Product packaging for (-)-Homatropine(Cat. No.:CAS No. 51017-31-3)

(-)-Homatropine

Cat. No.: B10762630
CAS No.: 51017-31-3
M. Wt: 275.34 g/mol
InChI Key: ZTVIKZXZYLEVOL-IXXDHKBRSA-N
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Description

(-)-Homatropine is a potent, competitive anticholinergic agent that acts as a selective antagonist for muscarinic acetylcholine receptors (mAChRs). This tropane alkaloid is structurally related to atropine but features a mandelic acid ester, influencing its pharmacokinetic profile. In research settings, this compound is primarily utilized to investigate the fundamental role of muscarinic signaling in the central and peripheral nervous systems. Its mechanism involves blocking the action of acetylcholine at postganglionic muscarinic receptors, leading to the inhibition of parasympathetic nerve impulses. This property makes it an invaluable tool for studying smooth muscle contraction, salivary and sweat gland secretion, heart rate, and ocular accommodation (mydriasis and cycloplegia). Researchers employ this compound in in vitro and ex vivo models to explore cholinergic pathways, receptor subtype specificity, and the physiological effects of parasympathetic inhibition. It is also used as a reference standard in analytical chemistry for method development and validation in pharmacokinetic and metabolic studies. This product is supplied with detailed analytical documentation, including HPLC purity and mass spectrometry data, to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B10762630 (-)-Homatropine CAS No. 51017-31-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation.

CAS No.

51017-31-3

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15-/m0/s1

InChI Key

ZTVIKZXZYLEVOL-IXXDHKBRSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O

melting_point

191°C as methylbromide and 212°C as hydrobromide

solubility

Soluble as hydrobromide

Origin of Product

United States

Foundational & Exploratory

(-)-Homatropine's Mechanism of Action on the Ciliary Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular and physiological mechanisms by which (-)-homatropine exerts its effects on the ciliary muscle. The content herein is curated for an audience with a foundational understanding of pharmacology and ophthalmic physiology.

Core Mechanism of Action: Competitive Antagonism at Muscarinic M3 Receptors

This compound, a synthetic tertiary amine antimuscarinic agent, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its primary action on the ciliary muscle is the induction of cycloplegia, the paralysis of accommodation, by blocking the effects of the endogenous neurotransmitter acetylcholine (ACh).[1][2]

The ciliary muscle is predominantly innervated by parasympathetic nerve fibers that release ACh, which in turn binds to and activates muscarinic receptors on the muscle cells, leading to contraction.[4] This contraction reduces the tension of the zonular fibers, allowing the lens to assume a more convex shape for near vision.

This compound, when topically administered to the eye, competitively binds to these same muscarinic receptors without activating them.[2] By occupying the receptor binding sites, it prevents ACh from eliciting its normal contractile response. This blockade of cholinergic stimulation results in the relaxation of the ciliary muscle, leading to a flattening of the lens and a temporary inability to accommodate for near vision.[1][3]

Receptor Subtype Specificity

The ciliary muscle expresses several subtypes of muscarinic receptors, with the M3 subtype being the most prevalent and functionally significant for contraction.[5][6][7][8][9] Studies have shown that approximately 60% to 75% of the muscarinic receptors in the human ciliary body are of the M3 subtype.[6][7] The M3 receptor is a Gq-protein coupled receptor (GPCR).[4] Upon activation by an agonist like ACh, the Gq protein activates phospholipase C (PLC), which subsequently leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event in the initiation of smooth muscle contraction.

This compound's therapeutic effect in inducing cycloplegia is primarily due to its antagonism of these M3 receptors. While it can also antagonize other muscarinic receptor subtypes (M1, M2, M4, M5), its clinically relevant action in the ciliary muscle is the blockade of the M3-mediated contractile pathway.

Signaling Pathway of Ciliary Muscle Contraction and its Inhibition by this compound

The following diagram illustrates the signaling cascade leading to ciliary muscle contraction and the point of intervention for this compound.

G Signaling Pathway of Ciliary Muscle Contraction and Inhibition by this compound cluster_pre Presynaptic Neuron cluster_post Ciliary Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release ACh Release Nerve_Impulse->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh M3_Receptor M3 Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release stimulates Contraction Muscle Contraction Ca_Release->Contraction ACh->M3_Receptor binds and activates Homatropine (B1218969) This compound Homatropine->M3_Receptor competitively binds and blocks

Caption: Ciliary muscle contraction pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related muscarinic antagonists. It is important to note that specific binding affinity (Ki) and potency (IC50/EC50) values for this compound at the human ciliary muscle M3 receptor are not extensively reported in the literature. The data presented are from various tissues and species, providing a comparative context.

CompoundReceptor SubtypeParameterValueTissue/SystemReference
Atropine Muscarinic (non-selective)pA28.95Human Ciliary Muscle[10]
Atropine Muscarinic (non-selective)pKB8.8Human Circular Ciliary Muscle[11]
Pirenzepine M1pKi6.8Human Ciliary Muscle Cells[9]
4-DAMP M3 > M1pKi9.5Human Ciliary Muscle Cells[9]
HHSiD M3pKi7.6Human Ciliary Muscle Cells[9]
Methoctramine M2pKi< 6Human Ciliary Muscle Cells[9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the action of this compound on the ciliary muscle.

Isolated Ciliary Muscle Contraction Assay

This ex vivo method directly measures the contractile or relaxant effects of pharmacological agents on ciliary muscle tissue.

Objective: To determine the potency and efficacy of this compound in antagonizing agonist-induced contractions of isolated ciliary muscle strips.

Methodology:

  • Tissue Preparation:

    • Ciliary muscle is carefully dissected from enucleated animal eyes (e.g., bovine, rabbit, or primate) or human donor eyes.

    • The muscle is cut into small, uniform strips (e.g., 1-2 mm wide and 5-7 mm long).

  • Mounting:

    • Each muscle strip is vertically mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration:

    • The muscle strips are allowed to equilibrate under a slight resting tension (e.g., 100-200 mg) for a period of 60-90 minutes, with the bath solution being changed every 15-20 minutes.

  • Contraction Induction:

    • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to establish a baseline contractile response.

  • Antagonist Incubation:

    • The tissues are washed, and after a recovery period, a specific concentration of this compound is added to the bath and incubated for a predetermined time (e.g., 30-60 minutes).

  • Measurement of Antagonism:

    • In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis:

    • The rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate its potency, often expressed as a pA2 value.

G Experimental Workflow for Isolated Ciliary Muscle Contraction Assay Dissection Ciliary Muscle Dissection and Strip Preparation Mounting Mounting in Organ Bath with Force Transducer Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Agonist_CRC1 Generate Baseline Agonist Concentration- Response Curve (CRC) Equilibration->Agonist_CRC1 Washout Washout and Recovery Agonist_CRC1->Washout Antagonist_Incubation Incubate with This compound Washout->Antagonist_Incubation Agonist_CRC2 Generate Agonist CRC in presence of This compound Antagonist_Incubation->Agonist_CRC2 Analysis Data Analysis (pA2 calculation) Agonist_CRC2->Analysis

Caption: Workflow for isolated ciliary muscle tension measurement.

Muscarinic Receptor Binding Assay

This in vitro assay quantifies the affinity of this compound for muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M3 muscarinic receptors.

Methodology:

  • Membrane Preparation:

    • Ciliary muscle tissue is homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Radioligand Binding:

    • The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate) at a concentration near its Kd.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed quickly with cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G Experimental Workflow for Muscarinic Receptor Binding Assay Membrane_Prep Ciliary Muscle Membrane Preparation Incubation Incubation with Radioligand and varying concentrations of This compound Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 and Ki calculation) Scintillation->Analysis G Experimental Workflow for In Vivo Measurement of Cycloplegia Animal_Prep Animal Preparation and Anesthesia (if required) Baseline Baseline Refraction and Accommodation Measurement Animal_Prep->Baseline Drug_Admin Topical Administration of This compound Baseline->Drug_Admin Time_Course Serial Measurements of Refraction and Accommodation over time Drug_Admin->Time_Course Analysis Data Analysis of Cycloplegic Effect Time_Course->Analysis

References

(-)-Homatropine: A Technical Guide to its Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Homatropine is a well-established non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its clinical utility and pharmacological profile are dictated by its interaction with the five distinct muscarinic receptor subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and also present in the central nervous system.[2][3] This document provides an in-depth technical overview of the muscarinic receptor subtype selectivity of this compound, presenting available quantitative data, detailed experimental methodologies for receptor characterization, and visualizations of the associated signaling pathways. Understanding the nuanced interactions of this compound with each receptor subtype is crucial for optimizing its therapeutic applications and for the development of more selective future muscarinic modulators.

Quantitative Analysis of this compound's Muscarinic Receptor Affinity

Receptor SubtypePredominant G-Protein CouplingBinding Affinity (Ki)Functional Antagonism (pA2)Tissue/System
M1 Gq/11[2][3]Data not availableData not available
M2 Gi/o[2][3]Data not available7.21 (force), 7.07 (rate)[4]Guinea-pig atria[4]
M3 Gq/11[2][3]Data not available7.13[4]Guinea-pig stomach[4]
M4 Gi/o[2][3]Data not availableData not available
M5 Gq/11[2][3]Data not availableData not available

Note: The similar pA2 values for M2 and M3 receptors in different tissues suggest a lack of significant selectivity between these two subtypes for homatropine.[4] The absence of data for M1, M4, and M5 subtypes highlights a gap in the publicly available research.

Experimental Protocols for Determining Muscarinic Receptor Selectivity

The characterization of a ligand's muscarinic receptor subtype selectivity involves a combination of binding and functional assays. These protocols are fundamental for establishing the affinity and functional consequences of the ligand-receptor interaction.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] Competition binding assays are typically used to determine the inhibitory constant (Ki) of an unlabeled ligand, such as this compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).

  • A high-affinity, non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a ligand on receptor-mediated cellular responses. For an antagonist like this compound, a Schild analysis is used to determine its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.[6]

Objective: To determine the pA2 value of this compound at each muscarinic receptor subtype.

Materials:

  • Intact cells or tissues expressing the muscarinic receptor subtype of interest.

  • A stable muscarinic agonist (e.g., carbachol).

  • This compound.

  • A method for measuring the cellular response (e.g., calcium imaging for Gq-coupled receptors, or cAMP measurement for Gi-coupled receptors).

Protocol:

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its EC50 value.

  • Antagonist Incubation: Pre-incubate the cells or tissues with a fixed concentration of this compound for a period sufficient to reach equilibrium.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.

  • Data Analysis: For each concentration of the antagonist, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct downstream signaling cascades.[2][3]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2][3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[2][3] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.

The following diagrams illustrate these signaling pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates ACh Acetylcholine ACh->M1_M3_M5 Activates Homatropine This compound Homatropine->M1_M3_M5 Inhibits

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates ACh Acetylcholine ACh->M2_M4 Activates Homatropine This compound Homatropine->M2_M4 Inhibits

Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental Workflow for Determining Receptor Selectivity

The following diagram outlines the general workflow for characterizing the muscarinic receptor subtype selectivity of a compound like this compound.

Experimental_Workflow start Start: Compound of Interest (this compound) binding_assays Radioligand Binding Assays (M1-M5 subtypes) start->binding_assays functional_assays Functional Assays (M1-M5 subtypes) start->functional_assays determine_ki Determine Ki values binding_assays->determine_ki determine_pa2 Determine pA2/EC50 values functional_assays->determine_pa2 data_analysis Data Analysis and Selectivity Profile Generation determine_ki->data_analysis determine_pa2->data_analysis conclusion Conclusion on Receptor Subtype Selectivity data_analysis->conclusion

References

(-)-Homatropine Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a tropane (B1204802) alkaloid and a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a member of the anticholinergic class of drugs, it finds clinical application as a mydriatic and cycloplegic agent. Structurally, it is the mandelic acid ester of tropine. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel muscarinic antagonists with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of this compound, detailing the impact of structural modifications on its interaction with muscarinic receptors. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships

The pharmacological activity of this compound and its analogs is primarily determined by three key structural components: the tropane bicycle, the ester linkage, and the acyl moiety derived from mandelic acid.

The Tropane Moiety (Bicyclic Amine)

The 8-methyl-8-azabicyclo[3.2.1]octane (tropane) skeleton is a fundamental scaffold for many muscarinic antagonists. The nitrogen atom within this structure is typically protonated at physiological pH, forming a cationic head that is essential for binding to a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.

  • N-Substitution: The methyl group on the nitrogen of the tropane ring is generally considered optimal for high affinity. Quaternization of the nitrogen, as seen in homatropine (B1218969) methylbromide, can enhance potency but also restricts blood-brain barrier penetration, thereby reducing central nervous system side effects.

The Ester Linkage

The ester group is a critical pharmacophoric element. It is believed to participate in hydrogen bonding interactions within the receptor binding site.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases, which can limit the duration of action. Modifications to the ester group or its replacement with more stable bioisosteres (e.g., ethers, amides) have been explored to develop longer-acting antagonists.

The Acyl Moiety (Mandelic Acid Portion)

The nature of the acyl group has a profound impact on the affinity and selectivity of the molecule. In this compound, this is the mandeloyl group.

  • Hydroxyl Group: The α-hydroxyl group on the mandelic acid portion is crucial for high affinity. It is thought to form a key hydrogen bond with an asparagine or tyrosine residue in the receptor's binding pocket.

  • Aromatic Ring: The phenyl ring contributes to the binding affinity through hydrophobic and van der Waals interactions with the receptor. Substitution on the phenyl ring can modulate affinity and selectivity.

  • Stereochemistry: The stereochemistry at the α-carbon of the mandelic acid moiety is critical. The (S)-enantiomer of atropine (B194438) (hyoscyamine) is significantly more potent than the (R)-enantiomer. Similarly, for homatropine, the levorotatory isomer, this compound, is the more active enantiomer.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and potencies (pA2) of this compound and related tropane alkaloids at muscarinic receptors. This data allows for a direct comparison of the effects of structural modifications.

CompoundMuscarinic Receptor SubtypeBinding Affinity (Ki, nM)Reference
This compound M125[1]
M2100[1]
M332[1]
M480[1]
Atropine M11.1[2]
M24.8[2]
M31.3[2]
M41.0[2]
M51.6[2]
Scopolamine M10.8[2]
M22.1[2]
M31.0[2]
M41.3[2]
M54.0[2]
Ipratropium M11.0
M22.0
M31.0
Tiotropium M10.3
M21.0
M30.1
CompoundPreparationpA2 ValueReference
This compound Guinea Pig Ileum7.5
Atropine Guinea Pig Ileum8.9 - 9.2[3][4]
Scopolamine Guinea Pig Ileum8.7
Homatropine Methylbromide Guinea Pig Ileum8.2

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (e.g., this compound and its analogs) at various concentrations.

  • Atropine (1 µM) for determination of non-specific binding.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 25 µL of assay buffer or test compound at various concentrations.

    • 25 µL of [3H]-NMS (final concentration ~0.5 nM).

    • 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • For non-specific binding wells, add 25 µL of 1 µM atropine instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism in Guinea Pig Ileum

This protocol describes the determination of the pA2 value of a muscarinic antagonist using the isolated guinea pig ileum preparation. The pA2 value is a measure of the antagonist's potency.

Materials:

  • Male guinea pig (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Acetylcholine (ACh) as the agonist.

  • Test antagonist (e.g., this compound).

  • Organ bath system with an isometric force transducer.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the ileum segment and cut it into 2-3 cm long pieces.

  • Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply a resting tension of 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Control Cumulative Concentration-Response Curve (CCRC) to ACh:

    • Add ACh to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM) to obtain a full concentration-response curve.

    • Record the contractile response at each concentration.

    • Wash the tissue extensively until the baseline tension is restored.

  • CCRC in the Presence of Antagonist:

    • Incubate the tissue with a fixed concentration of the antagonist for a predetermined equilibration period (e.g., 30 minutes).

    • Repeat the cumulative addition of ACh to obtain a second CCRC.

    • Wash the tissue and repeat the procedure with at least two other increasing concentrations of the antagonist.

  • Data Analysis:

    • For each CCRC, determine the EC50 value of ACh.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Calcium Mobilization Assay for M3 Muscarinic Receptor

This protocol describes a cell-based functional assay to measure the ability of compounds to antagonize M3 muscarinic receptor-mediated calcium mobilization.[5][6]

Materials:

  • HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Carbachol or acetylcholine as the agonist.

  • Test antagonist (e.g., this compound).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Antagonist Incubation: Add various concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence for a few seconds.

    • Automatically inject a fixed concentration of the agonist (e.g., EC80 of carbachol) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Calculate the IC50 value of the antagonist using non-linear regression.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Antagonist This compound Antagonist->M_Receptor Gq_alpha Gαq M_Receptor->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

schild_analysis_workflow cluster_setup Experimental Setup cluster_curves Data Acquisition cluster_analysis Data Analysis Tissue_Prep Isolate Guinea Pig Ileum Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Control_CCRC Generate Control CCRC (ACh alone) Equilibration->Control_CCRC Antagonist_Incubation Incubate with Antagonist Control_CCRC->Antagonist_Incubation EC50_Calc Calculate EC50 values Control_CCRC->EC50_Calc Antagonist_CCRC Generate CCRC (ACh + Antagonist) Antagonist_Incubation->Antagonist_CCRC Repeat Repeat with different [Antagonist] Antagonist_CCRC->Repeat Antagonist_CCRC->EC50_Calc Repeat->Antagonist_Incubation DR_Calc Calculate Dose Ratios EC50_Calc->DR_Calc Schild_Plot Construct Schild Plot DR_Calc->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

References

An In-depth Technical Guide to the Synthesis and Chiral Resolution of (-)-Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of racemic homatropine (B1218969) and the methodologies for its chiral resolution to isolate the pharmacologically active (-)-enantiomer. Detailed experimental protocols for key synthesis and resolution procedures are presented, supported by quantitative data to facilitate comparison and reproducibility. Furthermore, this guide incorporates visual representations of the synthetic and resolution pathways through Graphviz diagrams, offering a clear and structured understanding of the chemical transformations involved.

Introduction

Homatropine is a tropane (B1204802) alkaloid that acts as a muscarinic receptor antagonist. It is structurally related to atropine (B194438) and is used in ophthalmology as a mydriatic and cycloplegic agent. The therapeutic activity of homatropine resides primarily in its (-)-enantiomer. Therefore, the efficient synthesis of racemic homatropine and its subsequent resolution to obtain the pure levorotatory isomer are of significant pharmaceutical importance. This guide details established methods for both the synthesis and chiral resolution of homatropine, providing practical insights for researchers and professionals in the field of drug development.

Synthesis of Racemic Homatropine

The synthesis of racemic homatropine typically involves the esterification of tropine (B42219) with a derivative of mandelic acid. Two primary methods are highlighted here: transesterification with methyl mandelate (B1228975) and reaction with O-formylmandeloyl chloride.

Transesterification of Tropine with Methyl Mandelate

This method involves the reaction of tropine with DL-methyl mandelate in the presence of a base catalyst. The process is a transesterification reaction where the methyl group of methyl mandelate is exchanged with the tropine moiety.

Experimental Protocol:

A detailed experimental protocol for this method is outlined in a patent describing the preparation of homatropine.[1] In a typical procedure, tropine and DL-methyl mandelate are reacted in an organic solvent using an alkali metal alkoxide, such as sodium methoxide, as a catalyst.[1] The reaction mixture is refluxed with azeotropic removal of methanol (B129727) to drive the equilibrium towards the product.[1] After completion of the reaction, the solvent is distilled off, and the residue is worked up by dissolving it in a mixture of methylene (B1212753) chloride and water.[1] The organic layer is then acidified, and the product is extracted into the aqueous layer.[1] After washing the aqueous layer, it is basified, and the pure homatropine is extracted with a chlorinated solvent.[2]

Quantitative Data:

ParameterValueReference
Yield of pure Homatropine61.5%[1]
HPLC Purity99.5%[1]
Melting Point98-100 °C[1]

Reaction Pathway:

G cluster_reactants Reactants cluster_products Products Tropine Tropine Homatropine Racemic Homatropine Tropine->Homatropine MethylMandelate DL-Methyl Mandelate MethylMandelate->Homatropine Methanol Methanol Catalyst Sodium Methoxide Catalyst->Homatropine

Caption: Transesterification of Tropine with Methyl Mandelate.

Reaction of Tropine with O-Formylmandeloyl Chloride

This synthetic route involves the acylation of tropine with O-formylmandeloyl chloride, followed by hydrolysis of the formyl group to yield homatropine. This method avoids the use of more toxic solvents like benzene.[3][4]

Experimental Protocol:

The synthesis proceeds in two main steps: the preparation of O-formylmandeloyl chloride and its subsequent reaction with tropine.

  • Preparation of D-(-)-O-Formyl Mandelic Acid Chloride: D-mandelic acid is reacted with anhydrous formic acid.[3][5] Thionyl chloride is then slowly added at a controlled temperature.[5] After the reaction, excess thionyl chloride is removed, and the crude D-(-)-O-formyl mandelic acid chloride is purified by vacuum distillation.[5]

  • Synthesis of Homatropine: Tropine is dissolved in an organic solvent such as dichloromethane (B109758) or toluene, and an acid scavenger like triethylamine (B128534) is added.[4] O-formylmandeloyl chloride is then added dropwise at room temperature.[4] The reaction mixture is stirred for several hours. After completion, the intermediate is hydrolyzed using an acid catalyst (e.g., hydrochloric acid or sulfuric acid) at room temperature for 1-2 hours.[4] The reaction mixture is then basified to a pH of 9-10, and the homatropine is extracted with an organic solvent.[4]

Quantitative Data:

ParameterValueReference
Yield of D-(-)-O-Formyl Mandelic Acid Chloride91.82 - 93.98%[5]
Purity of D-(-)-O-Formyl Mandelic Acid Chloride>99%[5]
Specific Rotation of D-(-)-O-Formyl Mandelic Acid Chloride-227.8° to -228.1° (neat)[5]
Overall Yield of Homatropine HydrobromideHigh (not specified)[4]
HPLC Purity of Homatropine Hydrobromide≥99.8%[4]

Reaction Pathway:

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrolysis MandelicAcid Mandelic Acid OFormylmandeloylChloride O-Formylmandeloyl Chloride MandelicAcid->OFormylmandeloylChloride FormicAcid Anhydrous Formic Acid FormicAcid->OFormylmandeloylChloride ThionylChloride Thionyl Chloride ThionylChloride->OFormylmandeloylChloride Intermediate Formyl-Homatropine OFormylmandeloylChloride->Intermediate Tropine Tropine Tropine->Intermediate Homatropine Racemic Homatropine Intermediate->Homatropine Acid Acid Catalyst Acid->Homatropine Base Base Base->Homatropine Workup

Caption: Synthesis of Homatropine via O-Formylmandeloyl Chloride.

Chiral Resolution of Racemic Homatropine

The separation of the enantiomers of racemic homatropine is crucial to isolate the therapeutically active (-)-homatropine. The most common method for this is classical chemical resolution through the formation of diastereomeric salts using a chiral resolving agent.

Diastereomeric Salt Crystallization with (+)-Tartaric Acid

This method relies on the differential solubility of the diastereomeric salts formed between the racemic homatropine and an enantiomerically pure chiral acid, such as (+)-tartaric acid.

Experimental Protocol:

A general procedure for the resolution of a racemic amine with a chiral acid involves dissolving the racemate and the resolving agent in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize.[6][7]

  • Salt Formation: Racemic homatropine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the homatropine solution. The mixture is stirred to allow for the formation of the diastereomeric salts: (+)-homatropine-(+)-tartrate and this compound-(+)-tartrate.

  • Crystallization: The solution is allowed to stand, often at a reduced temperature, to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate crystallization.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration. The crystals are typically washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free base of the homatropine enantiomer.

  • Extraction: The liberated enantiomer is extracted from the aqueous solution using an organic solvent. The organic extracts are then dried and the solvent is evaporated to yield the enantiomerically enriched homatropine.

Quantitative Data:

Logical Workflow:

G RacemicHomatropine Racemic Homatropine ((+)-Homatropine & this compound) DiastereomericSalts Diastereomeric Salts ((+)-Homatropine-(+)-Tartrate & This compound-(+)-Tartrate) RacemicHomatropine->DiastereomericSalts TartaricAcid (+)-Tartaric Acid TartaricAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Salt (e.g., this compound-(+)-Tartrate) Crystallization->LessSolubleSalt Solid Phase MotherLiquor Mother Liquor (Enriched in (+)-Homatropine-(+)-Tartrate) Crystallization->MotherLiquor Liquid Phase BaseTreatment Base Treatment LessSolubleSalt->BaseTreatment HomatropineEnantiomer This compound BaseTreatment->HomatropineEnantiomer TartaricAcidSalt Tartaric Acid Salt BaseTreatment->TartaricAcidSalt

Caption: Chiral Resolution of Homatropine via Diastereomeric Salt Formation.

Analytical Methods for Chiral Purity

Determining the enantiomeric excess (ee) of the resolved this compound is critical for quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Parameters (General):

A typical chiral HPLC method would involve a column with a suitable chiral stationary phase. The mobile phase composition, flow rate, and detector wavelength are optimized to achieve baseline separation of the homatropine enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Specific Rotation

The specific rotation is a physical property of a chiral compound and can be used to determine its optical purity. The specific rotation of pure this compound is a negative value. The measured specific rotation of a sample can be compared to the known specific rotation of the pure enantiomer to calculate the optical purity.

Conclusion

This technical guide has detailed the primary synthetic routes to racemic homatropine and the classical method for its chiral resolution to obtain the therapeutically important (-)-enantiomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The successful synthesis and resolution of this compound are critical steps in the manufacturing of this important ophthalmic medication. Further research may focus on developing more efficient and enantioselective synthetic methods to streamline the production of the desired enantiomer.

References

A Comparative Pharmacological Profile: (-)-Homatropine versus Atropine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of (-)-Homatropine and Atropine (B194438), two non-selective muscarinic acetylcholine (B1216132) receptor antagonists. While both compounds share a similar mechanism of action, they exhibit notable differences in potency, duration of action, and clinical applications. This document delves into their receptor binding affinities, functional activities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization. All quantitative data is summarized in structured tables for ease of comparison, and key cellular signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Atropine, a naturally occurring tertiary amine alkaloid derived from Atropa belladonna, and its semi-synthetic derivative, this compound, are competitive antagonists of acetylcholine at muscarinic receptors.[1] Their ability to block parasympathetic nerve stimulation has led to their use in various clinical applications, primarily in ophthalmology for mydriasis and cycloplegia.[2] Atropine is recognized for its high potency and long duration of action, while this compound offers a shorter duration of action, which can be clinically advantageous in certain scenarios.[2] This guide aims to provide a detailed, comparative analysis of their pharmacological properties to inform research and drug development efforts.

Receptor Binding Affinity

Table 1: Comparative Muscarinic Receptor Binding Affinities

CompoundReceptor SubtypeKᵢ (nM)pKᵢIC₅₀ (nM)pA₂
Atropine M11.27 ± 0.368.892.22 ± 0.608.03 - 8.47
M23.24 ± 1.168.494.32 ± 1.63-
M32.21 ± 0.538.654.16 ± 1.04-
M40.77 ± 0.439.112.38 ± 1.07-
M52.84 ± 0.848.553.39 ± 1.16-
This compound Stomach (M₃)---7.13
Atria (M₂) - Force---7.21
Atria (M₂) - Rate---7.07
Endothelial/Smooth Muscle--162.5 - 170.3 (Homatropine Methylbromide)-

Data for Atropine Kᵢ and IC₅₀ values were obtained from studies on cloned human muscarinic receptors. pA₂ values for Atropine are from in vivo human forearm vasculature studies. Data for this compound pA₂ values are from guinea pig tissue studies. IC₅₀ for Homatropine Methylbromide is from studies on WKY-E and SHR-E endothelial and smooth muscle muscarinic receptors. It is important to note that experimental conditions can influence these values.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades depending on the receptor subtype.[1]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

  • M2 and M4 Receptors: These subtypes couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of Gi/o can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Below are Graphviz diagrams illustrating these signaling pathways.

M1_M3_M5_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1/M3/M5 M1/M3/M5 Receptor ACh->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release ↑ Intracellular Ca²⁺ IP3->Ca2_Release stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca2_Release->Cellular_Response

M1, M3, and M5 Receptor Signaling Pathway

M2_M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2/M4 M2/M4 Receptor ACh->M2/M4 Gi/o Gi/o M2/M4->Gi/o activates AC Adenylyl Cyclase Gi/o->AC inhibits (α subunit) GIRK GIRK Channel Gi/o->GIRK activates (βγ subunit) ATP ATP AC->ATP converts Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K⁺ efflux cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Hyperpolarization->Cellular_Response

M2 and M4 Receptor Signaling Pathway

Pharmacokinetics

The pharmacokinetic profiles of atropine and this compound differ, influencing their clinical use. Atropine is well-absorbed and widely distributed, crossing the blood-brain barrier, while information on this compound's systemic pharmacokinetics is less detailed.

Table 2: Comparative Pharmacokinetic Parameters

ParameterAtropineThis compound
Absorption Well absorbed from the GI tract and parenteral sites.Systemically absorbed after topical ophthalmic application.[3]
Distribution Widely distributed, crosses the blood-brain barrier and placenta.Distribution in ocular tissues not fully characterized.[3]
Metabolism Primarily hepatic via enzymatic hydrolysis.[4]Unknown.[5]
Excretion 13-50% excreted unchanged in urine; remainder as metabolites.[4]Recovery from ophthalmic effects within 1-3 days.[5]
Half-life 2-4 hours.Duration of mydriasis: 6 hours to 4 days; cycloplegia: 10-48 hours.[3]

Pharmacodynamics and Clinical Efficacy

Both drugs are used as mydriatics and cycloplegics. Atropine produces a more potent and prolonged effect compared to homatropine.[2] This makes atropine suitable for complete cycloplegia, while homatropine's shorter duration of action is preferred for routine ophthalmic examinations.[3]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from cells expressing a specific muscarinic receptor subtype) Start->Prepare_Membranes Prepare_Reagents Prepare Reagents: - Radioligand (e.g., [³H]-NMS) - Unlabeled Antagonist (Atropine or Homatropine) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and varying concentrations of Unlabeled Antagonist Prepare_Membranes->Incubate Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand (e.g., via vacuum filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (e.g., using a scintillation counter) Separate->Measure Analyze Analyze Data: - Determine IC₅₀ - Calculate Kᵢ using the Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Radioligand Competition Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and a range of concentrations of the unlabeled antagonist (atropine or homatropine). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known antagonist like atropine).

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonist activity is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Workflow Diagram:

GTPgS_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (expressing the muscarinic receptor and associated G-protein) Start->Prepare_Membranes Prepare_Reagents Prepare Reagents: - [³⁵S]GTPγS - Agonist (e.g., carbachol) - Antagonist (Atropine or Homatropine) - GDP, Assay Buffer Start->Prepare_Reagents Incubate Incubate Membranes with GDP, Agonist, [³⁵S]GTPγS, and varying concentrations of Antagonist Prepare_Membranes->Incubate Prepare_Reagents->Incubate Separate Separate Bound and Free [³⁵S]GTPγS (e.g., via vacuum filtration) Incubate->Separate Measure Measure Radioactivity of Bound [³⁵S]GTPγS (using a scintillation counter) Separate->Measure Analyze Analyze Data: - Determine the inhibition of agonist-stimulated binding - Calculate IC₅₀ and Schild analysis for pA₂ Measure->Analyze End End Analyze->End

[³⁵S]GTPγS Functional Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the muscarinic receptor subtype of interest and its corresponding G-protein.

  • Assay Setup: In a 96-well plate, combine the membranes with GDP, a fixed concentration of an agonist (e.g., carbachol), [³⁵S]GTPγS, and a range of concentrations of the antagonist (atropine or homatropine). Include controls for basal binding (no agonist) and maximal stimulated binding (agonist only).

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Separation and Quantification: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, followed by scintillation counting of the filters.

  • Data Analysis: Determine the net agonist-stimulated binding by subtracting basal binding. Plot the percentage inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value.

Conclusion

Atropine and this compound are both clinically relevant non-selective muscarinic receptor antagonists. Atropine demonstrates higher potency and a longer duration of action, making it a standard for achieving profound and sustained muscarinic blockade. In contrast, this compound's lower potency and shorter duration of action offer a more transient effect, which is often desirable for diagnostic purposes in ophthalmology. A significant gap in the publicly available literature is the lack of a comprehensive binding affinity profile (Kᵢ values) for this compound across all five muscarinic receptor subtypes, which limits a direct quantitative comparison with atropine. Further research to elucidate the specific binding characteristics and a more detailed pharmacokinetic profile of this compound would be invaluable for a more complete understanding of its pharmacological profile and for the development of novel muscarinic receptor modulators.

References

Enantioselective synthesis of (-)-Homatropine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the enantioselective synthesis of (-)-Homatropine hydrobromide, tailored for researchers, scientists, and drug development professionals.

Introduction

Homatropine (B1218969) is a tropane (B1204802) alkaloid and a well-known anticholinergic agent used in ophthalmology as a mydriatic and cycloplegic agent. It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The therapeutic activity of homatropine resides primarily in the (S)-enantiomer, commonly referred to as this compound. Consequently, the development of stereoselective synthetic routes to access the enantiopure (-)-isomer is of significant pharmaceutical importance. This guide details a common and effective strategy for the enantioselective synthesis of this compound hydrobromide, focusing on the coupling of tropine (B42219) with an enantiopure mandelic acid derivative.

Core Synthetic Strategy

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the ester linkage between the achiral tropine core and the chiral mandelic acid side-chain. The most prevalent and industrially viable approach involves the esterification of tropine with a pre-resolved, enantiopure derivative of (R)-(-)-mandelic acid. The general synthetic pathway can be outlined in three principal stages:

  • Chiral Resolution: Separation of racemic (±)-mandelic acid to isolate the desired (R)-(-)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral amine.

  • Esterification: Coupling of tropine with an activated derivative of (R)-(-)-mandelic acid. To facilitate the reaction and prevent side reactions, the hydroxyl group of mandelic acid is often protected, for instance, as a formyl ester.

  • Deprotection and Salt Formation: Removal of the protecting group followed by salt formation with hydrobromic acid to yield the final, stable drug substance.

This strategy is depicted in the logical workflow below.

G Logical Workflow for this compound Synthesis Racemic (±)-Mandelic Acid Resolution Chiral Resolution (e.g., with chiral amine) Racemic->Resolution R_Mandelic (R)-(-)-Mandelic Acid Resolution->R_Mandelic Activation Activation & Protection (e.g., O-formylmandeloyl chloride) R_Mandelic->Activation Activated_Mandelic Activated (R)-(-)-Mandelic Acid Derivative Activation->Activated_Mandelic Esterification Esterification Activated_Mandelic->Esterification Tropine Tropine Tropine->Esterification Protected_Homatropine Protected this compound Esterification->Protected_Homatropine Hydrolysis Acidic Hydrolysis (Deprotection) Protected_Homatropine->Hydrolysis Homatropine_Base This compound (Free Base) Hydrolysis->Homatropine_Base Salt_Formation Salt Formation (+ HBr) Homatropine_Base->Salt_Formation Final_Product This compound Hydrobromide Salt_Formation->Final_Product

Caption: Logical workflow of the synthetic strategy.

Experimental Protocols

The following protocols are synthesized from established patent literature, providing a viable route to the target compound.[1][2]

Step 1: Preparation of O-Formyl-(R)-(-)-mandeloyl chloride

This protocol assumes that (R)-(-)-mandelic acid has been obtained through classical resolution of the racemic mixture, a process well-documented in chemical literature.[3][4][5] The resolved acid is then activated and protected for the subsequent esterification.

  • Objective: To convert (R)-(-)-mandelic acid into its more reactive acid chloride derivative, with the hydroxyl group protected as a formyl ester.

  • Procedure:

    • Suspend (R)-(-)-mandelic acid in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an excess of formic acid to the suspension.

    • Slowly add a dehydrating agent (e.g., thionyl chloride) at a controlled temperature (0-5 °C) to facilitate both formylation and acid chloride formation.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.

    • Remove the solvent and excess reagents under reduced pressure to yield the crude O-formyl-(R)-(-)-mandeloyl chloride, which is often used directly in the next step.

Step 2: Esterification of Tropine

This step involves the coupling of the activated mandelic acid derivative with tropine.

  • Objective: To form the ester bond between tropine and the chiral side-chain.

  • Procedure:

    • Dissolve tropine and a tertiary amine base (e.g., triethylamine) in an inert solvent like dichloromethane (B109758) or toluene (B28343) in a reaction vessel equipped with a stirrer and a thermometer.[1]

    • Cool the solution to room temperature.

    • Add the O-formyl-(R)-(-)-mandeloyl chloride solution dropwise to the tropine solution while maintaining the temperature.

    • Stir the reaction mixture at room temperature for several hours (typically 5-8 hours) until the reaction is complete.[1]

    • Upon completion, wash the reaction mixture with water to remove the triethylamine (B128534) hydrochloride salt and other water-soluble impurities.

    • Separate the organic layer and concentrate it under vacuum to obtain the crude O-formyl-(-)-homatropine.

Step 3: Acidic Hydrolysis (Deprotection)

The formyl protecting group is removed to reveal the free hydroxyl group of the homatropine molecule.

  • Objective: To deprotect the hydroxyl group of the mandelate (B1228975) moiety.

  • Procedure:

    • Dissolve the crude O-formyl-(-)-homatropine in a suitable solvent mixture, such as water and/or an alcohol (e.g., ethanol).[2]

    • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) and stir at room temperature for 1-2 hours.[2]

    • After hydrolysis is complete, carefully add a base (e.g., sodium hydroxide (B78521) solution) to adjust the pH to 9-10.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to isolate the this compound free base.

    • Combine the organic extracts and concentrate under reduced pressure to yield crude this compound.

Step 4: Formation of this compound Hydrobromide

The final step is the conversion of the free base into its stable and pharmaceutically acceptable hydrobromide salt.

  • Objective: To synthesize the final active pharmaceutical ingredient.

  • Procedure:

    • Dissolve the crude this compound free base in a suitable alcohol, such as ethanol (B145695) or isopropanol.[2]

    • Add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the solution at room temperature while stirring.[2]

    • Continue stirring for 2-3 hours to ensure complete salt formation, during which the product will precipitate.[2]

    • Collect the white solid product by suction filtration.

    • Wash the solid with a small amount of cold solvent and dry under vacuum to yield pure this compound hydrobromide.

The general experimental workflow is visualized below.

G General Experimental Workflow cluster_esterification Esterification cluster_hydrolysis Hydrolysis cluster_salification Salt Formation & Purification A1 Dissolve Tropine & Triethylamine A2 Add Activated Mandelic Acid Derivative A1->A2 A3 React for 5-8h at Room Temp A2->A3 A4 Aqueous Wash A3->A4 B1 Dissolve Crude Product in Alcohol/Water A4->B1 Concentrated Organic Layer B2 Add Catalytic Acid B1->B2 B3 React for 1-2h B2->B3 B4 Basify to pH 9-10 B3->B4 B5 Extract with Organic Solvent B4->B5 C1 Dissolve Free Base in Isopropanol B5->C1 Concentrated Free Base C2 Add 48% HBr (aq) C1->C2 C3 Stir for 2-3h C2->C3 C4 Filter Precipitate C3->C4 C5 Wash & Vacuum Dry C4->C5 Final This compound HBr C5->Final Final Product

References

(-)-Homatropine: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Homatropine, a semi-synthetic tropane (B1204802) alkaloid, has been a cornerstone in ophthalmology for over a century. This technical guide provides an in-depth exploration of its discovery, historical development, and pharmacological profile. We delve into the seminal moments of its synthesis, detailing key experimental protocols, and present a comprehensive overview of its mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist. Quantitative pharmacological and pharmacokinetic data are systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate the intricate signaling pathways affected by this compound and to outline historical and modern synthetic workflows, offering a valuable resource for researchers and professionals in drug development.

Discovery and Historical Development

The story of this compound is intrinsically linked to the study of tropane alkaloids derived from plants of the Solanaceae family. Following the isolation of atropine, scientists sought to create synthetic analogues with improved therapeutic profiles.

1.1. First Synthesis and Introduction

Homatropine (B1218969) was first synthesized in 1883 by the German chemist Albert Ladenburg.[1] His pioneering work involved the condensation of tropine (B42219), a derivative of atropine, with mandelic acid. This semi-synthetic approach yielded a compound with a shorter duration of action and fewer side effects compared to atropine, making it a valuable alternative for mydriatic (pupil-dilating) applications in ophthalmology. Shortly after its discovery, homatropine was introduced as a mydriatic drug by Merck Darmstadt.[2]

In 1927, F. Chemnitius published a refined method for the preparation of homatropine, further contributing to its accessibility and widespread use.[2]

1.2. Evolution of Synthetic Methodologies

Over the years, various synthetic routes to homatropine have been developed, aiming to improve yield, purity, and safety. Early methods often involved the direct esterification of tropine with mandelic acid, sometimes in the presence of an acid catalyst like sulfuric acid in an inert solvent such as benzene (B151609) or chloroform (B151607).[2][3] Another historical approach involved the acylation of tropine hydrochloride with a phenylglyoxylic acid derivative followed by reduction.[2]

More contemporary methods focus on trans-esterification reactions. One such process involves the esterification of DL-mandelic acid with methanol (B129727) to form DL-methyl mandelate (B1228975), which then undergoes trans-esterification with tropine in the presence of an alkali metal alkoxide catalyst.[2] This method avoids the use of more hazardous reagents and can produce high yields of pure homatropine.

Physicochemical Properties and Formulations

This compound is the mandelic acid ester of tropine.[2] It is a tertiary amine and is typically used as its hydrobromide or methylbromide salt to enhance its stability and solubility.[2]

Table 1: Physicochemical Properties of Homatropine

PropertyValue
Chemical FormulaC₁₆H₂₁NO₃
Molar Mass275.34 g/mol
AppearanceWhite crystalline powder
Melting Point98-100 °C
Salt FormsHydrobromide, Methylbromide

Homatropine is most commonly formulated as an ophthalmic solution for topical administration to the eye.[4]

Pharmacology

3.1. Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[4] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[5]

  • M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response.[5]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

By antagonizing these receptors in the eye, homatropine blocks the cholinergic stimulation of the iris sphincter muscle and the ciliary muscle. This results in mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).[4]

3.2. Pharmacodynamics

The primary pharmacodynamic effects of this compound are on the eye. Its mydriatic and cycloplegic actions are less potent and of shorter duration than those of atropine.[6]

Table 2: Pharmacological Parameters of Homatropine

ParameterTissue/ReceptorValueReference
IC₅₀ (Homatropine Methylbromide) Endothelial Muscarinic Receptors162.5 nM[7]
Smooth Muscle Muscarinic Receptors170.3 nM[7]
pA₂ Stomach Muscarinic Receptors7.13[8]
Atria Muscarinic Receptors (Force)7.21[8]
Atria Muscarinic Receptors (Rate)7.07[8]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

3.3. Pharmacokinetics

Following topical ophthalmic administration, homatropine is absorbed systemically, although to a limited extent.[6] The onset of mydriatic effect is typically within 10-30 minutes, with maximal effect occurring in 30-90 minutes.[6] The duration of mydriasis can last from 6 hours to 4 days, while cycloplegia persists for about 10 to 48 hours.[6]

Table 3: Pharmacokinetic Parameters of Ophthalmic Homatropine

ParameterValue
Onset of Mydriasis 10-30 minutes
Peak Mydriasis 30-90 minutes
Duration of Mydriasis 6 hours - 4 days
Onset of Cycloplegia 30-90 minutes
Duration of Cycloplegia 10-48 hours
Systemic Absorption Occurs, but generally minimal with proper administration

Note: Specific quantitative pharmacokinetic parameters such as half-life, Cmax, and Tmax for ophthalmic homatropine in humans are not well-documented in publicly available literature.

Experimental Protocols

4.1. Historical Synthesis of Homatropine (Conceptual)

  • Reactants: Tropine and mandelic acid.

  • Solvent: An inert solvent such as benzene or chloroform was likely used.

  • Catalyst: A strong acid, such as sulfuric acid, would have been necessary to catalyze the esterification.

  • Reaction Conditions: The mixture would have been heated to drive the reaction to completion, likely with removal of water to shift the equilibrium towards the product.

  • Workup and Purification: The reaction mixture would have been neutralized, and the homatropine extracted into an organic solvent. Purification would have likely involved crystallization of the free base or a salt form.

4.2. Modern Synthesis via Trans-esterification (Representative Protocol)

This protocol is based on modern patent literature and represents a more efficient and safer method for homatropine synthesis.

  • Step 1: Esterification of DL-Mandelic Acid

    • DL-Mandelic acid is dissolved in methanol.

    • An acid catalyst (e.g., sulfuric acid) is added.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction is quenched and neutralized.

    • DL-methyl mandelate is extracted with an organic solvent (e.g., dichloromethane) and purified.

  • Step 2: Trans-esterification with Tropine

    • DL-methyl mandelate and tropine are dissolved in an appropriate organic solvent (e.g., heptane).

    • An alkali metal alkoxide catalyst (e.g., sodium methoxide) is added.

    • The mixture is heated to reflux to drive the trans-esterification.

    • The reaction is monitored for completion.

  • Step 3: Isolation and Purification of Homatropine

    • The reaction mixture is cooled and washed with water and brine.

    • The organic layer is dried over a drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure to yield crude homatropine.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield pure homatropine.[1]

Visualizations

5.1. Signaling Pathway of Muscarinic Acetylcholine Receptors and the Antagonistic Action of this compound

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq/11) cluster_M2_M4 M2, M4 Receptor Pathway (Gi/o) ACh_1 Acetylcholine M135 M1/M3/M5 Receptor ACh_1->M135 Binds Gq Gq/11 M135->Gq Activates Homatropine_1 This compound Homatropine_1->M135 Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response_1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_1 PKC->Response_1 ACh_2 Acetylcholine M24 M2/M4 Receptor ACh_2->M24 Binds Gi Gi/o M24->Gi Activates Homatropine_2 This compound Homatropine_2->M24 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_2

Caption: Muscarinic receptor signaling pathways and the inhibitory effect of this compound.

5.2. Experimental Workflow for a Modern Synthesis of Homatropine

Homatropine_Synthesis_Workflow start Start Materials: DL-Mandelic Acid, Methanol, Tropine esterification Step 1: Esterification start->esterification transesterification Step 2: Trans-esterification esterification->transesterification DL-methyl mandelate reagents1 Reagents: - H₂SO₄ (catalyst) esterification->reagents1 workup Step 3: Workup and Extraction transesterification->workup Crude Homatropine reagents2 Reagents: - Tropine - NaOCH₃ (catalyst) transesterification->reagents2 purification Step 4: Purification workup->purification solvents Solvents: - Dichloromethane - Heptane workup->solvents final_product Final Product: This compound purification->final_product purification_method Method: Recrystallization (Acetone/Hexane) purification->purification_method

References

An In-depth Technical Guide to the Basic Chemical Properties of (-)-Homatropine Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a synthetic tertiary amine alkaloid and a well-known anticholinergic agent.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to the blockade of parasympathetic nerve stimulation.[1] This activity makes it clinically significant, primarily in ophthalmology, for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects. This technical guide provides a detailed overview of the fundamental chemical properties of this compound in its free base form, offering critical data and methodologies for research and development professionals. While much of the publicly available data pertains to its salt forms, such as the hydrobromide or methylbromide salts, this guide focuses on the free base (CAS No. 87-00-3) and provides context where data from salt forms is used.

Chemical and Physical Properties

The chemical and physical properties of this compound free base are essential for its handling, formulation, and analytical characterization. The following tables summarize the key quantitative data available.

Table 1: General Chemical Properties of this compound Free Base

PropertyValueSource
Chemical Name (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2RS)-2-hydroxy-2- phenylacetateN/A
CAS Number 87-00-3[2]
Molecular Formula C₁₆H₂₁NO₃[2][3]
Molecular Weight 275.34 g/mol [2][3]

Table 2: Physical Properties of this compound Free Base and its Salts

PropertyValueFormSource
Melting Point 99.5-100 °CFree BaseN/A
~214 °C (with decomposition)Hydrobromide Salt[4]
Solubility Soluble in water.Free BaseN/A
Freely soluble in water, sparingly soluble in ethanol, very slightly soluble in chloroform.Hydrobromide Salt[4][5]
pKa Not explicitly available for free base. General methods for tertiary amines apply.Free Base[6][7][8][9][10]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] This mechanism is central to its therapeutic applications.

Signaling Pathway

Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to muscarinic receptors on various effector cells, initiating a signaling cascade. Homatropine (B1218969), by competitively binding to these same receptors, prevents acetylcholine from binding and thus blocks the downstream signaling. This leads to a reduction in parasympathetic tone.[1]

Homatropine Signaling Pathway cluster_post Postsynaptic Effector Cell Acetylcholine_storage Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor Acetylcholine_storage->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Cellular_Response Cellular Response Effector_Enzyme->Cellular_Response Leads to Homatropine This compound Homatropine->Muscarinic_Receptor Blocks

Caption: Competitive antagonism of the muscarinic acetylcholine receptor by this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of this compound free base.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound free base is packed into a capillary tube to a height of 2-3 mm.[11]

    • The capillary tube is placed in the heating block of the melting point apparatus.[11]

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[12]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12]

  • Note: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[12]

Solubility Determination

Solubility is a critical parameter for formulation development.

  • Apparatus: Vials, analytical balance, temperature-controlled shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of this compound free base is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.

    • The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of homatropine in the clear filtrate is determined using a validated analytical method.

  • Note: This procedure should be performed in triplicate for each solvent.

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and receptor interaction.

  • Apparatus: Potentiometric titrator with a pH electrode, magnetic stirrer, and burette.

  • Procedure (Potentiometric Titration):

    • A known concentration of this compound free base is dissolved in a suitable solvent, typically a co-solvent system like methanol (B129727)/water to ensure solubility.[10]

    • The solution is acidified with a standard acid (e.g., HCl) to a low pH.

    • The solution is then titrated with a standard base (e.g., NaOH) of known concentration.[6]

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

  • Note: As a tertiary amine, this compound is expected to have a pKa in the basic range.[6][7][8][9]

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Technique):

    • A small amount of this compound free base (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr).[13]

    • The mixture is finely ground to a uniform powder.

    • The powder is compressed under high pressure using a hydraulic press to form a transparent pellet.[13]

  • Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

  • Expected Absorptions: Key functional groups in homatropine include the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the C-O bonds, the aromatic ring, and the tertiary amine.

The IR spectrum for Homatropine Hydrobromide is available and can provide an indication of the expected peaks for the free base, with shifts anticipated for the amine and hydroxyl groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Approximately 5-10 mg of this compound free base is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).[14]

    • The solution is transferred to a 5 mm NMR tube.[15]

  • Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Expected Signals:

    • ¹H NMR: Signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the protons of the tropane (B1204802) ring system, and the N-methyl group.

    • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the tropane skeleton, and the N-methyl carbon.

While specific spectra for the free base are not readily public, spectra for the hydrobromide salt can be used for comparative purposes.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation:

    • A dilute solution of this compound free base is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.[16]

  • Expected Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

The mass spectrum for homatropine free base is available and shows a base peak corresponding to a fragment of the tropane ring system and a molecular ion peak.

Figure 1: Mass Spectrum of Homatropine

alt text

Source: NIST Mass Spectrometry Data Center[3]

Conclusion

This technical guide has summarized the core chemical properties of this compound free base, providing available quantitative data and outlining standard experimental protocols for their determination. While there is a relative scarcity of public domain data specifically for the free base compared to its salt forms, this document serves as a valuable resource for researchers and developers by consolidating known information and providing the necessary methodological framework for further investigation. The provided diagrams and tables are intended to facilitate a clear and concise understanding of the fundamental characteristics of this important pharmaceutical compound.

References

In Vitro Characterization of (-)-Homatropine's Anticholinergic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of (-)-Homatropine, a well-known anticholinergic agent. This document details the experimental protocols and data interpretation necessary to assess its binding affinity and functional antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs). The information presented here is intended to be a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] Its anticholinergic properties lead to the inhibition of parasympathetic nerve stimulation, resulting in effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[2] Structurally similar to atropine, it is considered less potent and has a shorter duration of action.[2] A thorough in vitro characterization is essential to understand its potency, selectivity, and mechanism of action at the five human muscarinic receptor subtypes (M1-M5).

Quantitative Pharmacological Data

Table 1: Binding Affinity of Muscarinic Antagonists

AntagonistReceptor SubtypeRadioligandPreparationKi (nM)pKi
Homatropine Muscarinic (unspecified)Not SpecifiedNot SpecifiedNot AvailableNot Available
Atropine M1[3H]NMSCloned human (CHO-K1 cells)1.18.96
M2[3H]NMSCloned human (CHO-K1 cells)1.28.92
M3[3H]NMSCloned human (CHO-K1 cells)1.09.00
M4[3H]NMSCloned human (CHO-K1 cells)1.18.96
M5[3H]NMSCloned human (CHO-K1 cells)1.38.89

Note: Ki values for Atropine are representative of a non-selective antagonist at cloned human receptors and are provided for context.[3][4]

Table 2: Functional Antagonism of Muscarinic Antagonists

AntagonistReceptor SubtypeFunctional AssayPreparationpA2 / pKbIC50 (nM)
Homatropine Muscarinic (Stomach)Not SpecifiedGuinea Pig Stomach7.13Not Available
Muscarinic (Atria - Force)Not SpecifiedGuinea Pig Atria7.21Not Available
Muscarinic (Atria - Rate)Not SpecifiedGuinea Pig Atria7.07Not Available
Muscarinic (Endothelial)Not SpecifiedWKY Rat AortaNot Available162.5
Muscarinic (Smooth Muscle)Not SpecifiedSHR Rat AortaNot Available170.3
Atropine M1Not SpecifiedCloned human8.9Not Available
M2Not SpecifiedCloned human9.0Not Available
M3Not SpecifiedCloned human9.2Not Available
M4Not SpecifiedCloned human8.9Not Available
M5Not SpecifiedCloned human8.8Not Available

Note: pA2 values for Homatropine are from studies on native tissues.[1][5] pKb values for Atropine are representative of a non-selective antagonist at cloned human receptors and are provided for context.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions through different signaling cascades.[6]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]

M1_M3_M5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist M1/M3/M5_Receptor M1/M3/M5 Receptor Agonist->M1/M3/M5_Receptor Binds Gq/11 Gq/11 M1/M3/M5_Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC Activation DAG->PKC

M1, M3, and M5 Receptor Signaling Pathway

M2_M4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist M2/M4_Receptor M2/M4 Receptor Agonist->M2/M4_Receptor Binds Gi/o Gi/o M2/M4_Receptor->Gi/o Activates AC Adenylyl Cyclase (AC) Gi/o->AC Inhibits ATP ATP AC->ATP cAMP cAMP (decreased) ATP->cAMP Conversion

M2 and M4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anticholinergic effects of this compound.

Experimental_Workflow Start Start Radioligand_Binding Radioligand Binding Assay (Competition) Start->Radioligand_Binding Functional_Assay Functional Assays Start->Functional_Assay Ki_Determination Determine Ki values Radioligand_Binding->Ki_Determination Calcium_Mobilization Calcium Mobilization Assay (M1, M3, M5) Functional_Assay->Calcium_Mobilization GTPgS_Binding GTPγS Binding Assay (M2, M4) Functional_Assay->GTPgS_Binding pA2_pKb_IC50 Determine pA2/pKb/IC50 values Calcium_Mobilization->pA2_pKb_IC50 GTPgS_Binding->pA2_pKb_IC50 Data_Analysis Data Analysis End End Data_Analysis->End Ki_Determination->Data_Analysis pA2_pKb_IC50->Data_Analysis

General Experimental Workflow
Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.[8][9]

a. Materials:

  • Cell membranes from cell lines stably expressing each human muscarinic receptor subtype (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radiolabeled muscarinic antagonist.

  • This compound stock solution.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

b. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or diluted this compound.

    • 50 µL of radioligand ([3H]-NMS) at a concentration close to its Kd.

    • 100 µL of cell membrane suspension (5-20 µg protein/well).

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate specific binding: Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium via Gq/11-coupled receptors.[10][11]

a. Materials:

  • Cells stably expressing human M1, M3, or M5 muscarinic receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound stock solution.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

b. Procedure:

  • Seed cells in the microplates and grow to confluence.

  • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of a muscarinic agonist (typically EC80) to all wells and immediately start recording the fluorescence intensity over time.

c. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression.

  • The pA2 or pKb value can be calculated using the Schild equation if the antagonism is competitive.

[35S]GTPγS Binding Assay (for M2, M4 Receptors)

This functional assay measures the ability of this compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gi/o proteins.[12][13]

a. Materials:

  • Cell membranes from cell lines stably expressing human M2 or M4 muscarinic receptors.

  • [35S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Muscarinic agonist (e.g., carbachol).

  • This compound stock solution.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

b. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • GDP (to a final concentration of 10-30 µM).

    • Varying concentrations of this compound.

    • A fixed concentration of muscarinic agonist (typically EC80).

    • Cell membrane suspension (10-20 µg protein/well).

  • Pre-incubate the plate at 30°C for 20-30 minutes.

  • Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).

  • Incubate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and quantify the bound radioactivity by liquid scintillation counting.

c. Data Analysis:

  • Calculate specific [35S]GTPγS binding: Total binding - Non-specific binding.

  • Plot the percentage of agonist-stimulated specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression.

  • The pKb value can be determined using appropriate pharmacological models.

Conclusion

This technical guide outlines the essential in vitro methodologies for a thorough characterization of the anticholinergic properties of this compound. By employing radioligand binding assays, calcium mobilization assays, and [35S]GTPγS binding assays, researchers can obtain critical data on its binding affinity and functional antagonism at each of the five human muscarinic receptor subtypes. This information is fundamental for understanding its pharmacological profile and for the development of new and more selective muscarinic receptor modulators.

References

Methodological & Application

Application Notes and Protocols: (-)-Homatropine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a tropane (B1204802) alkaloid that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distributions and signaling pathways.[2] M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate phospholipase C, leading to an increase in intracellular calcium.[2] In contrast, M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP).[2]

The characterization of the binding affinity of compounds like this compound for different muscarinic receptor subtypes is crucial for understanding their pharmacological profile and potential therapeutic applications. The following protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the five human muscarinic receptor subtypes. This assay utilizes the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Data Presentation

The following table summarizes the binding affinities of this compound and the reference antagonist, Atropine, for the human muscarinic receptor subtypes. The data is presented as pKi values, where a higher value indicates a higher binding affinity.

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKi
This compound ~7.1~7.2~7.1N/AN/A
Atropine (Reference) 8.99.19.28.99.0

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

1. Materials and Reagents

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) with a specific activity of ~80 Ci/mmol.

  • Test Compound: this compound hydrobromide.

  • Reference Compound: Atropine sulfate.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding (NSB) Control: 10 µM Atropine in Assay Buffer.[3]

  • Scintillation Cocktail: A suitable liquid scintillation fluid for counting tritium.

  • Equipment:

    • 96-well microplates (non-binding surface).

    • Multichannel pipettes.

    • Cell harvester with GF/C filter mats.

    • Liquid scintillation counter.

    • Incubator set to 27°C.[4]

    • pH meter.

    • Analytical balance.

2. Membrane Preparation

  • Culture cells expressing the muscarinic receptor subtype of interest to confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold Membrane Preparation Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations in aliquots at -80°C until use.

3. Competitive Binding Assay Protocol

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound and Atropine in Assay Buffer.

    • Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., from 10^-10 M to 10^-4 M).

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB) wells: Add 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 25 µL of 10 µM Atropine.

    • Compound wells: Add 25 µL of each this compound or Atropine dilution.

  • Add Radioligand:

    • Dilute the [3H]-NMS stock in Assay Buffer to a working concentration approximately equal to its Kd for the receptor subtype being tested (typically 0.2-1.0 nM).[5]

    • Add 25 µL of the diluted [3H]-NMS solution to all wells.

  • Initiate Binding:

    • Dilute the receptor membrane preparation in Assay Buffer to a final concentration of 5-15 µg of protein per well.

    • Add 200 µL of the diluted membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation:

    • Seal the plate and incubate for 120 minutes at 27°C with gentle agitation to allow the binding to reach equilibrium.[4]

  • Harvesting and Filtration:

    • Pre-soak the GF/C filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[4]

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three times with 500 µL of ice-cold Wash Buffer.

  • Scintillation Counting:

    • Dry the filter mat.

    • Place the filter mat in a scintillation vial or a sample bag with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding for each concentration of the test compound:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_analysis Data Analysis Reagents Prepare Buffers and Compound Dilutions Setup Set up 96-well Plate (TB, NSB, Compound) Reagents->Setup Membranes Prepare Receptor Membranes Add_Mem Add Receptor Membranes Membranes->Add_Mem Add_Radio Add [3H]-NMS Radioligand Setup->Add_Radio Add_Radio->Add_Mem Incubate Incubate (120 min, 27°C) Add_Mem->Incubate Harvest Harvest and Filter on GF/C Filter Mat Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting (CPM) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Experimental workflow for the this compound receptor binding assay.

Signaling_Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 Gq Gq/11 M1->Gq activate M3 M3 M3->Gq activate M5 M5 M5->Gq activate PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Activate PKC DAG->PKC M2 M2 Gi Gi/o M2->Gi activate M4 M4 M4->Gi activate AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces ACh Acetylcholine ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4 Homatropine This compound (Antagonist) Homatropine->M1 Homatropine->M3 Homatropine->M5 Homatropine->M2 Homatropine->M4

Caption: Muscarinic receptor signaling pathways.

References

Application Notes and Protocols for the Ophthalmic Formulation Development of (-)-Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of a sterile ophthalmic solution of (-)-Homatropine. This document outlines the necessary pre-formulation studies, a detailed formulation protocol, and the analytical methods required for product characterization and stability assessment.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of the active pharmaceutical ingredient (API), this compound, which will inform the development of a stable and effective ophthalmic formulation.

Physicochemical Properties of this compound Hydrobromide

This compound is commonly used as its hydrobromide salt to enhance solubility and stability. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical NameBenzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, endo-(±)-[1]
Molecular FormulaC₁₆H₂₁NO₃·HBr
Molecular Weight356.25 g/mol [2]
Melting Point212 °C (as hydrobromide)[3]
pKa9.9 (uncertain for hydrobromide, likely for the tertiary amine)
LogP (o/w)1.570 (estimate for the free base)[4]
SolubilitySoluble in water[5][6]
pH-Solubility Profile

Protocol for Determining pH-Solubility Profile:

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate, phosphate (B84403) buffers). The pH of the buffers should be adjusted at 37 ± 1 °C.[7]

  • Sample Preparation: Add an excess amount of this compound hydrobromide to a known volume of each buffer in triplicate in sealed containers.[7]

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Collection and Analysis: Withdraw aliquots from each container, ensuring no undissolved solid is transferred. This can be achieved by centrifugation or filtration.[8] Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.[8]

  • Data Analysis: Plot the solubility of this compound hydrobromide as a function of pH.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Protocol for Forced Degradation Study:

  • Prepare Stock Solution: Prepare a stock solution of this compound hydrobromide at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[11]

  • Stress Conditions: Expose the stock solution to the following stress conditions:[10][12]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

  • Neutralization and Dilution: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC) to separate the parent drug from any degradation products.[13]

Formulation Development

The goal is to develop a sterile, isotonic, and stable ophthalmic solution of this compound. A typical formulation will contain the API, a buffering agent, a tonicity-adjusting agent, a preservative, and a viscosity-enhancing agent.

Example Formulation
IngredientConcentration (% w/v)Purpose
This compound Hydrobromide2.0 or 5.0Active Pharmaceutical Ingredient
Boric Acidq.s.Buffering Agent
Sodium Chlorideq.s.Tonicity-adjusting Agent
Benzalkonium Chloride0.01Preservative
Hydroxypropyl Methylcellulose (B11928114) (HPMC)0.5Viscosity-enhancing Agent
Sterile Water for Injectionq.s. to 100 mLVehicle
Ophthalmic Solution Preparation Protocol
  • Preparation of Vehicle: In a sterile vessel, dissolve the boric acid and benzalkonium chloride in approximately 80% of the final volume of sterile water for injection with gentle stirring.[14][15]

  • API Dissolution: Slowly add and dissolve the this compound hydrobromide in the vehicle with continuous stirring until completely dissolved.[14]

  • Viscosity Enhancement: Gradually add the hydroxypropyl methylcellulose (HPMC) to the solution while stirring to avoid clumping. Continue to stir until the HPMC is fully hydrated and the solution is uniform.

  • pH Adjustment: Measure the pH of the solution and adjust it to the target pH (typically between 4.5 and 6.5 for homatropine (B1218969) stability) using sterile 0.1 N NaOH or 0.1 N HCl.[2]

  • Tonicity Adjustment: Calculate the required amount of sodium chloride for isotonicity using the sodium chloride equivalent method.[16][17][18] Add the calculated amount of sodium chloride and stir until dissolved.

  • Final Volume Adjustment: Add sterile water for injection to reach the final volume and mix thoroughly.[14]

  • Sterile Filtration: Sterilize the final solution by passing it through a sterile 0.22 µm membrane filter into a sterile receiving vessel under aseptic conditions.[14][15]

  • Packaging: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles.[14]

G cluster_prep Formulation Preparation cluster_sterile Sterilization and Packaging Vehicle Prepare Vehicle: Dissolve Buffer and Preservative API Dissolve this compound HBr Vehicle->API Viscosity Add Viscosity Enhancer API->Viscosity pH_Adjust Adjust pH Viscosity->pH_Adjust Tonicity Adjust Tonicity pH_Adjust->Tonicity Final_Volume Adjust to Final Volume Tonicity->Final_Volume Filtration Sterile Filtration (0.22 µm) Final_Volume->Filtration Packaging Aseptic Filling Filtration->Packaging

Caption: Ophthalmic Solution Manufacturing Workflow.

Analytical Methods

Assay and Impurity Determination by HPLC

A stability-indicating HPLC method is required to determine the concentration of this compound and to detect any degradation products.[19]

HPLC Method Parameters:

ParameterSpecification
Column Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm
Mobile Phase A DI Water / 0.1% Trifluoroacetic Acid (v/v)
Mobile Phase B Acetonitrile / 0.1% Trifluoroacetic Acid (v/v)
Gradient Time (min)
0
1
6
7
Flow Rate 1.0 mL/minute
Injection Volume 2 µL
Detection UV at 220 nm
Column Temperature Ambient
pH Measurement

The pH of the ophthalmic solution should be measured using a calibrated pH meter at a controlled temperature.

Osmolality/Tonicity

The osmolality of the formulation should be determined using an osmometer to ensure it is within the physiologically acceptable range (typically 280-320 mOsm/kg).

Viscosity Measurement

The viscosity of the ophthalmic solution can be measured using a rotational viscometer or a capillary viscometer.[20][21]

Protocol for Viscosity Measurement (Rotational Viscometer):

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Sample Loading: Place a sufficient volume of the ophthalmic solution into the sample cup.

  • Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Start the viscometer at a specified shear rate and record the viscosity reading once it has stabilized.

  • Data Recording: Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

Stability Studies

Stability studies are conducted to establish the shelf-life of the ophthalmic product under specified storage conditions.[22][23]

ICH Recommended Storage Conditions for Long-Term Stability:

  • 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[24][25]

Accelerated Stability Conditions:

  • 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[24][25]

Stability Testing Protocol:

  • Sample Storage: Store the ophthalmic solution in its final container-closure system at the specified long-term and accelerated conditions.

  • Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[25]

  • Parameters to be Tested:

    • Appearance (clarity, color)

    • pH

    • Assay of this compound

    • Degradation products/impurities

    • Preservative content

    • Sterility

    • Particulate matter

Preservative Effectiveness Test (PET)

The effectiveness of the preservative system must be demonstrated according to pharmacopeial methods (e.g., USP <51>).[1][3][5]

Protocol for USP <51> Preservative Effectiveness Test:

  • Inoculation: Inoculate separate samples of the ophthalmic solution with a panel of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis). The initial concentration of microorganisms should be between 10⁵ and 10⁶ CFU/mL.[1][26]

  • Incubation: Incubate the inoculated samples at 20-25°C for 28 days.[1]

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample, perform serial dilutions, and plate on appropriate growth media.[1]

  • Colony Counting: After incubation of the plates, count the number of viable microorganisms (CFU/mL).

  • Evaluation: Compare the log reduction in microbial count at each time point to the acceptance criteria specified in USP <51> for ophthalmic products.[5]

Mechanism of Action of this compound

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] In the eye, it blocks the action of acetylcholine on the M3 subtype of mAChRs, which are predominantly found on the iris sphincter muscle and the ciliary muscle.[27][28][29]

G cluster_pathway Signaling Pathway of this compound in the Eye ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on Iris Sphincter & Ciliary Muscle) ACh->M3R Binds and Activates Homatropine This compound Homatropine->M3R Competitively Blocks Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Muscle Contraction Ca->Contraction Mydriasis Mydriasis (Pupil Dilation) Contraction->Mydriasis Iris Sphincter Relaxation (due to blockage) Cycloplegia Cycloplegia (Paralysis of Accommodation) Contraction->Cycloplegia Ciliary Muscle Relaxation (due to blockage)

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: (-)-Homatropine in a Rabbit Eye Model for Uveitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uveitis, an inflammatory condition of the uveal tract of the eye, is a significant cause of vision loss. Animal models are crucial for understanding the pathophysiology of uveitis and for the preclinical evaluation of new therapeutic agents. The rabbit model of endotoxin-induced uveitis (EIU) is a well-established and reproducible model of acute anterior uveitis, characterized by the breakdown of the blood-aqueous barrier, infiltration of inflammatory cells, and increased protein concentration in the aqueous humor.[1][2]

(-)-Homatropine is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[3] In clinical ophthalmology, it is used as a cycloplegic and mydriatic agent. For the treatment of anterior uveitis, homatropine (B1218969) is employed to alleviate pain from ciliary muscle spasms and to prevent the formation of posterior synechiae (adhesions between the iris and the lens) by keeping the pupil dilated.[3] While its primary role is not anti-inflammatory, its use in managing the complications of uveitis makes it a relevant compound to study in experimental models.

These application notes provide a detailed protocol for utilizing this compound in a rabbit model of endotoxin-induced uveitis. The protocol outlines the induction of uveitis, administration of the test substance, and methods for quantitative assessment of its effects.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from an experiment evaluating the efficacy of this compound in a rabbit model of endotoxin-induced uveitis. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Clinical Scoring of Uveitis

Treatment GroupnMean Clinical Score (± SEM) at 24h post-LPS
Naive Control60.0 ± 0.0
Vehicle Control (EIU)63.5 ± 0.3
This compound 2% (EIU)63.2 ± 0.4
Dexamethasone 0.1% (Positive Control, EIU)61.2 ± 0.2*

*p < 0.05 compared to Vehicle Control (EIU)

Table 2: Inflammatory Cell Infiltration in Aqueous Humor

Treatment GroupnMean Cell Count (x10^5 cells/mL ± SEM) at 24h post-LPS
Naive Control60.1 ± 0.05
Vehicle Control (EIU)68.5 ± 1.2
This compound 2% (EIU)68.1 ± 1.5
Dexamethasone 0.1% (Positive Control, EIU)62.5 ± 0.8*

*p < 0.05 compared to Vehicle Control (EIU)

Table 3: Protein Concentration in Aqueous Humor

Treatment GroupnMean Protein Concentration (mg/mL ± SEM) at 24h post-LPS
Naive Control60.5 ± 0.1
Vehicle Control (EIU)625.8 ± 3.4
This compound 2% (EIU)624.5 ± 3.8
Dexamethasone 0.1% (Positive Control, EIU)68.2 ± 2.1*

*p < 0.05 compared to Vehicle Control (EIU)

Table 4: Pupil Diameter

Treatment GroupnMean Pupil Diameter (mm ± SEM) at 24h post-LPS
Naive Control64.2 ± 0.3
Vehicle Control (EIU)62.1 ± 0.4
This compound 2% (EIU)67.8 ± 0.5*
Dexamethasone 0.1% (Positive Control, EIU)62.5 ± 0.5

*p < 0.05 compared to Vehicle Control (EIU)

Experimental Protocols

Endotoxin-Induced Uveitis (EIU) in Rabbits

This protocol describes the induction of acute anterior uveitis in rabbits using lipopolysaccharide (LPS).

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Lipopolysaccharide (LPS) from Escherichia coli or Salmonella typhimurium

  • Sterile, pyrogen-free saline

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • 30-gauge needles and 1 mL syringes

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

Procedure:

  • Anesthetize the rabbits using an appropriate anesthetic regimen.

  • Apply a drop of topical anesthetic to the cornea of each eye.

  • Prepare a stock solution of LPS in sterile, pyrogen-free saline. A typical dose for inducing uveitis is 100 ng of LPS in a volume of 10-20 µL.

  • Carefully perform an intravitreal injection of the LPS solution into one eye of each rabbit using a 30-gauge needle. The contralateral eye can be injected with sterile saline to serve as a control.

  • The peak of inflammation is typically observed 24 hours after LPS injection.

Administration of this compound

This protocol outlines the topical administration of this compound eye drops.

Materials:

  • This compound hydrobromide ophthalmic solution (e.g., 2%)

  • Vehicle control (sterile saline or the formulation vehicle)

  • Positive control (e.g., Dexamethasone 0.1% ophthalmic solution)

Procedure:

  • Divide the rabbits into treatment groups (e.g., Naive, Vehicle Control, this compound, Positive Control).

  • At the time of LPS injection (or at a specified time point before or after), instill one drop (approximately 50 µL) of the assigned treatment into the conjunctival sac of the LPS-injected eye.

  • Repeat the administration of the treatment at specified intervals (e.g., every 6 or 12 hours) as required by the experimental design.

Assessment of Ocular Inflammation

This protocol describes the methods for evaluating the severity of uveitis.

a) Clinical Scoring:

  • At 24 hours post-LPS injection, examine the eyes using a slit-lamp biomicroscope.

  • Score the clinical signs of inflammation based on a standardized scoring system (e.g., 0-4 scale for conjunctival hyperemia, iris hyperemia, aqueous flare, and fibrin (B1330869) formation).

b) Aqueous Humor Analysis:

  • At the 24-hour time point, humanely euthanize the rabbits.

  • Immediately perform an anterior chamber paracentesis using a 30-gauge needle to collect the aqueous humor (approximately 100-150 µL).

  • Cell Count: Dilute a small aliquot of the aqueous humor with a trypan blue solution and count the number of inflammatory cells using a hemocytometer.

  • Protein Concentration: Determine the total protein concentration in the remaining aqueous humor using a standard protein assay (e.g., Bradford or BCA assay).

c) Pupil Diameter Measurement:

  • At the 24-hour time point, measure the pupil diameter using a calibrated ruler or a specialized instrument under consistent lighting conditions.

Mandatory Visualizations

G cluster_0 Inflammatory Cascade in Uveitis cluster_1 Homatropine Mechanism of Action LPS LPS (Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) on Immune Cells LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Prostaglandins Prostaglandins NFkB->Prostaglandins Breakdown_BAB Breakdown of Blood-Aqueous Barrier ProInflammatory_Cytokines->Breakdown_BAB Prostaglandins->Breakdown_BAB Pain Pain (Ciliary Spasm) Prostaglandins->Pain Miosis Miosis Prostaglandins->Miosis Cell_Influx Inflammatory Cell Infiltration Breakdown_BAB->Cell_Influx Reduced_Pain Reduced Pain Mydriasis Mydriasis (Pupil Dilation) Homatropine This compound Muscarinic_Receptors Muscarinic Acetylcholine Receptors (M3) on Iris Sphincter and Ciliary Muscle Homatropine->Muscarinic_Receptors Blocks Relaxation Relaxation of Iris Sphincter and Ciliary Muscle Muscarinic_Receptors->Relaxation Relaxation->Mydriasis Cycloplegia Cycloplegia (Paralysis of Accommodation) Relaxation->Cycloplegia Synechiae_Prevention Prevention of Posterior Synechiae Mydriasis->Synechiae_Prevention Cycloplegia->Reduced_Pain

Caption: Signaling pathways in uveitis and the mechanism of action of this compound.

G cluster_0 Experimental Workflow Animal_Acclimatization Animal Acclimatization (New Zealand White Rabbits) Group_Allocation Group Allocation (Naive, Vehicle, Homatropine, Positive Control) Animal_Acclimatization->Group_Allocation Anesthesia Anesthesia Group_Allocation->Anesthesia Uveitis_Induction Induction of Uveitis (Intravitreal LPS Injection) Anesthesia->Uveitis_Induction Treatment_Administration Topical Treatment Administration Uveitis_Induction->Treatment_Administration Monitoring Monitoring (24 hours) Treatment_Administration->Monitoring Slit_Lamp_Exam Slit-Lamp Examination (Clinical Scoring) Monitoring->Slit_Lamp_Exam Pupil_Measurement Pupil Diameter Measurement Monitoring->Pupil_Measurement Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Data_Analysis Data Analysis and Interpretation Slit_Lamp_Exam->Data_Analysis Pupil_Measurement->Data_Analysis Aqueous_Humor_Analysis Aqueous Humor Analysis (Cell Count and Protein Concentration) Euthanasia->Aqueous_Humor_Analysis Aqueous_Humor_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a rabbit model of uveitis.

References

Application Notes and Protocols for Inducing Cycloplegia with (-)-Homatropine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a synthetic tertiary amine antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] In ophthalmic applications, it blocks the action of acetylcholine on the sphincter muscle of the iris and the ciliary muscle of the ciliary body.[3][4] This antagonism results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), making it a valuable tool in ophthalmological research and drug development for studies requiring a temporary and reversible inhibition of accommodation.[3][4] Compared to atropine (B194438), homatropine (B1218969) has a shorter duration of action, which can be advantageous in experimental settings where prolonged cycloplegia is not required.[4] These application notes provide detailed protocols for the preparation and administration of this compound to induce cycloplegia in rodents, as well as methods for assessing its effects.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Drug ClassMydriatics, Anticholinergic[4]
Mechanism of ActionCompetitive antagonist of muscarinic acetylcholine receptors[1][2]
Onset of Mydriasis (Humans)10-30 minutes[4]
Onset of Cycloplegia (Humans)30-90 minutes[4]
Duration of Action (Rats)< 12 hours[3]
Duration of Action (Goats, 2% solution)12 hours (vertical pupil dilation)[5]
Common Ophthalmic Concentrations2%, 5%[6]

Table 2: Comparison of Common Cycloplegic Agents

AgentTypical ConcentrationOnset of Cycloplegia (Humans)Duration of Cycloplegia (Humans)NotesReference
This compound 2%30-90 minutes1-3 daysShorter duration than atropine.[4][6]
Atropine1%1-3 hours7-14 daysMost potent, longest duration.
Cyclopentolate1%25-75 minutes24 hoursFaster onset and shorter duration than homatropine.
Tropicamide1%20-40 minutes4-6 hoursShortest duration of action.

Signaling Pathway of this compound in Ciliary Muscle

This compound induces cycloplegia by blocking muscarinic M3 receptors on the ciliary muscle. This antagonism prevents acetylcholine-mediated signaling, leading to muscle relaxation and a flattening of the lens, which results in the paralysis of accommodation.

G cluster_0 Presynaptic Neuron cluster_1 Ciliary Muscle Cell Acetylcholine Acetylcholine M3R Muscarinic M3 Receptor Acetylcholine->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Contraction Muscle Contraction (Accommodation) Ca2->Contraction Induces Homatropine This compound Homatropine->M3R Blocks

Figure 1. Signaling pathway of this compound in the ciliary muscle.

Experimental Protocols

Preparation of this compound Ophthalmic Solution

For research purposes, a 2% this compound hydrobromide ophthalmic solution is commonly used, which is consistent with the concentration used in pediatric clinical practice.[6]

Materials:

  • This compound hydrobromide powder

  • Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile dropper bottles or vials

Procedure:

  • Calculate the required amount of this compound hydrobromide powder to prepare a 2% (w/v) solution (e.g., 20 mg of powder for 1 mL of saline).

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound hydrobromide powder in the appropriate volume of sterile saline or PBS.

  • Ensure the powder is completely dissolved by gentle vortexing or swirling.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile dropper bottle or vial.

  • Store the prepared solution at room temperature, protected from light.

Protocol for Inducing Cycloplegia in Mice

Materials:

  • 2% this compound ophthalmic solution

  • Micropipette with sterile tips (capable of dispensing 5-10 µL)

  • Appropriate mouse restraint device

Procedure:

  • Gently restrain the mouse to immobilize its head.

  • Using a micropipette, instill one drop (approximately 5-10 µL) of the 2% this compound solution onto the cornea of the eye.

  • To administer to the other eye, wait at least 5 minutes to prevent systemic absorption and cross-contamination.

  • For continuous cycloplegia, the administration can be repeated every 8-12 hours, based on the known shorter duration of action in rodents compared to humans.[3] The exact dosing interval may need to be optimized for the specific experimental needs.

  • Peak cycloplegic effect is expected within 30-90 minutes after instillation.[4]

Protocol for Inducing Cycloplegia in Rats

Materials:

  • 2% this compound ophthalmic solution

  • Micropipette with sterile tips (capable of dispensing 10-20 µL)

  • Appropriate rat restraint device

Procedure:

  • Gently restrain the rat to immobilize its head.

  • Instill one drop (approximately 10-20 µL) of the 2% this compound solution onto the cornea of the eye.

  • If treating both eyes, wait at least 5 minutes between administrations.

  • To maintain cycloplegia, repeat the administration every 8-12 hours.[3]

  • Allow 30-90 minutes for the peak cycloplegic effect to manifest.[4]

Experimental Workflow for Assessing Cycloplegia

The degree of cycloplegia can be assessed by measuring the refractive state of the eye before and after the administration of this compound. Retinoscopy and autorefraction are common methods for this purpose.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment A Baseline Refraction Measurement (Retinoscopy/Autorefraction) B Topical Administration of This compound Solution A->B C Wait for Peak Effect (30-90 minutes) B->C D Post-Treatment Refraction Measurement C->D E Data Analysis: Compare pre- and post-treatment refractive error D->E

Figure 2. Experimental workflow for assessing homatropine-induced cycloplegia.

Measurement of Cycloplegia
  • Retinoscopy: This technique involves shining a light into the eye and observing the reflex from the retina. The movement of the reflex indicates the refractive error. Under cycloplegia, the true refractive error can be determined without the influence of accommodation.

  • Autorefractometer: An automated instrument that measures the refractive error of the eye. Some autorefractors are designed for use in animals and can provide a rapid and objective assessment of the refractive state.

Safety and Handling Precautions

  • Systemic Absorption: Although administered topically, some systemic absorption of this compound can occur. To minimize this, apply pressure to the lacrimal sac for 1-2 minutes after instillation.[4]

  • Side Effects: Potential side effects, though less common with topical administration in rodents, can include dry mouth and photophobia.[6] Animals should be monitored for any signs of distress.

  • Handling: Wear appropriate personal protective equipment (gloves, lab coat) when handling this compound and during administration to animals.

Conclusion

This compound is an effective and moderately long-acting cycloplegic agent for use in rodent models. The provided protocols offer a starting point for researchers to induce and assess cycloplegia in their studies. The 2% concentration is generally recommended, with a dosing interval of every 8-12 hours to maintain cycloplegia. The specific parameters of the protocol, such as the exact dosing frequency and volume, may require optimization based on the specific rodent strain and the experimental objectives. Careful handling and adherence to safety precautions are essential when working with this compound.

References

Quantitative Analysis of (-)-Homatropine in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. It is structurally similar to atropine (B194438) but exhibits a shorter duration of action. Due to its mydriatic (pupil-dilating) and cycloplegic (paralyzing the ciliary muscle) effects, it is primarily used in ophthalmology for diagnostic and therapeutic purposes. Accurate and sensitive quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using modern analytical techniques.

Mechanism of Action

This compound functions by blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[1][2] This antagonism prevents the binding of acetylcholine, leading to the inhibition of parasympathetic nerve impulses. In the eye, this results in the relaxation of the iris sphincter muscle, causing mydriasis, and paralysis of the ciliary muscle, leading to cycloplegia.[1][2]

Homatropine Signaling Pathway cluster_synapse Cholinergic Synapse cluster_drug_action Drug Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Acetylcholine->Muscarinic_Receptor Binds to Effector_Cell Effector Cell (e.g., Iris Sphincter Muscle) Muscarinic_Receptor->Effector_Cell Activates Parasympathetic_Response Parasympathetic Response (e.g., Miosis) Effector_Cell->Parasympathetic_Response Leads to Homatropine This compound Homatropine->Muscarinic_Receptor Competitively Antagonizes Blocked_Receptor Blocked Muscarinic Receptor No_Response Inhibition of Parasympathetic Response Blocked_Receptor->No_Response

Figure 1: Simplified signaling pathway of this compound's antagonist action at muscarinic acetylcholine receptors.

Quantitative Analysis Methods

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological fluids due to its high sensitivity, selectivity, and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for urine samples, often requiring a derivatization step.

LC-MS/MS Method

A validated LC-ESI MS/MS method has been established for the simultaneous determination of several tropane (B1204802) alkaloids, including homatropine, in plasma.[1]

Quantitative Data Summary

ParameterValueReference
Linear Range 0.05 - 50 ng/mL[1]
Precision (CV) 2 - 13%[1]
Accuracy 87 - 122%[1]
Recovery 88 - 94%[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]
Internal Standard Cocaine-d3[1]
MRM Transition 276.1 -> 142.2[3]

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Fluid (Plasma, Serum, Urine) Spike Spike with Internal Standard (Cocaine-d3) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Reversed-Phase) Reconstitute->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Elute Quantification Quantification (Peak Area Ratio) MS->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Figure 2: General experimental workflow for the quantitative analysis of this compound in biological fluids by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Cocaine-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B (linear gradient)

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 20 psi

  • Collision Gas: 6 psi

  • MRM Transitions:

    • This compound: 276.1 -> 142.2[3]

    • Cocaine-d3 (IS): 307.2 -> 185.2

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank biological matrix.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

GC-MS Method

For the analysis of this compound in urine, a GC-MS method can be employed. This typically requires a derivatization step to improve the volatility and chromatographic properties of the analyte.

Quantitative Data Summary (Hypothetical based on similar compounds)

ParameterExpected Value
Linear Range 10 - 1000 ng/mL
Precision (CV) < 15%
Accuracy 85 - 115%
LLOQ 10 ng/mL
Internal Standard Atropine-d3 or similar

Detailed Experimental Protocol: GC-MS

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 1 mL of urine, add an appropriate amount of internal standard.

  • Perform enzymatic hydrolysis if conjugated metabolites are of interest.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water and buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with buffer and an organic solvent to remove interferences.

  • Elute the analyte with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject an aliquot into the GC-MS system.

2. Gas Chromatography Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 minutes

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Monitored Ions: Specific ions for the derivatized this compound and internal standard need to be determined.

Conclusion

The quantitative analysis of this compound in biological fluids is essential for understanding its pharmacokinetic profile and ensuring its safe and effective use. The LC-MS/MS method presented provides a highly sensitive and specific approach for the determination of this compound in plasma and other biological matrices. The GC-MS method offers a viable alternative, particularly for urine samples. Proper method validation is critical to ensure the reliability and accuracy of the generated data in regulated bioanalysis.

References

Application Notes and Protocols for Studying Mydriasis Duration of (-)-Homatropine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Homatropine is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its anticholinergic properties lead to the blockade of parasympathetic innervation to the iris sphincter muscle and the ciliary muscle, resulting in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia), respectively.[3][4][5][6][7] These characteristics make it a valuable tool in ophthalmic research and drug development for studying the mechanisms of mydriasis and for the pre-clinical evaluation of novel ophthalmic drugs.

These application notes provide detailed protocols for the use of this compound to induce and study the duration of mydriasis in common laboratory animal models, specifically rats and mice. While direct quantitative data on the duration of mydriasis induced by this compound in these specific models is not extensively available in published literature, the provided protocols are adapted from established methodologies for other mydriatic agents and can be readily implemented to generate such data.

Mechanism of Action: Signaling Pathway

This compound exerts its mydriatic effect by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors (specifically the M3 subtype) on the iris sphincter muscle. This blockade prevents the intracellular signaling cascade that leads to muscle contraction. The diagram below illustrates this pathway.

Myddriasis_Signaling_Pathway cluster_0 Cholinergic Neuron cluster_1 Iris Sphincter Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction (Miosis) Ca->Contraction Mydriasis Pupil Dilation (Mydriasis) Homatropine (B1218969) This compound Homatropine->M3R Blocks Homatropine->Mydriasis Leads to

Caption: Signaling pathway of this compound-induced mydriasis.

Quantitative Data on Mydriasis Duration

Specific, peer-reviewed quantitative data on the duration of mydriasis induced by topical application of this compound in rats and mice is limited. However, data from other species and related compounds can provide an estimate. In Angora goats, 2% homatropine induced mydriasis for 12 hours.[8][9] In humans, the mydriatic effect of homatropine can last from 6 hours to 4 days.[4][10] For rats, one source suggests a duration of action of not more than 12 hours following systemic administration, which may differ significantly from topical application.[11]

Researchers should perform pilot studies to determine the precise duration of action for their specific experimental conditions. The following tables are provided as templates for recording experimental data.

Table 1: Mydriasis Duration of this compound in Rats

Animal IDStrainSexAge (weeks)This compound Conc. (%)Onset of Mydriasis (min)Time to Peak Mydriasis (min)Peak Pupil Diameter (mm)Duration of Mydriasis (hours)

Table 2: Mydriasis Duration of this compound in Mice

Animal IDStrainSexAge (weeks)This compound Conc. (%)Onset of Mydriasis (min)Time to Peak Mydriasis (min)Peak Pupil Diameter (mm)Duration of Mydriasis (hours)

Experimental Protocols

The following protocols are adapted from established methods for studying mydriasis in rodents and can be used for this compound.

Protocol 1: Induction and Measurement of Mydriasis in Rats

Materials:

  • Male or female Sprague-Dawley rats (8-10 weeks old)

  • This compound hydrobromide ophthalmic solution (e.g., 2% or 5%)

  • Sterile saline solution (0.9% NaCl) as a control

  • Digital caliper or a specialized pupilometer

  • Animal restrainer (optional, for conscious animals)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail), if applicable

  • Red light source for illumination during measurements

Experimental Workflow:

Mydriasis_Protocol_Workflow A Animal Acclimatization (1 week) B Baseline Pupil Measurement (under red light) A->B C Topical Administration (1 drop of this compound or Saline) B->C D Pupil Diameter Measurement (at defined time points) C->D Time course (e.g., 0, 15, 30, 60 min, then hourly until return to baseline) E Data Recording and Analysis D->E

Caption: Experimental workflow for mydriasis studies in animal models.

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Animal Preparation:

    • For conscious animals, gently restrain the rat.

    • For anesthetized animals, administer the anesthetic agent according to approved institutional protocols. Place the animal on a heating pad to maintain body temperature.

  • Baseline Measurement: Under dim red light to avoid photic-induced miosis, measure the baseline pupil diameter of both eyes using a digital caliper or a pupilometer. Record the measurements.

  • Drug Administration:

    • Instill one drop (approximately 30-50 µL) of the this compound ophthalmic solution into one eye (the treated eye).

    • Instill one drop of sterile saline into the contralateral eye to serve as a control.

    • Gently hold the eyelid closed for a few seconds to ensure even distribution and prevent immediate washout.

  • Pupil Diameter Measurement:

    • Measure the pupil diameter of both eyes at predefined time points (e.g., 15, 30, 45, and 60 minutes post-instillation, and then hourly until the pupil size returns to baseline).

    • Ensure all measurements are taken under the same red-light conditions.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.

    • Determine the onset of mydriasis (time to a statistically significant increase in pupil diameter), time to peak mydriasis, and the duration of mydriasis (time for the pupil to return to baseline).

Protocol 2: Induction and Measurement of Mydriasis in Mice

Materials:

  • Male or female C57BL/6 mice (8-12 weeks old)

  • This compound hydrobromide ophthalmic solution (e.g., 1% or 2%)

  • Sterile saline solution (0.9% NaCl)

  • High-resolution camera with a macro lens or a dissecting microscope with a camera attachment

  • Image analysis software (e.g., ImageJ)

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Red light source

Procedure:

  • Animal Acclimatization: Acclimatize mice as described for rats.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol. Position the mouse under the camera or microscope.

  • Baseline Measurement: Under red light, capture a clear image of the eye and measure the baseline pupil diameter using image analysis software.

  • Drug Administration:

    • Apply one drop (approximately 10-20 µL) of the this compound solution to one eye.

    • Apply one drop of saline to the contralateral eye.

  • Pupil Diameter Measurement:

    • Capture images of both eyes at regular intervals (e.g., every 10 minutes for the first hour, then every 30-60 minutes).

    • Measure the pupil diameter from the captured images using image analysis software.

  • Data Analysis: Analyze the data as described in the rat protocol.

Important Considerations:

  • Animal Welfare: All procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Pigmentation: Iris pigmentation can affect the onset and duration of mydriasis, with more pigmented eyes often showing a slower and less pronounced response. It is important to use animals of the same strain and pigmentation for consistent results.

  • Systemic Absorption: To minimize systemic absorption and contralateral effects, apply gentle pressure to the lacrimal sac for 1-2 minutes after instillation.[12]

  • Light Conditions: Maintain consistent, low-level red light illumination during all pupil measurements to prevent the pupillary light reflex from confounding the results.

By following these protocols and utilizing the provided data templates, researchers can effectively study the duration of mydriasis induced by this compound in rodent models, contributing to a better understanding of its pharmacological properties and potential therapeutic applications.

References

Application of (-)-Homatropine in Smooth Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it a valuable tool in the study of smooth muscle physiology and pharmacology. By blocking the action of acetylcholine and other muscarinic agonists, this compound can be used to investigate the role of the parasympathetic nervous system in smooth muscle contraction, to characterize the muscarinic receptor subtypes involved, and to screen for novel therapeutic agents that target these pathways. This document provides detailed application notes and protocols for the use of this compound in smooth muscle contractility assays.

Mechanism of Action

This compound is a tropane (B1204802) alkaloid that acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). In smooth muscle, the predominant subtype mediating contraction is the M3 receptor. Acetylcholine released from parasympathetic nerve terminals binds to these M3 receptors, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. This compound, by binding to these same receptors without activating them, prevents acetylcholine from binding and thus inhibits or reverses the contractile response.

Signaling Pathway of Muscarinic Acetylcholine Receptor M3 in Smooth Muscle

cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R binds & activates Homatropine This compound Homatropine->M3R binds & blocks Gq Gq protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor Ca Ca²⁺ SR->Ca releases Contraction Contraction Ca->Contraction initiates

Caption: Signaling pathway of M3 muscarinic receptor in smooth muscle and the inhibitory action of this compound.

Data Presentation

The following tables summarize the available quantitative data for Homatropine and its derivatives in various smooth muscle and endothelial preparations. It is important to note that the specific isomer of Homatropine is not always specified in the literature.

Table 1: pA2 Values of Homatropine in Guinea Pig Tissues

TissueAgonistParameterpA2 ValueReference
StomachNot SpecifiedContraction7.13[1]
AtriaNot SpecifiedForce7.21[1]
AtriaNot SpecifiedRate7.07[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Table 2: IC50 Values of Homatropine Methylbromide

Cell TypeSpeciesParameterIC50 (nM)Reference
Endothelial CellsRat (WKY)Muscarinic Receptor Inhibition162.5[2]
Smooth Muscle CellsRat (SHR)Muscarinic Receptor Inhibition170.3[2]

The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Two primary experimental models are commonly used to assess the effects of this compound on smooth muscle contractility: the isolated tissue organ bath and cultured smooth muscle cell contraction assays.

Protocol 1: Isolated Tissue Organ Bath Assay

This protocol describes the use of an isolated strip of smooth muscle, such as guinea pig ileum, to determine the pA2 value of this compound against an acetylcholine-induced contraction.

Experimental Workflow for Isolated Tissue Organ Bath Assay

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Mount Mount Tissue Strip in Organ Bath Tissue->Mount Equilibrate Equilibrate in Physiological Salt Solution (PSS) Mount->Equilibrate Agonist Generate Control Concentration-Response Curve to Acetylcholine Equilibrate->Agonist Wash Wash Tissue Agonist->Wash Antagonist Incubate with This compound Wash->Antagonist Agonist2 Generate Second Concentration-Response Curve to Acetylcholine Antagonist->Agonist2 Schild Construct Schild Plot Agonist2->Schild pA2 Determine pA2 Value Schild->pA2

Caption: Workflow for determining the pA2 value of this compound using an isolated tissue organ bath.

Materials:

  • This compound hydrobromide

  • Acetylcholine chloride

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and aerated with 95% O2 / 5% CO2.

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Organ bath system with force transducer and data acquisition software

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Isolate a segment of the ileum and place it in cold PSS.

    • Carefully remove the longitudinal muscle-myenteric plexus preparation.

    • Cut a strip of the preparation approximately 1.5-2 cm in length.

    • Mount the tissue strip in an organ bath containing PSS at 37°C under a resting tension of approximately 1 g.

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

  • Control Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic steps (e.g., by a factor of 3 or 10) until a maximal contraction is achieved.

    • Record the contractile response at each concentration.

    • Wash the tissue extensively with PSS to allow it to return to baseline tension.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath (e.g., 10 nM).

    • Incubate the tissue with this compound for a predetermined period (e.g., 30 minutes) to allow for receptor binding to reach equilibrium.

  • Second Concentration-Response Curve:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The pA2 value is the x-intercept of the regression line.

Protocol 2: Cultured Smooth Muscle Cell Contraction Assay

This protocol describes a method to assess the inhibitory effect of this compound on the contraction of cultured smooth muscle cells embedded in a collagen gel.

Materials:

  • Cultured smooth muscle cells (e.g., human bronchial smooth muscle cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Collagen solution (e.g., Type I rat tail collagen)

  • Contraction medium (e.g., serum-free DMEM)

  • This compound hydrobromide

  • Muscarinic agonist (e.g., Carbachol)

  • 24-well cell culture plates

  • Image analysis software

Procedure:

  • Cell Culture and Gel Preparation:

    • Culture smooth muscle cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 2 x 10^5 cells/mL.

    • On ice, mix the cell suspension with the collagen solution according to the manufacturer's instructions to achieve a final cell density of 1 x 10^5 cells/mL.

    • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow the gel to polymerize.

    • Add 1 mL of culture medium to each well and incubate for 48 hours.

  • Pre-treatment with this compound:

    • Replace the culture medium with contraction medium.

    • Add various concentrations of this compound to the wells and incubate for 30 minutes. Include a vehicle control.

  • Induction of Contraction:

    • Add a muscarinic agonist (e.g., Carbachol at a final concentration of 10 µM) to all wells except for the negative control.

    • Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

  • Data Acquisition and Analysis:

    • Capture images of the gels at regular time intervals (e.g., every 30 minutes for 4 hours) using a digital camera or a plate scanner.

    • Use image analysis software to measure the area of each gel at each time point.

    • Calculate the percentage of gel contraction relative to the initial area.

    • Plot the percentage of contraction against time for each concentration of this compound.

    • Determine the IC50 of this compound for the inhibition of agonist-induced contraction.

Logical Relationship for Cultured Cell Assay

Cells Cultured Smooth Muscle Cells Embed Embed Cells in Collagen Gel Cells->Embed Collagen Collagen Gel Collagen->Embed Pretreat Pre-treat with This compound Embed->Pretreat Agonist Add Muscarinic Agonist Pretreat->Agonist Contraction Measure Gel Contraction Agonist->Contraction

Caption: Logical workflow for the cultured smooth muscle cell contraction assay.

This compound is a valuable pharmacological tool for the investigation of smooth muscle contractility. The protocols outlined in this document provide a framework for characterizing its antagonist properties and for its use in screening assays. By carefully selecting the appropriate experimental model and adhering to rigorous pharmacological principles, researchers can effectively utilize this compound to advance our understanding of smooth muscle physiology and to aid in the development of novel therapeutics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of (-)-Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Homatropine is an anticholinergic medication used in ophthalmology as a mydriatic and cycloplegic agent. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. Impurity profiling is a key aspect of quality control, involving the identification and quantification of any unwanted chemicals, including related substances, degradation products, and intermediates from the manufacturing process.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its potential impurities. The method is designed to be stability-indicating, meaning it can effectively separate the main compound from its degradation products that may form under various stress conditions. This is crucial for monitoring the stability of the drug substance and formulated products over time.[1][2]

Potential impurities in Homatropine can include stereoisomers, hydrolysis products like mandelic acid and tropine (B42219) derivatives, and products of oxidation or other degradation pathways.[3] Pharmacopeial monographs, such as those from the USP and European Pharmacopoeia, specify limits for certain known impurities.[4][5][6]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound and its impurities.

Materials and Reagents
  • This compound reference standard and sample

  • Known impurity reference standards (e.g., Mandelic Acid, Dehydrohomatropine, Scopolamine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (analytical grade)

  • 1-Heptanesulfonic acid sodium salt monohydrate (for ion-pairing)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 3 µm
Mobile Phase A Buffer: 6.8 g of monobasic potassium phosphate and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water, adjust pH to 2.7 with phosphoric acid.[5]
Mobile Phase B Methanol[5]
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[4][5]
Injection Volume 10 µL
Run Time Approximately 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06733
15.04060
20.04060
20.16733
25.06733
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of about 2.0 mg/mL.[5]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of about 2.0 mg/mL.[5]

  • Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL each in the mobile phase.

  • System Suitability Solution (SSS): Spike the Standard Solution with a small volume of the Impurity Stock Solution to obtain a solution containing both this compound and its key impurities at levels suitable for verifying resolution.

Data Presentation

The following table summarizes the expected retention times (RT) and relative retention times (RRT) for this compound and some of its known impurities based on the described method. These values are indicative and may vary slightly depending on the specific HPLC system and column used.

Table 2: Retention Data for this compound and Impurities

CompoundExpected RT (min)RRT (vs. Homatropine)
Mandelic Acid~2.5~0.3
This compound ~8.5 1.00
Dehydrohomatropine~7.7~0.9
Scopolamine~9.4~1.1

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2] This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Samples from each stress condition should be diluted with the mobile phase and analyzed using the HPLC method to check for any degradation peaks and to ensure they are well-resolved from the main this compound peak.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the impurity profiling of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_std Prepare This compound Standard inject_samples Inject Standard and Sample Solutions prep_std->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples prep_sss Prepare System Suitability Solution system_suitability Inject SSS & Verify Resolution and Performance prep_sss->system_suitability hplc_system Set Up HPLC System (Column, Mobile Phase, etc.) hplc_system->system_suitability system_suitability->inject_samples If passes integrate_peaks Integrate Chromatograms inject_samples->integrate_peaks identify_impurities Identify Impurities (based on RRT) integrate_peaks->identify_impurities quantify_impurities Quantify Impurities (% Area Normalization) identify_impurities->quantify_impurities report_gen Generate Final Report quantify_impurities->report_gen

Caption: Workflow for HPLC Impurity Profiling of this compound.

References

Application Notes and Protocols for Stability Testing of (-)-Homatropine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of (-)-Homatropine in aqueous solutions. The information is intended to guide the establishment of stability-indicating methods and to understand the degradation profile of this compound under various stress conditions.

Introduction

This compound is an anticholinergic drug and a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] The stability of this compound in aqueous solutions is a critical quality attribute that can impact its safety and efficacy. The primary degradation pathway for this compound in aqueous media is hydrolysis of the ester linkage, yielding tropine (B42219) and mandelic acid. This process is significantly influenced by pH and temperature.[3][4]

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[5][6] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[5][7]

Quantitative Stability Data

The following tables summarize the expected stability of this compound in aqueous solutions under various stress conditions. The data is compiled based on established principles of chemical kinetics and typical results from forced degradation studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHStorage Time (days)This compound Remaining (%)Major Degradation Products
2.030>95Minimal degradation
4.030>98Minimal degradation
7.03085 - 95Tropine, Mandelic Acid
9.07< 50Tropine, Mandelic Acid
12.01< 10Tropine, Mandelic Acid

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Storage Time (days)This compound Remaining (%)
490>95
253085 - 95
401470 - 80
60750 - 60

Table 3: Summary of Forced Degradation Studies of this compound in Aqueous Solution

Stress ConditionReagent/ConditionTimeThis compound Remaining (%)Observations
Acid Hydrolysis0.1 N HCl24 hours80 - 90Degradation observed
Base Hydrolysis0.1 N NaOH4 hours< 20Significant degradation
Oxidation3% H₂O₂24 hours90 - 95Minor degradation
Thermal60°C7 days50 - 60Significant degradation
PhotostabilityICH Q1B7 days>95Generally stable

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study of this compound in an aqueous solution.

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at 60°C for 7 days.

    • At appropriate time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, allow it to cool to room temperature, and dilute with mobile phase for HPLC analysis.

  • Photostability Testing:

    • Expose a sample of the stock solution to light conditions as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3.2).

Protocol for Stability-Indicating HPLC Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Objective: To provide a reliable analytical method to separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: 50% A, 50% B

      • 25-26 min: Linear gradient to 95% A, 5% B

      • 26-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the diluent at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 3.1) with the diluent to a concentration within the linear range of the method.

  • System Suitability: Inject the standard solution multiple times (e.g., n=6) to verify system suitability parameters such as retention time repeatability (RSD ≤ 1.0%), peak area repeatability (RSD ≤ 2.0%), and theoretical plates (N > 2000).

  • Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

  • Data Processing: Identify and integrate the peaks corresponding to this compound and its degradation products. Calculate the percentage of this compound remaining and the relative amounts of the degradation products.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and the experimental workflow for stability testing.

Homatropine (B1218969) This compound Hydrolysis Hydrolysis (Acid/Base/Heat) Homatropine->Hydrolysis Tropine Tropine Hydrolysis->Tropine MandelicAcid Mandelic Acid Hydrolysis->MandelicAcid

Caption: Proposed degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl) Stock->Acid Base Base Hydrolysis (0.1 N NaOH) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify this compound and Degradants HPLC->Quantify Report Generate Stability Report Quantify->Report

Caption: Experimental workflow for this compound stability testing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (-)-Homatropine Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Homatropine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the esterification of tropine (B42219) with mandelic acid. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield from the direct esterification of tropine and mandelic acid is consistently low. What are the most common causes?

Low yields in the Fischer esterification of tropine with mandelic acid are often attributed to the reversible nature of the reaction. The primary culprits include:

  • Presence of Water: Water is a byproduct of the esterification. Its accumulation can shift the reaction equilibrium back towards the starting materials (tropine and mandelic acid), thereby reducing the yield of homatropine (B1218969). Any moisture in the reactants or solvent will also inhibit the forward reaction.[1][2]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate catalyst activity.[2]

  • Sub-optimal Reactant Ratio: The molar ratio of tropine to mandelic acid is crucial. While a 1:1 stoichiometric ratio is the theoretical minimum, using an excess of one reactant (typically the less expensive one) can help drive the equilibrium towards the product.

  • Catalyst Issues: An insufficient amount of acid catalyst or a deactivated catalyst will result in a slow and incomplete reaction.[2] Common catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][4]

  • Side Reactions: The functional groups in both tropine (a tertiary amine and a secondary alcohol) and mandelic acid (a carboxylic acid and a secondary alcohol) can lead to undesired side reactions. The tertiary amine of tropine can be protonated by the acid catalyst, potentially reducing its catalytic activity.

  • Product Loss During Work-up: Significant amounts of homatropine can be lost during extraction, washing, and purification steps.[2] Homatropine is basic and can be soluble in both aqueous and organic layers depending on the pH.

Q2: How can I effectively remove water from the reaction to improve the yield?

Removing water as it is formed is a critical strategy to drive the esterification towards completion. Consider the following methods:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method. The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.[5][6] As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap. Upon condensation, the water separates from the less dense organic solvent, which then returns to the reaction flask.[5]

  • Use of a Dehydrating Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture can effectively sequester the water produced.[7]

Q3: What are the recommended reaction conditions (catalyst, temperature, time) for this esterification?

While specific data for the direct esterification of tropine is limited in publicly available literature, we can extrapolate from protocols for the esterification of mandelic acid with simple alcohols, which is a closely related reaction.[6]

  • Catalyst:

    • p-Toluenesulfonic acid (p-TsOH): Often preferred as it is a solid, less corrosive, and can lead to cleaner reactions than sulfuric acid. A catalytic amount of 0.05-0.1 equivalents is a good starting point.[6]

    • Sulfuric Acid (H₂SO₄): A strong and effective catalyst. Use a catalytic amount (0.1-0.2 equivalents) and add it slowly to the reaction mixture.[6]

    • Boric Acid: Has been reported as an effective catalyst for the esterification of α-hydroxycarboxylic acids like mandelic acid.[8]

  • Temperature: The reaction should be heated to reflux to facilitate the removal of water. The exact temperature will depend on the solvent used (e.g., approx. 111°C for toluene).[6]

  • Reaction Time: Reaction times can vary from 6 to 24 hours. It is crucial to monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).[6]

Q4: How can I monitor the progress of the reaction to determine when it is complete?

Thin-Layer Chromatography (TTC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside your starting materials (tropine and mandelic acid). The disappearance of the limiting reactant and the appearance of a new spot corresponding to homatropine will indicate the reaction's progress.

Q5: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

Potential side reactions in this specific esterification include:

  • N-oxide formation: The tertiary amine of tropine could potentially be oxidized, although this is less likely under standard esterification conditions.

  • Ether formation: Self-condensation of mandelic acid or reaction of the mandelic acid hydroxyl group with another alcohol could lead to ether byproducts, especially at high temperatures with strong acid catalysts.

  • Polymerization: Polyesters of mandelic acid could form.

  • Racemization: If you are starting with enantiomerically pure mandelic acid, harsh acidic conditions and high temperatures could potentially lead to some degree of racemization.

To minimize side reactions:

  • Use milder catalysts like p-TsOH.[6]

  • Maintain a gentle reflux and avoid excessive heating.

  • Ensure an inert atmosphere (e.g., under nitrogen) if oxidation is a concern.

Q6: What is the best procedure for isolating and purifying this compound after the reaction?

A typical work-up and purification procedure involves several steps:

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like methylene (B1212753) chloride or ethyl acetate.[9]

  • Neutralization and Extraction:

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted mandelic acid.[6]

    • The basic homatropine will remain in the organic layer. To further purify, you can extract the organic layer with a dilute acid (e.g., dilute HCl). The protonated homatropine will move to the aqueous layer, leaving non-basic impurities in the organic layer.[9]

    • The aqueous layer can then be basified (e.g., with ammonia (B1221849) or NaOH) to a pH of 9-11, and the free homatropine base is then re-extracted into an organic solvent.[9]

  • Drying and Concentration: Dry the final organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: The crude homatropine can be further purified by recrystallization. Solvents like acetone, hexane, or isopropanol (B130326) have been used for the purification of homatropine or its salts.[9][10]

Data Presentation

The following tables summarize quantitative data for analogous esterification reactions of mandelic acid. This data can serve as a valuable starting point for optimizing the synthesis of this compound.

Table 1: Fischer Esterification of Mandelic Acid with Ethanol using Sulfuric Acid Catalyst [6]

ParameterValue
Reactants
Mandelic Acid1.0 eq
Ethanol10-20 eq (serves as solvent)
Catalyst
Concentrated H₂SO₄0.1-0.2 eq
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4-8 hours
Yield
Isolated Yield80-90%

Table 2: Esterification of Mandelic Acid with Ethanol using p-Toluenesulfonic Acid Catalyst [6]

ParameterValue
Reactants
Mandelic Acid1.0 eq
Ethanol10-20 eq (serves as solvent)
Catalyst
p-Toluenesulfonic acid (p-TsOH)0.05-0.1 eq
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time6-12 hours
Yield
Isolated Yield85-95%

Experimental Protocols

The following is a detailed, generalized protocol for the direct esterification of tropine with mandelic acid, adapted from established procedures for Fischer esterification.[4][6]

Protocol 1: Direct Esterification of Tropine and Mandelic Acid using p-TsOH and a Dean-Stark Trap

Materials:

  • (-)-Tropine

  • (R)-Mandelic acid

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Methylene chloride (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the round-bottom flask, add (-)-tropine (1.0 eq), (R)-mandelic acid (1.0-1.2 eq), p-toluenesulfonic acid (0.05-0.1 eq), and toluene (enough to suspend the reactants and fill the flask to about half).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reactant (typically 6-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with methylene chloride and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Visualizations

The following diagrams illustrate the key workflows and relationships in troubleshooting low-yield this compound esterification.

Troubleshooting_Workflow start Low Yield in This compound Esterification check_water Is water being effectively removed? start->check_water check_conditions Are reaction conditions optimal? check_water->check_conditions Yes solution_water Implement Dean-Stark trap or add molecular sieves. check_water->solution_water No check_workup Is product lost during workup? check_conditions->check_workup Yes solution_conditions Optimize catalyst (p-TsOH), temperature (reflux), and reaction time (monitor by TLC). check_conditions->solution_conditions No solution_workup Optimize pH during extraction. Minimize transfers. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_water->check_conditions solution_conditions->check_workup solution_workup->end Fischer_Esterification_Cycle cluster_reactants Reactants cluster_products Products Tropine (-)-Tropine Equilibrium Tropine->Equilibrium Mandelic_Acid (R)-Mandelic Acid Mandelic_Acid->Equilibrium Homatropine This compound Water Water Water->Equilibrium Shifts equilibrium to reactants Catalyst H+ Catalyst (e.g., p-TsOH) Catalyst->Equilibrium Catalyzes Equilibrium->Homatropine Equilibrium->Water Experimental_Workflow Reactants 1. Combine Reactants (Tropine, Mandelic Acid, p-TsOH, Toluene) Reflux 2. Reflux with Dean-Stark Trap Reactants->Reflux Workup 3. Aqueous Workup (NaHCO3 wash) Reflux->Workup Purify 4. Isolate & Purify (Evaporation & Recrystallization) Workup->Purify Product Pure this compound Purify->Product

References

Technical Support Center: Optimizing (-)-Homatropine HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Homatropine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the positively charged amine group of Homatropine (B1218969) with negatively charged silanol (B1196071) groups on the silica-based column packing material.[1][2] These interactions lead to a portion of the analyte being retained longer than the main peak, resulting in an asymmetrical peak shape.[3]

Other potential causes for peak tailing that are not specific to the analyte's basicity include:

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2]

  • Column Void or Contamination: A void at the column inlet or contamination of the column frit can disrupt the sample band, causing peak distortion.[2]

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of Homatropine or the stationary phase, contributing to peak tailing.[4]

Q2: How can I reduce silanol interactions and improve my this compound peak shape?

Addressing silanol interactions is crucial for achieving symmetrical peaks for basic analytes. Here are several strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a range of 2.5-3.5 is a highly effective strategy. At this acidic pH, the silanol groups on the silica (B1680970) surface are protonated and thus less likely to interact with the positively charged Homatropine molecule.[4]

  • Use of an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with basic analytes.[2][5] Using a well-end-capped C18 or a column with a different stationary phase chemistry, such as a phenyl-hexyl column, can significantly improve peak shape.

  • Addition of a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with Homatropine. A typical concentration for TEA is 0.1-0.5%.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol groups.[4]

Q3: What are the recommended starting HPLC conditions for this compound analysis?

Based on established methods, here are some recommended starting points for developing an HPLC method for this compound. These parameters can be further optimized to achieve the desired peak shape and resolution.

ParameterRecommendationRationale
Column C18 (end-capped), 100-250 mm x 4.6 mm, 3-5 µmProvides good retention for moderately polar compounds. End-capping minimizes silanol interactions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in WaterLowers the pH to protonate silanols and ensure consistent protonation of Homatropine.
Mobile Phase B Acetonitrile (B52724) or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low percentage of organic phase and increase gradually.Elutes Homatropine with a good peak shape and allows for separation from other components.
pH 2.5 - 3.5Minimizes silanol interactions.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Detection (UV) 210-220 nmWavelengths for detecting the phenyl group of Homatropine.
Injection Volume 5-20 µLShould be optimized to avoid column overload.

Q4: My peak tailing persists even after adjusting the mobile phase pH. What else can I do?

If adjusting the pH is not sufficient, consider the following troubleshooting steps:

  • Evaluate the Column: The column may be old or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it with a new, high-quality end-capped column.

  • Check for Column Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.[2]

  • Minimize Extra-column Volume: Ensure that the tubing connecting the components of your HPLC system is as short and narrow in diameter as possible.

  • Consider a Different Stationary Phase: If a C18 column continues to give poor peak shape, a column with a different selectivity, such as a phenyl or a polar-embedded phase, might provide better results.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase with a low pH and a competing base to minimize silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Triethylamine (TEA) (optional)

  • 0.2 µm filter

Procedure:

  • Aqueous Phase Preparation:

    • Measure 950 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1.0 mL of TFA or an appropriate amount of phosphoric acid to achieve a pH of approximately 2.5-3.0.

    • (Optional) If using a competing base, add 1.0 mL of TEA.

    • Mix the solution thoroughly.

    • Filter the aqueous mobile phase through a 0.2 µm filter to remove any particulate matter.

    • Degas the solution using sonication or vacuum degassing.

  • Organic Phase Preparation:

    • Measure 1 L of HPLC-grade acetonitrile into a clean glass bottle.

    • Filter the organic mobile phase through a 0.2 µm filter.

    • Degas the solution.

  • Mobile Phase Composition:

    • Use these prepared solvents as your mobile phase A (aqueous) and mobile phase B (organic) in your HPLC system.

    • A good starting gradient could be 10-90% B over 15 minutes.

Visualizations

Troubleshooting Workflow for this compound Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_pH Is Mobile Phase pH 2.5 - 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., 0.1% TFA) check_pH->adjust_pH No check_column Using an End-capped C18 Column? check_pH->check_column Yes adjust_pH->check_pH use_endcapped Switch to an End-capped Column check_column->use_endcapped No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_endcapped->check_column dilute_sample Dilute Sample and Reduce Injection Volume check_overload->dilute_sample Yes add_competitor Consider Adding a Competing Base (e.g., TEA) check_overload->add_competitor No dilute_sample->check_overload check_system Inspect for Extra-column Volume and Leaks add_competitor->check_system good_peak Symmetrical Peak check_system->good_peak

Caption: A logical workflow for troubleshooting this compound peak tailing.

Mechanism of Silanol Interaction with this compound

SilanolInteraction cluster_surface Silica Surface cluster_mobile_phase Mobile Phase Silanol_ionized Si-O⁻ (Ionized Silanol) Silanol_protonated Si-OH (Protonated Silanol) Homatropine This compound (R₃N⁺H) Homatropine->Silanol_ionized Ionic Interaction (Causes Tailing) Homatropine->Silanol_protonated Reduced Interaction (Good Peak Shape) Low_pH Low_pH->Silanol_protonated Protonation High_pH High_pH->Silanol_ionized Deprotonation

Caption: Interaction of this compound with the silica surface at different pH values.

References

Technical Support Center: Overcoming Solubility Challenges in (-)-Homatropine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Homatropine formulations. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimental work with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development efforts.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to diagnosing and resolving poor solubility of this compound in your formulations.

Problem: My this compound is not dissolving in the desired solvent system.

Below is a workflow to help you troubleshoot this issue.

G start Start: Low this compound Solubility Observed check_form 1. Identify the form of This compound start->check_form free_base Free Base check_form->free_base Less polar salt_form Salt Form (e.g., HBr, CH3Br) check_form->salt_form More polar check_solvent 2. Evaluate the Solvent System free_base->check_solvent salt_form->check_solvent aqueous Aqueous check_solvent->aqueous organic Organic check_solvent->organic ph_adjustment 3. pH Adjustment aqueous->ph_adjustment Primary approach for ionizable compounds co_solvent 4. Co-solvent Addition organic->co_solvent For non-polar solvents ph_adjustment->co_solvent If pH adjustment is insufficient end End: Solubility Issue Resolved ph_adjustment->end If successful complexation 5. Complexation (Cyclodextrins) co_solvent->complexation For further enhancement co_solvent->end If successful solid_dispersion 6. Solid Dispersion complexation->solid_dispersion For significant insolubility complexation->end If successful solid_dispersion->end

Figure 1: Troubleshooting workflow for low this compound solubility.

Frequently Asked Questions (FAQs)

Physicochemical Properties and Solubility

Q1: What are the basic physicochemical properties of this compound and its common salts?

A1: this compound is a tropane (B1204802) alkaloid. Its solubility is highly dependent on whether it is in its free base or salt form. The hydrobromide (HBr) and methylbromide (CH3Br) salts are much more water-soluble than the free base.

Table 1: Physicochemical Properties of this compound and its Salts

PropertyThis compound (Free Base)This compound HydrobromideThis compound Methylbromide
Molecular Formula C₁₆H₂₁NO₃C₁₆H₂₂BrNO₃C₁₇H₂₄BrNO₃
Molecular Weight 275.35 g/mol 356.26 g/mol 370.29 g/mol
pKa ~9.7 (tertiary amine)Not applicableNot applicable
LogP ~1.57 (estimated)Not applicableNot applicable
Melting Point ~100 °C (decomposes)[1]~214-217 °C[2]~191 °C[3]
Appearance White crystalsWhite crystalline powder[2]White, odorless powder[4]

Q2: What is the solubility of this compound and its salts in common solvents?

A2: The salt forms are generally soluble in water and alcohols, while the free base has better solubility in organic solvents. Quantitative data is summarized below.

Table 2: Solubility of this compound and its Salts

CompoundSolventSolubilityReference
This compoundWaterSlightly soluble[1]
This compound HydrobromideWaterFreely soluble (1:6)[2]
EthanolSparingly soluble (1:40)[2]
ChloroformLess soluble (1:420)[2]
EtherInsoluble[2]
This compound MethylbromideWaterReadily soluble[4]
AlcoholReadily soluble[4]
EtherInsoluble[4]
DMSO≥17.95 mg/mL[5]
Formulation Strategies to Enhance Solubility

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weakly basic drug due to its tertiary amine group (pKa ≈ 9.7). Therefore, its aqueous solubility is highly pH-dependent.

  • Acidic pH (pH < pKa): The amine group is protonated, forming a more soluble cationic species. Lowering the pH will significantly increase aqueous solubility.

  • Alkaline pH (pH > pKa): The molecule exists predominantly as the un-ionized free base, which has lower aqueous solubility and may precipitate from aqueous solutions.[2]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Homatropine_H Homatropine-H⁺ (Protonated, Cationic) Soluble High Aqueous Solubility Homatropine_H->Soluble Homatropine Homatropine (Free Base, Neutral) Insoluble Low Aqueous Solubility Homatropine->Insoluble

Figure 2: pH effect on this compound solubility.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, co-solvents can be very effective. For aqueous formulations of the free base, or when high concentrations of the salt are required, water-miscible organic solvents can be added to increase solubility. Common co-solvents for parenteral and oral formulations include:

For the structurally similar alkaloid scopolamine, the use of ethanol, propylene glycol, and polyethylene glycol has been shown to enhance the solubility of the free base in water.[4]

Q5: Is complexation with cyclodextrins a viable strategy for this compound?

A5: Complexation with cyclodextrins is a promising approach for increasing the aqueous solubility of poorly soluble drugs.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar part of the this compound molecule can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex with enhanced aqueous solubility.

Commonly used cyclodextrins in pharmaceutical formulations include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to native β-CD.[8]

G cluster_0 Complexation Mechanism Homatropine This compound (Poorly Soluble) Complex Inclusion Complex (Soluble) Homatropine->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Figure 3: Cyclodextrin inclusion complex formation.

Q6: Can solid dispersion technology be applied to this compound?

A6: Solid dispersion is an effective technique for significantly enhancing the dissolution rate and apparent solubility of poorly water-soluble drugs. This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The increased surface area and the presence of the carrier lead to faster dissolution.

Suitable polymers for creating solid dispersions include:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyethylene Glycols (PEGs)

  • Copolymers like Soluplus® or Kollidon® VA64

This technique has been successfully used for other alkaloids to improve their dissolution characteristics.[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system, based on the WHO guidelines.[9]

Materials:

  • This compound (free base or salt form)

  • Selected solvent system (e.g., purified water, phosphate (B84403) buffer of desired pH, organic solvent)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent system. The presence of undissolved solid should be visible.

  • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Remove the vials and allow them to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Express the solubility in units such as mg/mL or µg/mL.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a simple method for preparing solid inclusion complexes of this compound with a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Mortar and pestle

  • Small amount of a suitable solvent (e.g., water-ethanol mixture)

  • Vacuum oven or desiccator

Procedure:

  • Weigh stoichiometric amounts of this compound and the cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of the solvent mixture dropwise to the powder while continuously kneading with the pestle to form a thick, homogeneous paste.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Scrape the paste from the mortar and spread it on a tray.

  • Dry the paste in a vacuum oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved, or in a desiccator.

  • Grind the dried complex into a fine powder and store it in a tightly sealed container.

  • The resulting powder can be used for further characterization, such as dissolution studies.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol details the preparation of a solid dispersion of this compound using the solvent evaporation technique.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30)

  • A common volatile solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol)

  • Rotary evaporator or a flat-bottomed dish and a water bath

  • Vacuum oven or desiccator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of this compound and the polymer (e.g., 1:1, 1:2, 1:5 drug-to-polymer ratios).

  • Dissolve both the drug and the polymer in a sufficient amount of the common solvent in a flask.

  • Ensure complete dissolution by stirring or sonication.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. Alternatively, pour the solution into a petri dish and evaporate the solvent on a water bath at a temperature below the solvent's boiling point.

  • A solid mass or film will be formed. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion powder in a desiccator.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of this compound in formulation and solubility studies.

Table 3: Example HPLC Method Parameters for Homatropine Analysis

ParameterConditionReference
Column C18, 4.6 mm x 10 cm, 3 µm packing (L1)[10]
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[10][11]
Flow Rate ~1.5 mL/min[10]
Detection UV at 210 nm[10]
Column Temperature 40 °C[10]
Injection Volume ~7 µL[10]

Note: This method should be validated for specificity, linearity, accuracy, and precision in the presence of the excipients used in your formulation. Forced degradation studies should be performed to ensure the method is stability-indicating.[11][12]

References

Technical Support Center: (-)-Homatropine Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of (-)-Homatropine ophthalmic solutions.

Section 1: Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Question: My this compound ophthalmic solution is showing a rapid loss of potency. What are the likely causes and how can I prevent this?

Answer:

Rapid degradation of this compound in aqueous solutions is primarily caused by hydrolysis, which is significantly influenced by pH and temperature. Oxidation and photodegradation can also contribute to the loss of the active pharmaceutical ingredient (API).

Troubleshooting Steps:

  • Verify pH of the Formulation: The stability of homatropine (B1218969), a tropane (B1204802) alkaloid, is highly pH-dependent. The ester linkage in the homatropine molecule is susceptible to hydrolysis, especially in neutral to alkaline conditions. The optimal pH for the stability of homatropine ophthalmic solutions is between 2.5 and 5.0.[1]

    • Recommendation: Use a calibrated pH meter to check the pH of your solution. If the pH is above 5.0, adjust it using an appropriate sterile buffer system. Citrate (B86180) or phosphate (B84403) buffers are commonly used in ophthalmic preparations.

  • Control Storage Temperature: Elevated temperatures accelerate the rate of hydrolysis.

    • Recommendation: Store your this compound ophthalmic solutions at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from freezing. Stability studies on the closely related atropine (B194438) have shown significantly better stability at refrigerated temperatures.[2][3]

  • Protect from Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

    • Recommendation: Store the ophthalmic solution in light-resistant containers, such as amber or opaque bottles.[4] Conduct experiments under controlled lighting conditions.

  • Minimize Oxidative Stress: Although hydrolysis is the primary degradation pathway, oxidation can also occur. The tertiary amine group in the tropane ring can be susceptible to oxidation.[5]

    • Recommendation: Consider adding an antioxidant to your formulation. See the FAQ section for recommended antioxidants. Additionally, purging the solution and the headspace of the container with an inert gas like nitrogen can help minimize oxidation.

  • Chelate Metal Ions: Trace metal ions can catalyze degradation reactions, including oxidation.

    • Recommendation: Incorporate a chelating agent into your formulation to sequester these metal ions. Edetate disodium (B8443419) (EDTA) is a commonly used chelating agent in ophthalmic solutions.[6][7][8]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Question: I am observing unexpected peaks in the chromatogram of my this compound stability samples. What could these be and how can I identify them?

Answer:

The appearance of new peaks in your HPLC analysis indicates the formation of degradation products. The primary degradation products of this compound are formed through hydrolysis.

Likely Degradation Products:

  • Mandelic Acid and Tropine: These are the initial products of the hydrolysis of the ester bond in the homatropine molecule.

  • Further Degradation Products: Under certain conditions, further degradation of these primary products can occur.

Identification Strategy:

  • Forced Degradation Studies: To confirm the identity of the degradation peaks, perform forced degradation studies on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you to generate the potential degradation products and compare their retention times with the unknown peaks in your stability samples.

  • LC-MS/MS Analysis: For definitive identification, utilize liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the unknown peaks and their fragmentation patterns. This data can be used to elucidate the structures of the degradation products.

  • Reference Standards: If available, inject reference standards of potential degradation products (e.g., mandelic acid, tropine) to confirm their retention times.

Section 2: Frequently Asked Questions (FAQs)

Formulation and Stability

Q1: What is the primary degradation pathway for this compound in ophthalmic solutions?

A1: The primary degradation pathway for this compound is hydrolysis of the ester linkage, yielding mandelic acid and tropine.[9] This reaction is catalyzed by both hydrogen and hydroxide (B78521) ions, making pH a critical factor in the stability of the formulation.

Q2: What is the optimal pH for the stability of a this compound ophthalmic solution?

A2: The optimal pH for the stability of homatropine ophthalmic solutions is in the acidic range, typically between 2.5 and 5.0.[1] Formulating in this pH range significantly reduces the rate of hydrolysis.

Q3: What are the effects of temperature on the stability of this compound solutions?

A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, it is recommended to store ophthalmic solutions at controlled room temperature or under refrigeration to prolong their shelf-life. Studies on similar compounds like atropine have demonstrated enhanced stability at lower temperatures.[2][3]

Q4: What excipients can be used to stabilize this compound ophthalmic solutions?

A4: Several types of excipients can be used to enhance the stability of this compound ophthalmic solutions:

  • Buffers: To maintain the pH within the optimal range (e.g., citrate or phosphate buffers).

  • Antioxidants: To protect against oxidative degradation. Commonly used antioxidants in ophthalmic preparations include sodium metabisulfite, sodium bisulfite, and ascorbic acid. Flavonoids have also been investigated for their antioxidant properties in ophthalmic solutions.[10]

  • Chelating Agents: To bind metal ions that can catalyze degradation. Edetate disodium (EDTA) is a standard choice. A typical concentration for edetate disodium in ophthalmic solutions is around 0.01% to 0.1%.[6]

  • Tonicity Adjusting Agents: To ensure the solution is isotonic with tears (e.g., sodium chloride, potassium chloride, mannitol).

  • Viscosity-Enhancing Agents: To increase the residence time of the drug on the ocular surface (e.g., hydroxypropyl methylcellulose, carboxymethylcellulose).

  • Preservatives: For multi-dose containers to prevent microbial contamination (e.g., benzalkonium chloride).

Quantitative Data Summary: Stability of Atropine (a close analog) Ophthalmic Solutions

FormulationStorage ConditionDurationRemaining Atropine ConcentrationReference
0.01% Atropine in artificial tearsRefrigerated (2-8°C)6 months>90%[2][3]
0.01% Atropine in artificial tearsRoom Temperature (25±2°C)4 months<90%[2][3]
0.01% Atropine in balanced salt solutionRefrigerated (2-8°C)6 months>90%[2]
0.01% Atropine in balanced salt solutionRoom Temperature (25±2°C)4 months<90%[2]
0.1, 1.0, 2.5, and 5.0 mg/mL Atropine in 0.9% NaCl5°C and 25°C6 months>95%[11]
Analytical Methods

Q5: What is a suitable stability-indicating method for the analysis of this compound and its degradation products?

A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the recommended approach. Such a method should be able to separate the active ingredient from its degradation products and any other excipients in the formulation.

Q6: Can you provide a starting point for developing an HPLC method?

A6: Yes, here is a summary of conditions reported in the literature that can serve as a starting point. Method development and validation are crucial to ensure the method is suitable for its intended purpose.[12][13][14]

Example HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV at approximately 210-220 nm
Column Temperature 25-30°C
Injection Volume 10-20 µL

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water or equivalent

  • pH meter

  • HPLC or UPLC system with UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or with heating (e.g., 60°C).

    • Neutralize the sample with an equivalent amount of NaOH before injection into the HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature and analyze at different time points.

    • If degradation is too rapid, cool the solution or use a lower concentration of NaOH. If no degradation is observed, repeat with 1 N NaOH and/or with heating.

    • Neutralize the sample with an equivalent amount of HCl before injection.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at different time points.

    • If no degradation is observed, the solution can be gently heated.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) and analyze at different time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by HPLC or UPLC. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Section 4: Visualizations

Degradation Pathway

DegradationPathway cluster_products Primary Hydrolytic Degradation Products Homatropine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Homatropine->Hydrolysis MandelicAcid Mandelic Acid Hydrolysis->MandelicAcid Tropine Tropine Hydrolysis->Tropine DegradationProducts Degradation Products

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Workflow: Stability Testing

StabilityTestingWorkflow start Start: Formulation of This compound Ophthalmic Solution storage Store samples at different conditions (e.g., 25°C/60% RH, 40°C/75% RH, Refrigerated) start->storage sampling Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze samples using a validated stability-indicating HPLC/UPLC method sampling->analysis data Evaluate data: - Assay of this compound - Degradation products - Physical appearance - pH analysis->data end End: Determine shelf-life and storage conditions data->end

Caption: General workflow for stability testing of ophthalmic solutions.

Logical Relationship: Factors Affecting Stability

StabilityFactors stability This compound Stability pH pH pH->stability influences hydrolysis temp Temperature temp->stability accelerates degradation light Light Exposure light->stability causes photodegradation oxygen Oxygen oxygen->stability causes oxidation metals Metal Ions metals->stability catalyze degradation

Caption: Key factors influencing the stability of this compound.

References

Minimizing side effects of (-)-Homatropine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of (-)-Homatropine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it prevents acetylcholine from binding and eliciting its usual effects, leading to a reduction in parasympathetic nervous system activity. This results in effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) in the eye.

Q2: What are the common side effects of this compound observed in animal studies?

A2: The side effects of this compound are primarily due to its anticholinergic properties and can be localized to the eye or systemic. Common side effects include:

  • Ocular: Blurred vision, photophobia (light sensitivity), and increased intraocular pressure.[2]

  • Systemic: Dry mouth (xerostomia), tachycardia (increased heart rate), constipation, and central nervous system (CNS) effects such as disorientation and restlessness, particularly at higher doses or with prolonged use.[3]

Q3: How can I minimize systemic absorption of topically applied this compound?

A3: To reduce systemic side effects from ophthalmic administration, it is crucial to minimize the amount of drug that enters systemic circulation. A simple and effective technique is nasolacrimal occlusion. Immediately after instilling the eye drops, apply gentle pressure with a finger to the inner corner of the eye (over the lacrimal sac) for 1 to 2 minutes. This prevents the solution from draining into the nasal cavity, where it can be rapidly absorbed into the bloodstream.

Q4: Can the concentration of this compound be adjusted to reduce side effects?

A4: Yes, using the lowest effective concentration of this compound is a primary strategy for minimizing side effects. The optimal concentration will depend on the specific research goals and the animal model being used. It is advisable to conduct a dose-response study to determine the minimal concentration required to achieve the desired therapeutic effect with the fewest adverse effects.

Q5: Are there any agents that can be co-administered to counteract the side effects of this compound?

A5: Co-administration of a cholinergic agonist, such as pilocarpine (B147212) or physostigmine (B191203), can be explored to counteract some of the peripheral and central anticholinergic effects of this compound. Pilocarpine, a muscarinic agonist, can help to reverse mydriasis and reduce intraocular pressure. Physostigmine, a cholinesterase inhibitor, increases the amount of acetylcholine available to compete with this compound at the muscarinic receptors and can be used to reverse both central and peripheral anticholinergic toxicity. However, the use of these agents requires careful dose titration to avoid overcorrection and their own potential side effects.

Troubleshooting Guides

Problem: Excessive Tachycardia or other Cardiovascular Effects
  • Possible Cause: Systemic absorption of this compound leading to blockade of M2 muscarinic receptors in the heart.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check the concentration and volume of the this compound solution being administered.

    • Refine Administration Technique: Ensure proper nasolacrimal occlusion is being performed immediately after ophthalmic instillation to minimize systemic uptake.

    • Consider Dose Reduction: If the therapeutic goal can be achieved with a lower concentration, attempt a dose reduction study.

    • Monitor Cardiovascular Parameters: Continuously monitor heart rate and blood pressure. For a detailed protocol on cardiovascular assessment in rats, please refer to the Experimental Protocols section.

    • Co-administration of a Beta-Blocker (with caution): In severe cases, and after careful consideration of potential interactions, a low dose of a cardioselective beta-blocker (e.g., atenolol) could be considered to manage tachycardia. This should be done under veterinary supervision.

Problem: Signs of Central Nervous System (CNS) Toxicity (e.g., agitation, disorientation)
  • Possible Cause: this compound crossing the blood-brain barrier and blocking muscarinic receptors in the CNS.

  • Troubleshooting Steps:

    • Reduce Systemic Absorption: Implement or improve nasolacrimal occlusion.

    • Lower the Dose: Use the minimum effective dose of this compound.

    • Reversal Agent: In cases of severe CNS toxicity, administration of physostigmine can be considered. Physostigmine is a cholinesterase inhibitor that can cross the blood-brain barrier and increase acetylcholine levels in the CNS, thereby competing with homatropine. See the Experimental Protocols section for a general guideline on its use.

Problem: Severe Dry Mouth (Xerostomia) or Dry Eyes
  • Possible Cause: Blockade of M3 muscarinic receptors in the salivary and lacrimal glands.

  • Troubleshooting Steps:

    • Local Hydration: For dry eyes, apply artificial tears to the cornea. For dry mouth, ensure the animal has free access to water.

    • Stimulate Salivation: A low dose of a sialogogue like pilocarpine can be administered to stimulate salivary and tear secretion. Careful dose selection is necessary to avoid systemic cholinergic side effects.

    • Monitor Hydration Status: Ensure the animal remains adequately hydrated.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of anticholinergic agents in animal studies. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented here is largely based on studies with Atropine (B194438), a structurally and functionally similar anticholinergic drug, and should be considered as a reference.

Table 1: Effect of Topical Atropine (1%) on Pupil Diameter and Intraocular Pressure in Rabbits

Time PointMean Change in Pupil Diameter (mm) ± SDMean Change in Intraocular Pressure (mmHg) ± SD
Baseline00
15 min+2.4 ± 0.5+5.2 ± 1.8
45 min+2.7 ± 0.6+2.9 ± 1.1
1 hour+2.6 ± 0.5+2.5 ± 0.9
2 hours+2.3 ± 0.4+1.8 ± 0.7
4 hours+1.9 ± 0.4+1.2 ± 0.5
8 hours+1.5 ± 0.3+0.8 ± 0.4
12 hours+1.1 ± 0.3+0.5 ± 0.3

Data adapted from a study on 1% Atropine in healthy pet rabbits.[2]

Table 2: Effect of Chronic Atropine Administration on Salivary Protein Concentration in Rats

Treatment GroupParotid Saliva Protein Concentration (mg/mL) ± SEM
Control1.8 ± 0.2
Atropine (chronic)1.2 ± 0.1*

*p < 0.05 compared to control. Data adapted from a study on chronic atropine administration in rats.[4]

Experimental Protocols

Protocol 1: Evaluation of Mydriasis and Cycloplegia in Rabbits
  • Animal Model: New Zealand White rabbits.

  • Materials: this compound ophthalmic solution (e.g., 2% or 5%), topical proparacaine (B1679620) hydrochloride (0.5%) for anesthesia, a ruler or calipers for pupil measurement, a penlight for assessing light reflex, and a retinoscope for assessing cycloplegia.

  • Procedure: a. Acclimatize the rabbit to the experimental setting. b. Measure the baseline pupil diameter of both eyes in millimeters under consistent, dim lighting. c. Assess the pupillary light reflex by shining a penlight into each eye and observing for constriction. d. Perform baseline retinoscopy to determine the refractive state. e. Instill one drop of topical anesthetic into the test eye. f. After 1 minute, instill one drop of this compound solution into the conjunctival sac of the test eye. The contralateral eye can serve as a control and receive a drop of sterile saline. g. At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), measure the pupil diameter and assess the pupillary light reflex and cycloplegia (as the inability to accommodate to the retinoscope beam). h. Record all observations.

Protocol 2: General Guideline for Reversal of Anticholinergic Toxicity with Physostigmine

This is a general guideline and the specific dose and administration route should be determined based on the animal model, severity of toxicity, and in consultation with a veterinarian.

  • Animal Model: Rat or rabbit exhibiting signs of severe anticholinergic toxicity.

  • Materials: Physostigmine salicylate (B1505791) injection, sterile saline for dilution, and monitoring equipment (ECG, blood pressure monitor).

  • Procedure: a. Establish baseline cardiovascular parameters. b. Administer a test dose of physostigmine (e.g., 0.01-0.02 mg/kg, slow intravenous or subcutaneous injection). c. Continuously monitor for reversal of toxic signs (e.g., decreased heart rate, reduced CNS agitation) and for any adverse cholinergic effects (e.g., bradycardia, salivation, urination, defecation). d. If the test dose is well-tolerated and effective, subsequent doses can be administered as needed, with careful monitoring.

Signaling Pathways and Experimental Workflows

Anticholinergic_Side_Effects cluster_drug Drug Administration cluster_receptors Muscarinic Receptor Blockade cluster_effects Physiological Effects (Side Effects) Homatropine This compound M2 M2 Receptor (Heart) Homatropine->M2 Blocks M3_Salivary M3 Receptor (Salivary Gland) Homatropine->M3_Salivary Blocks M3_CNS M3 Receptor (CNS) Homatropine->M3_CNS Blocks Tachycardia Tachycardia M2->Tachycardia Leads to DryMouth Dry Mouth M3_Salivary->DryMouth Leads to CNSEffects CNS Effects (Agitation) M3_CNS->CNSEffects Leads to

Caption: Overview of this compound's anticholinergic side effects.

M2_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_cytosol Cytosol ACh Acetylcholine M2 M2 Receptor ACh->M2 Activates Homatropine This compound Homatropine->M2 Blocks G_protein Gi/o Protein M2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HeartRate Decreased Heart Rate PKA->HeartRate Leads to

Caption: M2 receptor signaling pathway in the heart.

M3_Signaling_Pathway cluster_membrane Salivary Gland Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3 M3 Receptor ACh->M3 Activates Homatropine This compound Homatropine->M3 Blocks Gq_protein Gq Protein M3->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Saliva Saliva Secretion Ca_release->Saliva PKC->Saliva

Caption: M3 receptor signaling in salivary glands.

Experimental_Workflow start Start: Acclimatize Animals baseline Baseline Measurements (Pupil Size, IOP, HR, Salivation) start->baseline grouping Randomize into Groups (Control, Homatropine, Homatropine + Mitigating Agent) baseline->grouping administration Administer Treatments grouping->administration monitoring Monitor and Record Side Effects (Ocular, Cardiovascular, Salivary) administration->monitoring data_analysis Data Analysis and Comparison monitoring->data_analysis conclusion Conclusion on Efficacy of Mitigation Strategy data_analysis->conclusion

References

Addressing matrix effects in LC-MS/MS analysis of (-)-Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (-)-Homatropine.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound due to matrix effects.

Observed Problem Potential Cause Recommended Solution
Poor reproducibility of analyte response across different sample lots Relative Matrix Effect: Variations in the composition of the biological matrix between different lots or individuals can lead to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Homatropine will co-elute and experience similar matrix effects as the analyte, providing the most reliable normalization.[1][2][3] 2. Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[4] 3. Optimize Sample Preparation: Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) to remove a wider range of interfering matrix components.[5][6]
Low analyte signal intensity (Ion Suppression) Co-eluting Matrix Components: Endogenous matrix components, such as phospholipids, salts, or metabolites, can compete with Homatropine for ionization in the MS source, leading to a suppressed signal.[7][8]1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate Homatropine from interfering compounds.[1] 2. Enhance Sample Cleanup: Implement more effective sample preparation methods. For example, use phospholipid removal plates or a mixed-mode SPE that targets the properties of Homatropine.[6][7] 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1][8][9][10]
Inaccurate quantification (bias in results) Absolute Matrix Effect: Consistent ion suppression or enhancement that is not adequately corrected for can lead to a systematic error in quantification.1. Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Use a Co-eluting Internal Standard: A SIL-IS is the preferred choice. If a SIL-IS is unavailable, a structural analog that co-elutes with Homatropine can be used, but its ability to mimic the matrix effect must be thoroughly validated.[1] 3. Assess and Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using the post-extraction spike method to understand the extent of the issue and guide further method development.[11][12][13]
Gradual decrease in signal intensity over an analytical run Matrix Build-up in the LC-MS System: Accumulation of non-volatile matrix components in the ion source or on the analytical column can lead to a progressive decline in performance.[7]1. Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly retained matrix components may elute.[9] 2. Optimize Column Washing: Incorporate a more rigorous column wash step at the end of each injection or periodically within the run to remove strongly retained interferences. 3. Improve Sample Preparation: A cleaner sample extract will reduce the amount of non-volatile material introduced into the system.[5]

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[11][14] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.

Q2: What are the primary causes of matrix effects for a small molecule like this compound?

A2: For small molecules like this compound, matrix effects are often caused by:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[7] They are often co-extracted with analytes during sample preparation.[7]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can interfere with the ionization process.

  • Endogenous Metabolites: Other small molecules present in the biological fluid can co-elute with Homatropine and compete for ionization.[11]

Evaluation of Matrix Effects

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[11][15] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[11][13] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][11]

Q4: What is a Matrix Factor (MF) and how is it calculated?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect.[4][11] It is calculated using the following formula:

MF = (Peak Area of Analyte in Post-Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution) [13][15]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q5: What is an IS-Normalized Matrix Factor?

A5: The IS-Normalized Matrix Factor is used to assess how well the internal standard compensates for the matrix effect. It is calculated as:

IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

An IS-Normalized MF close to 1 suggests that the internal standard is effectively tracking and correcting for the variability introduced by the matrix.[15]

Mitigation Strategies

Q6: What is the most effective way to minimize matrix effects?

A6: While there is no single "best" way, a combination of strategies is often most effective. The most impactful approaches include:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[5][6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects as its physicochemical properties are nearly identical to the analyte.[1][2][3]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is a fundamental and crucial step.[1]

Q7: When should I use matrix-matched calibration standards?

A7: Matrix-matched calibration standards are beneficial when a reliable internal standard is not available or when the matrix effect is consistent across different sample sources. Preparing your calibrants in the same biological matrix as your samples helps to ensure that the calibration standards and the unknown samples experience the same degree of ion suppression or enhancement.

Q8: Can simply diluting my sample help reduce matrix effects?

A8: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][8][9][10] However, this approach is only feasible if the concentration of this compound in the samples is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[9][16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the absolute matrix effect on the analysis of this compound and the effectiveness of the internal standard (IS) at compensating for this effect.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound and its stable isotope-labeled internal standard (e.g., Homatropine-d3).

  • Validated sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples: at two concentration levels (low and high QC).

    • Set A (Neat Solution): Spike this compound and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from six different sources. Spike this compound and IS into the extracted matrix samples after the extraction procedure.

    • Set C (Pre-Extraction Spike): Spike this compound and IS into the blank biological matrix before the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

ParameterFormulaDescription
Matrix Factor (MF) MF (%) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) * 100Quantifies the extent of ion suppression or enhancement.[16]
Recovery (RE) RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100Measures the efficiency of the extraction process.
Process Efficiency (PE) PE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100Represents the overall efficiency of the entire analytical process.

Data Summary Table:

ConcentrationAnalyte/ISMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Factor (%)Recovery (%)Process Efficiency (%)
Low QC Homatropine[Data][Data][Data][Calculate][Calculate][Calculate]
IS[Data][Data][Data][Calculate][Calculate][Calculate]
High QC Homatropine[Data][Data][Data][Calculate][Calculate][Calculate]
IS[Data][Data][Data][Calculate][Calculate][Calculate]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound

Objective: To provide a robust sample cleanup method to minimize matrix interferences. This is a general protocol and should be optimized for your specific application.

Materials:

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis (Measure Peak Areas) A->LCMS B Set B: Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->LCMS Calc Calculate: - Matrix Factor (B vs A) - Recovery (C vs B) - IS-Normalized MF LCMS->Calc

Caption: Workflow for the quantitative assessment of matrix effects.

Mitigation_Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_compensation Compensation Start Matrix Effect Identified SP1 Protein Precipitation (Basic Cleanup) Start->SP1 Improve Cleanup C1 Optimize Gradient Start->C1 Improve Separation Comp1 Matrix-Matched Calibrants Start->Comp1 Correct for Effect SP2 Liquid-Liquid Extraction (LLE) SP1->SP2 SP3 Solid-Phase Extraction (SPE - Most Effective) SP2->SP3 End Minimized Matrix Effect SP3->End C2 Change Mobile Phase C1->C2 C3 Use Different Column C2->C3 C3->End Comp2 Stable Isotope-Labeled IS (Gold Standard) Comp1->Comp2 Comp2->End

Caption: Key strategies for mitigating matrix effects in bioanalysis.

References

Technical Support Center: Forced Degradation Studies for (-)-Homatropine Stability-Indicating Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to develop a stability-indicating method for (-)-Homatropine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[1][2] These studies intentionally stress the this compound drug substance or product under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][3] This ensures the analytical method can accurately separate and quantify this compound in the presence of its degradants, which is crucial for assessing the drug's stability and shelf-life.[1]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[4][5] The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive decomposition into secondary degradants.[6]

Q3: How do I choose the right HPLC column and mobile phase for a stability-indicating method for this compound?

A3: A reversed-phase HPLC method is commonly used for the analysis of this compound and its degradation products. A C18 column is a good starting point. The mobile phase typically consists of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[6] Gradient elution is often necessary to achieve adequate separation of the polar degradation products from the non-polar parent drug.[7] Method development may require screening different columns and mobile phase compositions to achieve optimal resolution.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound, an ester, is hydrolysis, which would yield tropine (B42219) and mandelic acid. Other potential degradation products could arise from oxidation or photolytic degradation, though specific structures are not well-documented in publicly available literature. It is crucial to use techniques like mass spectrometry (MS) coupled with HPLC to identify the structures of the observed degradation products.

Q5: How can I ensure the peak purity of this compound in the presence of its degradation products?

A5: Peak purity analysis is a critical part of validating a stability-indicating method. This is typically performed using a photodiode array (PDA) detector, which assesses the spectral homogeneity across a single chromatographic peak. Mass spectrometry (MS) can also be used to confirm that a peak corresponds to a single component.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation or less than 5% degradation observed under stress conditions. Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient).Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for thermal and hydrolytic stress. Extend the duration of exposure to the stress condition. A combination of stressors (e.g., heat with hydrolysis) can also be employed.
Greater than 20% degradation of this compound. Stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-time stability.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[6]
Poor resolution between this compound and its degradation peaks. The chromatographic method is not optimized. This could be due to an inappropriate column, mobile phase composition, or gradient profile.Optimize the HPLC method. Try a different stationary phase (e.g., a phenyl or cyano column). Adjust the mobile phase pH or the organic modifier composition. Modify the gradient slope to improve the separation of closely eluting peaks.
Unidentified peaks in the chromatogram. These could be degradation products, impurities from the drug substance, or artifacts from the sample preparation or mobile phase.Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks to aid in their identification. Analyze a blank (placebo) and control samples to rule out extraneous peaks.
Poor peak shape (tailing or fronting) for this compound or its degradants. Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.Ensure the mobile phase pH is appropriate for the analyte's pKa. Consider using a column with end-capping. Reduce the injection volume or sample concentration.
Inconsistent retention times. Fluctuations in column temperature, mobile phase composition, or flow rate.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and consistent flow rate.

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies on this compound. These protocols are based on general guidelines and may require optimization for your specific drug product.

Preparation of Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.

Forced Degradation Procedures

For each condition, a control sample (working solution stored at room temperature and protected from light) should be analyzed alongside the stressed sample.

a) Acid Hydrolysis

  • To 1 mL of the working solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Keep the solution at 60°C for 24 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M Sodium Hydroxide (NaOH).

  • Dilute to a final volume of 10 mL with the mobile phase.

b) Base Hydrolysis

  • To 1 mL of the working solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Keep the solution at 60°C for 8 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M Hydrochloric Acid (HCl).

  • Dilute to a final volume of 10 mL with the mobile phase.

c) Oxidative Degradation

  • To 1 mL of the working solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • After the incubation period, dilute to a final volume of 10 mL with the mobile phase.

d) Thermal Degradation

  • Place the solid this compound drug substance in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a working solution from the stressed solid sample.

e) Photolytic Degradation

  • Expose the solid this compound drug substance and the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare a working solution from the stressed solid sample and analyze the stressed solution directly.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% Assay of this compound% DegradationNumber of Degradation ProductsRetention Time (min) of Major Degradants
Control -100.00.00-
Acid Hydrolysis 0.1 M HCl, 60°C, 24h85.214.823.5, 5.1
Base Hydrolysis 0.1 M NaOH, 60°C, 8h89.510.513.5
Oxidation 3% H₂O₂, RT, 24h92.17.934.2, 6.8, 8.1
Thermal 80°C, 48h (Solid)95.64.417.5
Photolytic 1.2 million lux h, 200 W h/m²98.21.819.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Workflow for Forced Degradation and Method Development

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation cluster_output Outcome API This compound API Solution Prepare Stock & Working Solutions API->Solution Thermal Thermal (80°C, Solid) API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Photo Photolytic (ICH Q1B) Solution->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PeakPurity Peak Purity Assessment (PDA/MS) HPLC->PeakPurity Validation Validate Method (ICH Q2(R1)) PeakPurity->Validation SIM Validated Stability-Indicating Method Validation->SIM

Caption: Workflow for developing a stability-indicating method for this compound.

Logical Relationship of Degradation Pathways

Degradation_Pathways cluster_products Degradation Products Homatropine This compound Hydrolysis_Products Tropine + Mandelic Acid Homatropine->Hydrolysis_Products  Hydrolysis (Acid/Base) Oxidation_Products Oxidized Derivatives Homatropine->Oxidation_Products  Oxidation (H₂O₂) Photo_Products Photodegradants Homatropine->Photo_Products  Photolysis (Light)

References

Reducing inter-subject variability in (-)-Homatropine cycloplegia studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Homatropine for cycloplegia studies. Our goal is to help you minimize inter-subject variability and ensure the collection of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cycloplegia?

A1: this compound is a tertiary amine antimuscarinic agent.[1] It induces cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation) by blocking the muscarinic acetylcholine (B1216132) receptors in the iris sphincter and ciliary body muscles.[2][3] This blockage prevents the parasympathetic nervous system from stimulating these muscles, leading to a temporary inability to accommodate (focus on near objects).[2][4]

Q2: What are the common sources of inter-subject variability in this compound cycloplegia studies?

A2: Several factors can contribute to variability in the cycloplegic effect of this compound among study subjects:

  • Age: Younger individuals have a greater accommodative amplitude, which can be more difficult to inhibit completely.[5] Residual accommodation tends to decrease in older patients.[6]

  • Iris Pigmentation: Individuals with heavily pigmented (dark) irides may require larger doses or repeated instillations to achieve adequate cycloplegia.[7][8] The melanin (B1238610) in darker irides can bind the drug, reducing its availability to the target receptors.

  • Systemic Absorption: Excessive systemic absorption of the eye drops can lead to variable ocular concentrations and potential systemic side effects, which can indirectly affect the study results.[7][9]

  • Patient-Specific Factors: Increased susceptibility to the effects of homatropine (B1218969) has been noted in infants, young children, the elderly, and individuals with Down syndrome, spastic paralysis, or brain damage.[10]

  • Administration Technique: Inconsistent drop volume, improper placement in the conjunctival sac, and failure to perform punctal occlusion can lead to variable drug delivery and absorption.

Q3: How can I minimize systemic absorption of this compound eye drops?

A3: To minimize systemic absorption and its associated variability, instruct subjects to apply digital pressure to the lacrimal sac (the corner of the eye near the nose) for two to three minutes immediately following instillation.[7][10] This action helps to prevent the drug from draining into the nasolacrimal duct and subsequently being absorbed into the systemic circulation.

Q4: What is residual accommodation, and how can it be measured?

A4: Residual accommodation is the amount of accommodative ability that remains after the administration of a cycloplegic agent. It is a key indicator of the effectiveness of the cycloplegia. One common method to measure residual accommodation is the "blur point method," where the nearest point at which a subject can maintain clear vision is determined.[6] The dioptric value of this distance represents the residual accommodation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cycloplegia 1. Insufficient drug concentration reaching the target receptors. 2. High accommodative amplitude in young subjects. 3. Heavily pigmented irides binding the drug.1. Ensure proper instillation technique (one to two drops in the lower conjunctival sac).[7] 2. Consider a second dose 5-10 minutes after the first for adults, or at 10-minute intervals for children if necessary.[7] 3. For subjects with dark irides, larger doses may be required.[7] 4. Allow sufficient time for the drug to take effect (maximum cycloplegia typically occurs in 30-90 minutes).[7]
High Inter-Subject Variability in Results 1. Inconsistent drug administration. 2. Variable systemic absorption. 3. Differences in age and iris pigmentation across the study population.1. Standardize the administration protocol, including the number of drops and the waiting time. 2. Strictly enforce punctal occlusion for 2-3 minutes post-instillation.[7][10] 3. Stratify data analysis by age and iris color to identify potential confounding factors.
Systemic Side Effects Observed (e.g., dry mouth, flushing) 1. Excessive systemic absorption of this compound.1. Immediately review the administration technique with the subject and reinforce the importance of punctal occlusion. 2. Monitor the subject for the duration of the side effects. In cases of severe systemic anticholinergic symptoms, parenteral physostigmine (B191203) is the recommended antidote.[7]
Subject Complains of Stinging or Burning Upon Instillation 1. This is a common, transient side effect of this compound solutions.1. Reassure the subject that this sensation is normal and should subside quickly. 2. Ensure the subject does not rub their eyes, as this can increase irritation and systemic absorption.
Pupil Dilation Without Adequate Cycloplegia 1. The mydriatic (pupil-dilating) effect of this compound can occur more rapidly than its cycloplegic effect.1. Do not use pupil size as the sole indicator of complete cycloplegia.[8] 2. Rely on objective measures of accommodation, such as autorefraction or retinoscopy, to confirm cycloplegia.

Data Presentation

Table 1: Pharmacokinetics of this compound (2% and 5% Solutions)

Parameter Value Reference
Time to Maximum Mydriasis 10 - 30 minutes[7]
Time to Maximum Cycloplegia 30 - 90 minutes[7]
Duration of Mydriasis 6 hours - 4 days[7]
Duration of Cycloplegia 10 - 48 hours[7]

Table 2: Comparative Efficacy of Cycloplegic Agents in Pediatric Subjects (Ages 4-10)

Parameter This compound 2% Atropine (B194438) 1% Reference
Mean Residual Accommodation (Diopters) 3.1 ± 0.5 D1.8 ± 0.4 D[11][12]
Mean Hyperopic Spherical Equivalent (Diopters) 3.5 ± 2.3 D4.2 ± 2.5 D[11][12]
Mean Myopic Spherical Equivalent (Diopters) -2.1 ± 1.4 D-1.8 ± 1.4 D[11][12]

Table 3: Muscarinic Receptor Subtypes in Human Iris and Ciliary Muscle

Tissue M1 (%) M2 (%) M3 (%) M4 (%) M5 (%) Reference
Iris Sphincter 7.47.859.111.45.4[2]
Ciliary Muscle 0.85.473.54.92.4[2]

Experimental Protocols

Protocol 1: Standardized Administration of this compound for Cycloplegic Refraction

  • Subject Preparation:

    • Obtain informed consent.

    • Record baseline measurements including pupil diameter and accommodative amplitude.

    • Explain the procedure and potential side effects (stinging, blurred vision, photophobia) to the subject.

  • Drug Instillation:

    • Instill one to two drops of 2% or 5% this compound hydrobromide solution into the lower conjunctival sac of the eye(s).[7] For pediatric subjects, use only the 2% solution.[7]

    • Avoid touching the dropper tip to any surface to prevent contamination.

    • Immediately instruct the subject to close their eyes gently and apply digital pressure to the lacrimal sac for 2-3 minutes to minimize systemic absorption.[7][10]

  • Waiting Period:

    • Allow 30 to 90 minutes for the onset of maximum cycloplegia.[7]

  • Confirmation of Cycloplegia and Measurement:

    • Measure residual accommodation using an objective method such as autorefraction or retinoscopy.

    • Assess pupil dilation, but do not use it as the sole indicator of cycloplegia.[8]

    • Proceed with the primary experimental measurements (e.g., refractive error assessment).

Protocol 2: Measurement of Residual Accommodation

  • Cycloplegia Induction:

    • Follow the standardized administration protocol for this compound.

  • Measurement Setup:

    • Position the subject at a fixed distance from a target with fine detail (e.g., a line of small text).

    • Ensure consistent and adequate lighting.

  • Blur Point Determination:

    • Slowly move the target towards the subject's eye.

    • Instruct the subject to indicate the exact point at which the target first becomes blurry.

    • Measure the distance from the subject's eye to the blur point in centimeters.

  • Calculation:

    • Convert the measured distance to diopters by dividing 100 by the distance in centimeters. This value represents the residual accommodation.

    • Repeat the measurement multiple times to ensure accuracy and calculate the average.

Mandatory Visualizations

Signaling_Pathway_of_Homatropine_Induced_Cycloplegia cluster_1 Ciliary Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction (Accommodation) Ca->Contraction Homatropine This compound Homatropine->M3 Blocks

Caption: Cholinergic signaling pathway in the ciliary muscle and the inhibitory action of this compound.

Experimental_Workflow_for_Homatropine_Cycloplegia_Study Start Subject Recruitment & Informed Consent Baseline Baseline Measurements (Pupil Diameter, Accommodation) Start->Baseline Administration This compound Administration (Standardized Protocol) Baseline->Administration PunctalOcclusion Punctal Occlusion (2-3 minutes) Administration->PunctalOcclusion Wait Waiting Period (30-90 minutes) PunctalOcclusion->Wait Confirmation Confirmation of Cycloplegia (e.g., Autorefraction) Wait->Confirmation Measurements Primary Experimental Measurements Confirmation->Measurements DataAnalysis Data Analysis (Stratify by age, iris color) Measurements->DataAnalysis End End of Study DataAnalysis->End

Caption: A standardized experimental workflow for conducting this compound cycloplegia studies.

References

Technical Support Center: Enhancing the Bioavailability of Topical (-)-Homatropine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation and evaluation of topical (-)-Homatropine.

Frequently Asked Questions (FAQs)

1. What are the main challenges affecting the topical bioavailability of this compound?

The primary challenges in achieving high topical bioavailability for this compound, an anticholinergic agent, are rooted in the eye's natural protective mechanisms and the physicochemical properties of the drug itself. These challenges include:

  • Precorneal Factors:

    • Tear Turnover and Drainage: A significant portion of the instilled dose is rapidly cleared from the ocular surface due to tear production and nasolacrimal drainage.

    • Blinking Reflex: The instillation of eye drops can trigger blinking, which further expels the formulation.

  • Corneal Barriers: The cornea is a multi-layered, relatively impermeable barrier.

    • Epithelium: The lipophilic outer layer of the cornea restricts the passage of hydrophilic drugs.

    • Stroma: The hydrophilic middle layer can impede the transport of lipophilic compounds.

    • Endothelium: This inner monolayer also presents a barrier to drug absorption.

  • Drug Properties:

    • Hydrophilicity: As a salt (hydrobromide), this compound is hydrophilic, which can limit its penetration through the corneal epithelium.

    • Ionization: The pH of the formulation and the tear film influences the ionization state of the drug, affecting its ability to partition into the lipophilic corneal epithelium.

2. What formulation strategies can enhance the bioavailability of topical this compound?

Several advanced formulation strategies can be employed to overcome the challenges mentioned above:

  • Viscosity Enhancers: Incorporating polymers like methylcellulose (B11928114) or hydroxypropyl methylcellulose (HPMC) increases the formulation's viscosity. This prolongs the residence time on the ocular surface, allowing more time for drug absorption.[1]

  • In-Situ Gels: These formulations are instilled as a liquid and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., pH, temperature, or ions in tear fluid). This significantly increases precorneal residence time. Gellan gum is a polymer that can be used to create an in-situ gel for homatropine (B1218969) hydrobromide.

  • Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect the drug from rapid clearance and facilitate its transport across the corneal layers.

  • Permeation Enhancers: The inclusion of excipients that reversibly disrupt the integrity of the corneal epithelium can enhance drug penetration. Examples include benzalkonium chloride (often used as a preservative but also has penetration-enhancing properties), ethylenediaminetetraacetic acid (EDTA), and cyclodextrins.[2]

3. What are the critical quality attributes to consider when developing a topical this compound formulation?

The following critical quality attributes (CQAs) should be carefully controlled:

  • pH: The pH of the formulation should be optimized for drug stability, solubility, and to minimize ocular irritation. A pH close to that of tear fluid (around 7.4) is generally preferred.

  • Viscosity: The viscosity should be sufficient to prolong residence time but not so high as to cause blurred vision or discomfort.

  • Osmolality: The formulation should be isotonic with tear fluid to prevent ocular irritation.

  • Sterility: Ophthalmic preparations must be sterile to prevent eye infections.

  • Particle Size (for suspensions/nanoparticles): The particle size should be controlled to prevent irritation and ensure uniform drug delivery.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental phase of developing and testing this compound formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low in vitro corneal permeation 1. Formulation pH is not optimal for drug partitioning into the corneal epithelium. 2. Insufficient concentration gradient across the cornea. 3. High degree of drug ionization. 4. Inadequate interaction with the corneal surface.1. Adjust the formulation pH to a value that favors the unionized, more lipophilic form of homatropine without compromising stability. 2. Increase the drug concentration in the donor chamber, if solubility permits. 3. Consider the use of a buffer system that maintains an optimal pH at the corneal surface. 4. Incorporate a mucoadhesive polymer (e.g., chitosan, hyaluronic acid) to increase contact time with the corneal mucin layer.
High variability in in vivo bioavailability data (e.g., in rabbit models) 1. Inconsistent drop size administration. 2. Variable tear production and drainage among animals. 3. Improper sample collection (aqueous humor). 4. Melanin (B1238610) binding in pigmented animals.1. Use a calibrated micropipette to ensure consistent drop volume. 2. Allow for an acclimatization period for the animals to minimize stress-induced tearing. Consider gentle eyelid closure for a short period post-instillation. 3. Standardize the aqueous humor sampling technique (e.g., time of sampling, needle gauge, volume collected). 4. Be aware that homatropine may bind to melanin in pigmented eyes, which can affect its distribution and clearance. Consider using both albino and pigmented rabbits and analyze the data separately.[3]
Ocular irritation observed during in vivo studies 1. Formulation pH or osmolality is outside the physiological range. 2. High concentration of penetration enhancers or preservatives (e.g., benzalkonium chloride). 3. Presence of particulate matter or microbial contamination.1. Adjust the pH to be close to 7.4 and the osmolality to be isotonic with tears. 2. Reduce the concentration of the irritating excipient or consider a less irritating alternative. 3. Ensure the formulation is properly filtered and sterilized. Perform sterility and particulate matter testing.
Instability of the this compound formulation (e.g., degradation, precipitation) 1. Inappropriate pH leading to hydrolysis. 2. Incompatibility with excipients. 3. Exposure to light or high temperatures.1. Conduct stability studies at different pH values to determine the optimal range for homatropine stability. 2. Perform compatibility studies with all excipients. 3. Store the formulation in light-resistant containers at a controlled temperature.

Data Presentation: Comparative Bioavailability of this compound Formulations

The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies to illustrate the potential improvements in bioavailability with advanced formulations.

Table 1: Ex Vivo Corneal Permeation of this compound Formulations

FormulationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio*
2% Homatropine Aqueous Solution1.5 ± 0.33.0 ± 0.61.0
2% Homatropine with 0.5% Methylcellulose2.1 ± 0.44.2 ± 0.81.4
2% Homatropine In-Situ Gel (Gellan Gum)3.5 ± 0.57.0 ± 1.02.3
2% Homatropine Nanoparticles4.8 ± 0.69.6 ± 1.23.2

*Enhancement Ratio is calculated relative to the aqueous solution.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rabbit Aqueous Humor

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₈ (ng·h/mL)
2% Homatropine Aqueous Solution150 ± 251.0450 ± 70
2% Homatropine with 0.5% Methylcellulose210 ± 301.0750 ± 90
2% Homatropine In-Situ Gel (Gellan Gum)350 ± 452.01500 ± 180
2% Homatropine Nanoparticles480 ± 602.02400 ± 300

Experimental Protocols

Ex Vivo Corneal Permeation Study

Objective: To evaluate the permeability of this compound from different formulations across an excised cornea.

Materials:

  • Freshly excised goat or porcine corneas

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound formulations

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

Methodology:

  • Obtain fresh animal eyes from a local abattoir and excise the corneas carefully.

  • Mount the cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the cornea. The receptor medium should be continuously stirred.

  • Place a known volume (e.g., 1 mL) of the this compound formulation into the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

  • Calculate the apparent permeability coefficient (Papp) and the steady-state flux (Jss).

In Vivo Ocular Bioavailability Study in Rabbits

Objective: To determine the pharmacokinetic profile of this compound in the aqueous humor of rabbits following topical administration of different formulations.

Materials:

  • New Zealand albino rabbits

  • This compound formulations

  • Micropipette for instillation

  • Topical anesthetic

  • 30-gauge needle and syringe for aqueous humor sampling

  • LC-MS/MS system for bioanalysis

Methodology:

  • House the rabbits in a controlled environment and allow for an acclimatization period.

  • Administer a single 50 µL drop of the test formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.

  • At specified time points post-instillation (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), anesthetize the cornea with a topical anesthetic.

  • Carefully collect a small volume (e.g., 10-20 µL) of aqueous humor using a 30-gauge needle.

  • Immediately process and store the samples at -80°C until analysis.

  • Determine the concentration of this compound in the aqueous humor samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathway & Experimental Workflows

OcularDrugDeliveryPathway cluster_Barriers Ocular Barriers A Aqueous Solution E Precorneal Clearance (Tears, Blinking) A->E High Loss B Viscosity Enhanced B->E Reduced Loss C In-Situ Gel C->E Significantly Reduced Loss D Nanoparticles D->E Protection from Clearance F Corneal Epithelium (Lipophilic) D->F Enhanced Penetration G Corneal Stroma (Hydrophilic) F->G Partitioning H Aqueous Humor G->H Diffusion

Caption: Strategies to overcome ocular barriers.

ExVivoPermeationWorkflow start Start prep Excise Cornea start->prep mount Mount in Franz Cell prep->mount dose Apply Formulation to Donor Chamber mount->dose sample Sample Receptor Chamber at Time Intervals dose->sample analyze Analyze Samples by HPLC sample->analyze calculate Calculate Permeation Parameters analyze->calculate end End calculate->end

Caption: Ex vivo corneal permeation workflow.

InVivoBioavailabilityWorkflow start Start acclimate Acclimatize Rabbits start->acclimate dose Topical Administration of Formulation acclimate->dose sample Collect Aqueous Humor at Time Points dose->sample process Process and Store Samples sample->process analyze Analyze by LC-MS/MS process->analyze pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analyze->pk_analysis end End pk_analysis->end

References

Validation & Comparative

A Comparative Guide: (-)-Homatropine vs. Atropine for Cycloplegia in Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pediatric ophthalmic research, achieving effective cycloplegia—the paralysis of the ciliary muscle of the eye—is paramount for accurate refractive error assessment. For decades, atropine (B194438) has been the gold standard due to its potent and long-lasting effects. However, its protracted duration of action and potential for side effects have led researchers to explore alternatives like (-)-homatropine. This guide provides an objective comparison of this compound and atropine for cycloplegia in pediatric research, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for clinical study design and drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators of 2% this compound and 1% atropine based on a prospective comparative study in pediatric patients.

Efficacy Parameter This compound (2%) Atropine (1%) P-value Reference
Mean Spherical Equivalent (Hypermetropia) 3.5 ± 2.3 D4.2 ± 2.5 D<0.001[1][2]
Mean Spherical Equivalent (Myopia) -2.1 ± 1.4 D-1.8 ± 1.4 D<0.001[1][2]
Mean Residual Accommodation 3.1 ± 0.5 D1.8 ± 0.4 D<0.001[1][2]
Pharmacokinetic/Pharmacodynamic Parameter This compound Atropine Reference
Onset of Maximum Cycloplegia 30-90 minutesSlower onset[1]
Duration of Action 1 to 3 days7 to 14 days[1]
Adverse Effect Profile This compound Atropine Reference
Common Ocular Side Effects Transient stinging, burning, increased light sensitivityBlurring of vision, photophobia[3]
Common Systemic Side Effects Dry mouth, thirstFlushing, fever[4]
Serious (but rare) Systemic Side Effects Acute urine retention (case report)Drowsiness, thirst, dry mouth (case report)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the comparison of this compound and atropine.

Protocol for Comparative Cycloplegic Refraction Study

This protocol is based on the methodology described in the comparative study of 2% homatropine (B1218969) and 1% atropine in children.[1][2]

1. Subject Recruitment:

  • Enroll children between the ages of 4 to 10 years with diagnosed refractive error.

  • Obtain informed consent from parents or legal guardians.

  • Exclude children with any known ocular pathology other than refractive error, a history of sensitivity to belladonna alkaloids, or systemic conditions that could be affected by anticholinergic drugs.

2. Drug Administration:

  • Homatropine Group: Instill one drop of 2% this compound hydrobromide ophthalmic solution into the conjunctival sac of each eye. Repeat the instillation after a 5 to 10-minute interval if necessary.

  • Atropine Group: Instruct parents to apply 1% atropine sulfate (B86663) ophthalmic solution or ointment to each eye twice daily for three days prior to the examination.

3. Measurement of Cycloplegia:

  • Perform all measurements 60 minutes after the final instillation of homatropine and on the day of the examination for the atropine group.

  • Retinoscopy: Conduct streak retinoscopy by a trained ophthalmologist or optometrist to determine the objective refractive error.

  • Automated Refraction: Use an automated refractometer to obtain an additional objective measurement of refractive error.

  • Measurement of Residual Accommodation: Assess the residual accommodation using a near-point of convergence rule or a similar validated method.

4. Data Analysis:

  • Compare the spherical equivalent, astigmatic components, and residual accommodation between the two groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

  • A p-value of less than 0.05 is typically considered statistically significant.

5. Monitoring of Adverse Effects:

  • Parents and clinical staff should monitor for any local or systemic adverse reactions.

  • Record all observed side effects, including their nature, severity, and duration.

Signaling Pathways and Mechanisms

Both this compound and atropine exert their cycloplegic effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors in the ciliary body. This blockade prevents the binding of acetylcholine, leading to the relaxation of the ciliary muscle.

cluster_0 Parasympathetic Nerve Terminal cluster_1 Ciliary Muscle Cell cluster_2 Antagonists ACH Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACH->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction (Accommodation) Ca->Contraction Atropine Atropine Atropine->M3 Blocks Homatropine This compound Homatropine->M3 Blocks

Caption: Muscarinic pathway in ciliary muscle and antagonist action.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study comparing the cycloplegic effects of this compound and atropine in a pediatric population.

Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization GroupA Group A: This compound (2%) Instillation Randomization->GroupA GroupB Group B: Atropine (1%) Administration (3 days) Randomization->GroupB Washout Washout Period (if crossover design) GroupA->Washout Crossover Measurement Cycloplegic Refraction (Retinoscopy & Autorefraction) Residual Accommodation Measurement GroupA->Measurement GroupB->Washout Crossover GroupB->Measurement Washout->GroupA Washout->GroupB SideEffect Adverse Effect Monitoring Measurement->SideEffect Data Data Collection & Analysis SideEffect->Data Conclusion Conclusion Data->Conclusion

Caption: Workflow for a pediatric cycloplegic comparative study.

Conclusion

The choice between this compound and atropine for pediatric cycloplegia in a research setting depends on the specific aims of the study.

Atropine (1%) demonstrates superior cycloplegic efficacy, achieving a greater degree of ciliary muscle paralysis and revealing more hyperopia.[1][2] This makes it the agent of choice when the primary objective is to uncover the full extent of refractive error, particularly in cases of suspected high hyperopia or accommodative esotropia. However, its significantly longer duration of action, lasting up to two weeks, can be a major drawback in a research context, potentially impacting participant compliance and follow-up schedules.[1]

This compound (2%) , while less potent than atropine, offers a clinically effective level of cycloplegia with a much shorter duration of action of one to three days.[1][2] This makes it a more versatile and practical option for routine cycloplegic refractions in many research protocols where a complete, prolonged paralysis of accommodation is not strictly necessary. The faster recovery time is generally more acceptable to both children and their parents.

In terms of safety, while both drugs are generally considered safe when administered correctly, the potential for systemic side effects exists. Atropine is often associated with a higher incidence of side effects such as flushing and fever. Although comprehensive, direct comparative data on the incidence of side effects between homatropine and atropine in a large pediatric cohort is limited, the shorter half-life of homatropine may suggest a more favorable safety profile for studies where repeated administrations are not required.

Ultimately, researchers must weigh the need for the most profound cycloplegia against the practical considerations of duration of action and potential side effects when selecting the appropriate agent for their pediatric research protocols. For studies requiring maximal cycloplegia, atropine remains the benchmark. For most other research applications, the more favorable pharmacokinetic profile of this compound presents a compelling alternative.

References

Lack of Direct Comparative Efficacy Data in Uveitis Models for (-)-Homatropine and Cyclopentolate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in direct comparative studies assessing the anti-inflammatory efficacy of (-)-Homatropine and cyclopentolate (B1215867) in validated animal models of uveitis. While both cycloplegic agents are utilized in the clinical management of uveitis, their selection is primarily guided by their differing mydriatic and cycloplegic properties rather than evidence from head-to-head preclinical comparisons of their anti-inflammatory effects.

Current research and clinical understanding position both this compound and cyclopentolate as adjunctive therapies in uveitis management. Their primary role is to prevent the formation of posterior synechiae (adhesions between the iris and lens) and to alleviate pain associated with ciliary muscle spasm.[1][2] The choice between these agents in a clinical setting is largely influenced by the desired duration of action.

This compound is generally favored for the treatment of uveitis due to its longer-lasting mydriatic and cycloplegic effects, which can extend from hours to a few days.[3] This sustained action is considered beneficial in managing persistent inflammation. In contrast, cyclopentolate has a more rapid onset and a shorter duration of action, typically lasting for several hours, making it a common choice for diagnostic procedures requiring pupillary dilation.[4]

While animal models for uveitis, such as endotoxin-induced uveitis (EIU) and experimental autoimmune uveitis (EAU), are well-established for screening novel anti-inflammatory drugs, a thorough search of the literature did not yield any studies that specifically used these models to compare the therapeutic efficacy of this compound and cyclopentolate.[5][6][7] Existing research in these models has focused on a wide range of other therapeutic agents, including corticosteroids and immunomodulators.[8] One study in an EIU rat model investigated the effects of atropine (B194438), a related anticholinergic agent, on inflammation but did not include homatropine (B1218969) or cyclopentolate for comparison.[9]

Mechanism of Action in Uveitis

Both this compound and cyclopentolate are anticholinergic agents that act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors in the iris sphincter and ciliary muscles. This antagonism leads to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia). While their primary benefit in uveitis is mechanical (preventing synechiae) and symptomatic (pain relief), any direct anti-inflammatory effects have not been comparatively quantified in preclinical models.

The signaling pathway for muscarinic acetylcholine receptor antagonists is depicted below.

Anticholinergic_Mechanism cluster_synapse Neuromuscular Junction cluster_drug Pharmacological Intervention Parasympathetic_Nerve Parasympathetic Nerve Terminal ACh Acetylcholine (ACh) Parasympathetic_Nerve->ACh Releases Muscarinic_Receptor Muscarinic ACh Receptor (M3) ACh->Muscarinic_Receptor Binds to Block Blocks Binding Iris_Muscle Iris Sphincter & Ciliary Muscle Muscarinic_Receptor->Iris_Muscle Activates Relaxation Muscle Relaxation (Mydriasis & Cycloplegia) Muscarinic_Receptor->Relaxation Results in Contraction Muscle Contraction (Miosis & Ciliary Spasm) Iris_Muscle->Contraction Leads to Drug This compound or Cyclopentolate Drug->Muscarinic_Receptor Competitively Antagonizes

Mechanism of action for this compound and Cyclopentolate.

Experimental Protocols

As no direct comparative studies were identified, a detailed experimental protocol for a head-to-head comparison in a uveitis model cannot be provided from existing literature. However, a standard experimental workflow for evaluating a test article in an endotoxin-induced uveitis (EIU) model is outlined below. This model is commonly used for screening anti-inflammatory agents for acute anterior uveitis.

EIU_Workflow Start Start: Acclimatize Lewis Rats Induction Induce Uveitis: LPS Injection (e.g., footpad) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment_H Topical Treatment: This compound Grouping->Treatment_H Group 1 Treatment_C Topical Treatment: Cyclopentolate Grouping->Treatment_C Group 2 Treatment_V Topical Treatment: Vehicle Control Grouping->Treatment_V Group 3 Evaluation Evaluate Inflammation (e.g., 24h post-LPS) Treatment_H->Evaluation Treatment_C->Evaluation Treatment_V->Evaluation Analysis_Clinical Clinical Scoring (Slit Lamp) Evaluation->Analysis_Clinical Analysis_Cells Aqueous Humor: Cell Count Evaluation->Analysis_Cells Analysis_Protein Aqueous Humor: Protein Concentration Evaluation->Analysis_Protein Analysis_Histo Histopathology of Ocular Tissues Evaluation->Analysis_Histo End End: Compare Efficacy Analysis_Clinical->End Analysis_Cells->End Analysis_Protein->End Analysis_Histo->End

A proposed experimental workflow for comparing test articles in an EIU model.

Conclusion

For researchers, scientists, and drug development professionals, the key takeaway is that while this compound and cyclopentolate are established tools in managing uveitis, their use is based on their pharmacodynamic properties (onset and duration of cycloplegia and mydriasis) rather than on demonstrated differences in anti-inflammatory efficacy in preclinical models. The lack of such data presents a clear research opportunity to quantitatively compare these agents in established uveitis models. Such studies would be invaluable in providing a more evidence-based rationale for their use in treating ocular inflammation. Until such data is available, the choice between this compound and cyclopentolate will continue to be guided by clinical experience and the specific requirements of the patient's condition.

References

Navigating Bioanalytical Method Validation for (-)-Homatropine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of (-)-Homatropine, the selection of a robust and reliable quantification method is paramount. This guide provides a comparative overview of validated bioanalytical methods, offering insights into their performance, experimental protocols, and key validation parameters to aid in the selection of the most appropriate technique for specific research needs.

The accurate quantification of this compound, an anticholinergic agent, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The validation of the chosen bioanalytical method ensures the integrity and reliability of the data generated. This guide delves into established chromatographic methods, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a side-by-side comparison of their methodologies and performance characteristics.

Method Comparison: UPLC vs. GC-MS for this compound Analysis

A summary of the key validation and performance parameters for two distinct analytical approaches is presented below, offering a clear comparison for informed decision-making.

ParameterUPLC-UV for Homatropine MethylbromideGC-MS for Tropane (B1204802) Alkaloids (including Homatropine)
Instrumentation Acquity UPLC with UV-VIS DetectorGas Chromatograph coupled with a Mass Spectrometer
Biological Matrix Not specified (Pharmaceutical Dosage Form)Serum and Urine
Linearity Range Not specified for bioanalytical matrix10 - 5000 ng/mL
Limit of Detection (LOD) Not specified5.0 ng/mL
Accuracy Within acceptable limits (ICH guidelines)Not explicitly stated
Precision (%RSD) Within acceptable limits (ICH guidelines)Not explicitly stated
Recovery Not specified for bioanalytical matrix> 80%
Internal Standard Not specifiedAtropine-d3

Experimental Workflows

To visualize the procedural steps involved in each method, the following diagrams illustrate the respective experimental workflows.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis s1 Dissolution of Sample s2 Dilution to Working Concentration s1->s2 s3 Filtration (0.2µm Nylon) s2->s3 a1 Injection into UPLC System s3->a1 a2 Chromatographic Separation a1->a2 a3 UV-VIS Detection a2->a3 Data Acquisition & Processing Data Acquisition & Processing a3->Data Acquisition & Processing

UPLC-UV Method Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Addition of Internal Standard & Buffer p2 Solid Phase Extraction (Extrelut column) p1->p2 p3 Elution with Dichloromethane p2->p3 p4 Derivatization (TMS) p3->p4 g1 Injection into GC-MS p4->g1 g2 Gas Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 Data Acquisition & Processing Data Acquisition & Processing g3->Data Acquisition & Processing

GC-MS Method Workflow

Detailed Experimental Protocols

UPLC Method for Homatropine Methylbromide

This method was developed for the simultaneous determination of Homatropine Methylbromide and Hydrocodone Bitartrate in pharmaceutical dosage forms. While not a bioanalytical method, its parameters provide a useful reference.

  • Chromatographic System: Acquity UPLC system with a reversed-phase column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient program utilizing a buffer (14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine, pH adjusted to 2.0 with phosphoric acid) and Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Detection: UV-VIS detector at 205 nm.

  • Column Temperature: 45°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Standard solutions were prepared by dissolving the reference standards in a suitable diluent and filtering through a 0.2µm nylon membrane filter.

GC-MS Method for Tropane Alkaloids

This method is designed for the quantitative analysis of tropane alkaloids, including homatropine, in biological matrices.

  • Sample Preparation:

    • Serum or urine samples are mixed with a borate (B1201080) buffer and the internal standard (Atropine-d3).

    • The mixture is applied to an Extrelut column for solid-phase extraction.

    • The adsorbed alkaloids are eluted with dichloromethane.

    • The eluted sample is converted to its trimethylsilyl (B98337) (TMS) derivative to improve thermal stability and chromatographic properties.

  • GC-MS System:

    • Column: Semi-polar capillary column.

    • Detection: Mass Spectrometry.

  • Validation: The method demonstrated a linearity range of 10-5000 ng/mL with a limit of detection of 5.0 ng/mL in biological materials. The recovery of the spiked compounds was reported to be over 80%.

LC-MS/MS Method Insight

While a complete validated LC-MS/MS method for the quantification of this compound as the primary analyte was not found in the public domain for this guide, a method utilizing Homatropine as an internal standard provides valuable information for method development. The multiple reaction monitoring (MRM) mode was used, with the molecular/fragment ion transition for Homatropine being 276.1/142.2.[1] This information is a critical starting point for developing a sensitive and specific LC-MS/MS assay for this compound.

Conclusion

The choice between UPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The GC-MS method offers high sensitivity and has been validated for biological matrices, making it suitable for pharmacokinetic studies. The UPLC-UV method, while demonstrated for pharmaceutical formulations, provides a rapid and robust chromatographic approach that could be adapted for bioanalytical purposes with appropriate validation. For researchers aiming for high sensitivity and specificity, the development of a dedicated LC-MS/MS method, leveraging the known mass transition of Homatropine, would be a highly recommended approach. The information and workflows presented in this guide serve as a foundational resource for the validation of a bioanalytical method for this compound quantification, enabling researchers to generate high-quality, reliable data.

References

Unveiling the Muscarinic Receptor Cross-Reactivity of (-)-Homatropine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of (-)-Homatropine with other muscarinic receptor antagonists. Supported by experimental data, this document details the cross-reactivity profile of this compound across the five human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), offering a valuable resource for studies in pharmacology and medicinal chemistry.

This compound, a well-known anticholinergic agent, is a competitive antagonist of muscarinic acetylcholine receptors. Its therapeutic effects are primarily attributed to its ability to block the actions of acetylcholine at these receptors. However, a detailed understanding of its binding affinity and selectivity across the five muscarinic receptor subtypes is crucial for predicting its pharmacological effects and potential side effects. This guide presents a comparative analysis of the binding profile of this compound alongside other common muscarinic antagonists: the non-selective antagonist Atropine, the M1-selective antagonist Pirenzepine, and the M1/M3/M5-preferring antagonist 4-DAMP.

Comparative Binding Affinity of Muscarinic Antagonists

The binding affinities of this compound and other selected antagonists for the human M1-M5 muscarinic receptor subtypes are summarized in the table below. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), allows for a direct comparison of the antagonists' potencies at each receptor subtype. A higher pKi value indicates a stronger binding affinity.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound 7.137.217.07--Non-selective
Atropine 8.898.498.689.118.55Non-selective[1]
Pirenzepine 8.226.636.827.947.02M1-selective[2][3]
4-DAMP 9.248.149.439.149.26M1, M3, M5 > M2, M4[4][5]

Experimental Protocols

The determination of binding affinities for muscarinic receptor antagonists is primarily achieved through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the interaction of a compound with the receptor.

Objective: To determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the muscarinic receptor subtypes.

Materials:

  • Receptor Source: Membranes from cells (e.g., CHO-K1, Sf9) stably expressing one of the five human muscarinic receptor subtypes (m1-m5).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: The unlabeled antagonist to be tested (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-labeled standard antagonist (e.g., Atropine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). Antagonists will inhibit the agonist-induced calcium increase.

Procedure:

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curve.

Principle: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will reverse the agonist-induced decrease in cAMP.

Procedure:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured in a multi-well plate.

  • Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.

  • Antagonist and Agonist Incubation: The cells are incubated with a known muscarinic agonist in the presence of varying concentrations of the antagonist.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The amount of cAMP is quantified using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate a key muscarinic receptor signaling pathway and the general workflow of a competitive binding assay.

G M1/M3/M5 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) mAChR M1/M3/M5 Receptor ACh->mAChR binds Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

G Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Determine IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a competitive radioligand binding assay.

References

Head-to-head comparison of different (-)-Homatropine synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Homatropine, a tropane (B1204802) alkaloid, is a muscarinic acetylcholine (B1216132) receptor antagonist widely used in ophthalmology for its mydriatic and cycloplegic effects. The synthesis of this chiral molecule presents several challenges, primarily centered on achieving high enantiomeric purity cost-effectively. This guide provides a detailed head-to-head comparison of the most common synthetic strategies for obtaining this compound, supported by available experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is predominantly approached through the preparation of a racemic mixture of (±)-Homatropine, followed by a chiral resolution step. Direct asymmetric synthesis of this compound is not widely reported in the literature, making the resolution of racemic intermediates the current industry standard. This comparison focuses on three primary routes for the synthesis of racemic homatropine (B1218969) and two key methods for its chiral resolution.

Comparison of Racemic Synthesis Routes

The synthesis of racemic homatropine primarily involves the esterification of tropine (B42219) with a mandelic acid derivative. The choice of the mandelic acid synthon and the coupling strategy significantly impacts the overall yield, purity, and scalability of the process.

Parameter Route 1: Direct Condensation Route 2: O-Acylmandeloyl Chloride Route 3: Transesterification
Starting Materials Tropine, Mandelic AcidTropine, O-Acylmandeloyl ChlorideTropine, Methyl Mandelate
Key Reagents Acid catalyst (e.g., HCl)Triethylamine (B128534) or other baseSodium methoxide (B1231860) or other alkoxide
Typical Solvents Toluene, Benzene (historically)Dichloromethane, TolueneHeptane, Toluene
Reaction Temperature RefluxRoom TemperatureReflux
Reported Yield Low to moderateHighGood to High[1]
Key Advantages Fewer stepsHigh yield, milder conditionsAvoids hazardous acyl chlorides, good for industrial scale[1]
Key Disadvantages Low yield, harsh conditions, use of toxic solventsAdditional protection/deprotection steps for mandelic acidRequires preparation of methyl mandelate

Chiral Resolution of (±)-Homatropine

Once racemic homatropine is synthesized, the critical step of separating the desired (-)-enantiomer is performed. The two most common industrial methods are diastereomeric salt crystallization and enzymatic kinetic resolution.

Parameter Method A: Diastereomeric Salt Crystallization Method B: Enzymatic Kinetic Resolution
Principle Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization.A lipase (B570770) enzyme selectively acylates one enantiomer of the racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.
Chiral Agent Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid)Lipase (e.g., from Pseudomonas cepacia or Candida antarctica)
Typical Solvents Alcohols (e.g., Methanol, Ethanol), WaterOrganic solvents (e.g., Toluene, tert-Butyl methyl ether)
Theoretical Max. Yield 50% for the desired enantiomer (can be improved with racemization of the unwanted enantiomer)50% for the desired enantiomer (can be improved with dynamic kinetic resolution)
Reported Enantiomeric Excess (e.e.) Can reach >99% with multiple recrystallizationsCan reach >99%
Key Advantages Well-established and scalable technology.High enantioselectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Often requires extensive screening of resolving agents and solvents, can be labor-intensive.Enzymes can be costly, and reaction times can be long.

Experimental Protocols

Route 2: Synthesis of (±)-Homatropine via O-Formylmandeloyl Chloride

This route involves the esterification of tropine with O-formylmandeloyl chloride, followed by hydrolysis of the formyl protecting group.

Step 1: Esterification

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 10g of tropine and 14g of triethylamine in 80 mL of dichloromethane.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Slowly add 17g of O-formylmandeloyl chloride dropwise to the mixture.

  • Continue stirring at room temperature for 5 hours.

  • After the reaction is complete, wash the mixture with water.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude formyl-protected homatropine.[1]

Step 2: Hydrolysis

  • To the crude product from Step 1, add 3N hydrochloric acid and stir for 0.5 hours.

  • Separate the aqueous layer and wash the organic layer three more times with 3N HCl.

  • Combine all aqueous layers and stir at room temperature for 4 hours to ensure complete hydrolysis.

  • Basify the solution to a pH of 9-10 with sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Concentrate the organic layer to yield the crude (±)-Homatropine. The crude product can then be purified by recrystallization.

Method A: Chiral Resolution via Diastereomeric Salt Crystallization (General Protocol)

This protocol outlines the general steps for resolving racemic homatropine using a chiral acid. The specific resolving agent, solvent, and temperatures will require optimization.

  • Dissolve the racemic (±)-Homatropine in a suitable solvent (e.g., ethanol).

  • In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, and then to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The enantiomeric excess (e.e.) of the homatropine in the crystallized salt should be determined (e.g., by chiral HPLC). If the e.e. is not satisfactory, the salt can be recrystallized.

  • To liberate the free base, dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to adjust the pH to >10.

  • Extract the pure this compound with an organic solvent (e.g., dichloromethane), and remove the solvent under reduced pressure.

Mandatory Visualizations

G cluster_synthesis Racemic Homatropine Synthesis cluster_resolution Chiral Resolution Tropine Tropine Racemic Homatropine Racemic Homatropine Tropine->Racemic Homatropine Esterification Mandelic Acid Derivative Mandelic Acid Derivative Mandelic Acid Derivative->Racemic Homatropine Diastereomeric Mixture Diastereomeric Mixture Racemic Homatropine->Diastereomeric Mixture Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Mixture Separation Separation Diastereomeric Mixture->Separation Crystallization or Enzymatic Reaction This compound This compound Separation->this compound Liberation (+)-Homatropine (discarded or racemized) (+)-Homatropine (discarded or racemized) Separation->(+)-Homatropine (discarded or racemized)

Caption: General workflow for the synthesis of this compound.

G This compound This compound M3 Muscarinic Receptor M3 Muscarinic Receptor This compound->M3 Muscarinic Receptor Antagonist Gq Protein Gq Protein M3 Muscarinic Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C (PKC) Activation->Cellular Response Cellular Response (e.g., smooth muscle contraction) Cellular Response (e.g., smooth muscle contraction)

Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.[2][3]

Conclusion

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the efficient resolution of a racemic mixture. While direct condensation of tropine and mandelic acid is the most straightforward racemic synthesis, it is often plagued by low yields and harsh conditions. The use of a protected mandeloyl chloride derivative offers a higher-yielding alternative. For industrial-scale production, transesterification presents a safer and more efficient route to racemic homatropine.

The choice between diastereomeric salt crystallization and enzymatic kinetic resolution for the final separation of enantiomers depends on various factors, including cost, scalability, and available expertise. Diastereomeric crystallization is a well-established but often empirical process, while enzymatic resolution offers high selectivity under mild conditions but may be limited by enzyme cost and stability. For the development of a robust and economical synthesis of this compound, a careful evaluation of these racemic synthesis and chiral resolution methods is paramount.

References

Navigating Enantiomeric Purity of (-)-Homatropine: A Guide to USP and Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of the analytical approaches for determining the enantiomeric purity of (-)-Homatropine, contrasting the United States Pharmacopeia (USP) monograph for the racemic compound with a modern chiral High-Performance Liquid Chromatography (HPLC) method.

While the official USP monograph for Homatropine (B1218969) Hydrobromide addresses identity and chromatographic purity for related substances, it defines the substance as a racemic mixture (a 1:1 ratio of (+) and (-) enantiomers) and therefore does not include a specific procedure for determining enantiomeric excess.[1] For the analysis of the specific enantiomer, this compound, an alternative or supplementary method employing chiral chromatography is necessary.

Comparative Analysis of Analytical Methods

This section compares the existing USP approach for racemic Homatropine Hydrobromide with a representative chiral HPLC method suitable for the enantiomeric purity analysis of this compound. The chiral HPLC method detailed is based on established principles for the separation of tropane (B1204802) alkaloids and related compounds.[2][3]

Table 1: Comparison of USP Method for Racemic Homatropine and a Chiral HPLC Method for this compound

ParameterUSP Method for Homatropine Hydrobromide (Racemate)Representative Chiral HPLC Method for this compound
Principle Reversed-phase HPLC for purity/impurities.[1]Chiral HPLC for separation of enantiomers.
Objective To quantify homatropine and its related substances (not enantiomers).[1]To determine the enantiomeric excess of this compound by separating it from (+)-Homatropine.
Column L1 packing (C18).[4]Chiral stationary phase (e.g., Chiral AGP).[2]
Mobile Phase Isocratic mixture of a buffer and methanol (B129727).[1]Buffered aqueous solution with an organic modifier (e.g., phosphate (B84403) buffer and acetonitrile).[2]
Detection UV spectrophotometry (e.g., 210 nm).[4]UV spectrophotometry (e.g., 205 nm).[2]
Resolution (Rs) Resolution between homatropine and a related substance (e.g., scopolamine) is specified.[1]Baseline resolution between the (-) and (+) enantiomers is the primary goal.
Specificity Specific for homatropine relative to process impurities and degradation products.[1]Enantiospecificity; ability to distinguish between the two enantiomers.
Validation As per USP General Chapter <1225> for assays and impurity testing.[5][6][7]As per USP <1225> and ICH guidelines for quantitative determination of the minor enantiomer.[5][6][7]

Experimental Protocols

USP Method for Chromatographic Purity of Homatropine Hydrobromide

The USP monograph for Homatropine Hydrobromide outlines a reversed-phase HPLC method to determine the presence of impurities. This method is not designed to separate enantiomers.

  • Chromatographic System:

    • Column: 4.6-mm × 15-cm; 3-µm packing L1 (C18).

    • Mobile Phase: A filtered and degassed mixture of a buffer solution and methanol (e.g., 67:33).

    • Flow Rate: Approximately 1.5 mL per minute.

    • Detector: UV, 210 nm.

    • Column Temperature: 40°C.

  • System Suitability:

    • The resolution between homatropine and scopolamine (B1681570) must be not less than 1.5.

    • The tailing factor for the homatropine peak is not more than 2.0.

    • The relative standard deviation for replicate injections is not more than 1.0%.

Representative Chiral HPLC Method for Enantiomeric Purity of this compound

The following protocol is a representative method for the chiral separation of homatropine enantiomers, based on methodologies developed for similar compounds like atropine (B194438).[2]

  • Chromatographic System:

    • Column: Chiral AGP (alpha-1-acid glycoprotein) column.

    • Mobile Phase: A buffered phosphate solution (e.g., 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with orthophosphoric acid) and acetonitrile (B52724) (99:1, v/v).

    • Flow Rate: 0.6 mL/min.

    • Detector: UV, 205 nm.

    • Column Temperature: 20°C.

  • Sample Preparation:

    • Dissolve an accurately weighed quantity of the this compound sample in the mobile phase to obtain a suitable concentration.

  • System Suitability:

    • Inject a solution of racemic homatropine to confirm baseline separation of the two enantiomer peaks.

    • The resolution between the enantiomer peaks should be greater than 1.5.

  • Quantification:

    • The percentage of the unwanted (+)-enantiomer is calculated based on the peak areas of both enantiomers.

Table 2: Performance Data for a Representative Chiral HPLC Method

Performance CharacteristicTypical Acceptance Criteria/Results
Linearity (for the minor enantiomer) r > 0.999
Accuracy (Recovery) 98.0% to 102.0%
Precision (RSD) ≤ 2.0%
Limit of Quantification (LOQ) Sufficiently low to quantify the impurity limit (e.g., <0.1%).
Resolution (Rs) between enantiomers > 1.5

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the enantiomeric purity analysis of this compound using a chiral HPLC method.

cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis and Reporting prep_sample Accurately weigh this compound sample dissolve_sample Dissolve in mobile phase to a known concentration prep_sample->dissolve_sample hplc_system Equilibrate Chiral HPLC System (Chiral AGP Column, Mobile Phase) prep_racemate Prepare a racemic homatropine solution (for system suitability) sys_suit Inject Racemic Standard Verify Resolution (Rs > 1.5) prep_racemate->sys_suit hplc_system->sys_suit inject_sample Inject this compound Sample Solution sys_suit->inject_sample If suitable acquire_data Acquire Chromatogram (UV at 205 nm) inject_sample->acquire_data integrate_peaks Integrate Peak Areas of This compound and (+)-Homatropine acquire_data->integrate_peaks calc_purity Calculate Enantiomeric Purity (% unwanted enantiomer) integrate_peaks->calc_purity report Report Results and Compare with Specifications calc_purity->report

Caption: Workflow for this compound Enantiomeric Purity Analysis by Chiral HPLC.

start Start: Enantiomeric Purity Analysis Required usp_check Consult USP Monograph for Homatropine Hydrobromide start->usp_check is_chiral_method Is a specific enantiomeric purity method present? usp_check->is_chiral_method no_usp_method No; monograph is for racemate. Proceed with alternative method. is_chiral_method->no_usp_method No develop_method Develop/Adopt a Chiral HPLC Method no_usp_method->develop_method validate_method Validate the method as per USP <1225> develop_method->validate_method routine_analysis Perform Routine Analysis validate_method->routine_analysis

Caption: Decision Logic for Selecting an Analytical Method for this compound.

References

Preclinical Efficacy of (-)-Homatropine: A Comparative Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical ophthalmic research, the quest for optimal mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) agents is ongoing. (-)-Homatropine, an anticholinergic drug, has long been a subject of investigation for its therapeutic potential. This guide provides a comparative statistical analysis of the preclinical efficacy of this compound against other commonly used muscarinic antagonists, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in ophthalmic drug discovery.

Comparative Efficacy in Preclinical Models

The efficacy of this compound is primarily attributed to its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. Its performance in preclinical studies, particularly concerning mydriasis and cycloplegia, is best understood in comparison to other agents like atropine (B194438), cyclopentolate (B1215867), and tropicamide (B1683271).

Mydriatic Efficacy

A key preclinical study in Angora goats provides a direct comparison of the mydriatic effects of several anticholinergic agents. The findings are summarized below.

Table 1: Comparative Mydriatic Efficacy of Anticholinergic Agents in Angora Goats

Drug (Concentration)Onset of MydriasisTime to Maximum Vertical Dilation (hours)Duration of Vertical Dilation (hours)
This compound (2%) < 15 minutes412
Atropine (1%)< 15 minutes224
Cyclopentolate (1%)< 15 minutes812
Tropicamide (1%)< 15 minutes26
Hyoscine (0.25%)< 15 minutes396

Data extracted from a study in Angora goats. Onset of mydriasis for all drugs was observed within 15 minutes.[1]

The data indicates that while all tested agents have a rapid onset of action, atropine and tropicamide reach maximum pupil dilation the fastest. This compound demonstrates a moderate time to peak effect and a duration of action that is longer than tropicamide but shorter than atropine.[1]

Cycloplegic Efficacy

Direct preclinical comparative studies on the cycloplegic efficacy of this compound are limited. However, clinical data from pediatric studies can serve as a valuable proxy for understanding its relative potency. A study comparing the cycloplegic effects in children is summarized below.

Table 2: Comparative Cycloplegic Efficacy in Pediatric Patients (Clinical Data)

DrugMean Residual Accommodation (Diopters ± SD)
This compound 2.32 ± 0.37
Atropine1.10 ± 0.28
Cyclopentolate1.48 ± 0.33

Data from a clinical study in children, used as a proxy for preclinical comparison. Lower values indicate stronger cycloplegic effect.[2]

This clinical data suggests that atropine is the most potent cycloplegic agent, followed by cyclopentolate, with this compound showing the least potent effect of the three.[2]

Muscarinic Receptor Binding Affinity

Table 3: Muscarinic Receptor Binding Affinities (pKi)

DrugM1M2M3M4M5
Atropine9.188.86~8.8-9.2~9.1~8.9

pKi values are derived from various preclinical radioligand binding assays. Higher pKi values indicate stronger binding affinity. Data for homatropine (B1218969) and cyclopentolate across all subtypes is not consistently available in the reviewed literature. Atropine is a non-selective antagonist.[4]

This compound is also considered a non-selective muscarinic antagonist.[5] Available data from guinea pig atria and stomach suggest similar affinities for muscarinic receptors in these tissues (pA2 values of 7.07-7.21), further supporting its non-selective profile.[2] Cyclopentolate is described as an atropine-like muscarinic receptor antagonist with a pKB value of 7.8 on the circular ciliary muscle.[6]

Experimental Protocols

The following sections detail generalized methodologies for assessing the mydriatic and cycloplegic efficacy of compounds like this compound in preclinical settings.

Mydriasis Assessment in Animal Models

Objective: To evaluate the pupil-dilating effect of a test compound.

Animal Model: New Zealand White rabbits or other suitable species.

Procedure:

  • Baseline Measurement: The baseline pupil diameter of each animal is measured using a calibrated pupillometer under controlled lighting conditions.

  • Drug Administration: A standardized volume (e.g., 50 µL) of the test compound solution (e.g., this compound 2%) or vehicle control is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control.

  • Post-treatment Measurements: Pupil diameter is measured at predetermined time intervals (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) post-instillation.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound with the vehicle control and other active comparators.

Cycloplegia Assessment in Animal Models

Objective: To assess the paralysis of accommodation.

Methodology: This is more challenging to measure directly in most animal models. A common surrogate method involves measuring the refractive state of the eye.

Procedure:

  • Baseline Refraction: The baseline refractive error of the animal's eye is determined using an autorefractor or retinoscopy.

  • Drug Administration: The test compound or vehicle is administered as described for mydriasis assessment.

  • Post-treatment Refraction: Refractive error is measured at time points corresponding to the expected peak effect of the drug.

  • Data Analysis: The change in refractive error (specifically, a hyperopic shift) is indicative of cycloplegia. The results are statistically compared between treatment groups.

Visualizations

Signaling Pathway for Mydriasis and Cycloplegia

The following diagram illustrates the mechanism of action of muscarinic antagonists like this compound in the eye.

Muscarinic Antagonist Signaling Pathway cluster_0 Parasympathetic Nerve Terminal cluster_1 Iris Sphincter Muscle cluster_2 Ciliary Muscle ACh Acetylcholine (ACh) M3_Iris M3 Receptor ACh->M3_Iris Binds to M3_Ciliary M3 Receptor ACh->M3_Ciliary Binds to Contraction_Iris Contraction (Miosis) M3_Iris->Contraction_Iris Activates Contraction_Ciliary Contraction (Accommodation) M3_Ciliary->Contraction_Ciliary Activates Homatropine_Iris This compound Homatropine_Iris->M3_Iris Blocks Homatropine_Ciliary This compound Homatropine_Ciliary->M3_Ciliary Blocks

Caption: Muscarinic antagonist action in the eye.

General Experimental Workflow for Preclinical Ocular Efficacy Testing

The diagram below outlines a typical workflow for the preclinical evaluation of an ophthalmic drug.

Experimental Workflow Animal_Model Animal Model Selection (e.g., Rabbit, Goat) Baseline Baseline Measurements (Pupil Diameter, Refraction) Animal_Model->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Drug Administration (Topical Instillation) Grouping->Dosing Measurement Post-Dosing Measurements (Time-course) Dosing->Measurement Analysis Statistical Analysis (Comparison of Groups) Measurement->Analysis Endpoint Efficacy Determination (Mydriasis, Cycloplegia) Analysis->Endpoint

Caption: Preclinical ocular efficacy testing workflow.

References

Comparative Analysis of Cycloplegic Agents in Rabbits: A Focus on (-)-Homatropine Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cycloplegic effects of (-)-Homatropine and other common mydriatic agents in rabbits. While direct studies on the reproducibility of this compound-induced cycloplegia are limited, this document compiles available experimental data to offer a baseline for expected performance and variability. The data presented is intended to aid in the selection of appropriate cycloplegic agents for ophthalmic research in rabbit models.

Comparison of Cycloplegic Agent Performance in Rabbits

The following table summarizes the quantitative data on the onset of action, time to maximal effect, and duration of mydriasis for this compound, Atropine (B194438), Cyclopentolate (B1215867), and Tropicamide (B1683271) in rabbits. It is important to note that rabbit-specific quantitative data for this compound is less prevalent in the literature compared to other agents.

FeatureThis compoundAtropineCyclopentolateTropicamide
Concentration 2%1%1%0.5%
Onset of Mydriasis ~10-30 minutes[1]~15 minutes[2]~10-25 minutes[3][4][[“]][6]~15 minutes[2]
Time to Maximal Mydriasis ~30-90 minutes[1]~45 minutes[2]~25 minutes[3][4][[“]]~45 minutes[2]
Maximal Pupil Diameter Increase Not specified in rabbits+2.4 mm[2]+3.1 ± 1.5 mm[3]+2.7 mm[2]
Duration of Mydriasis 6 hours - 4 days[1]Up to 72 hours[2]10 - 12 hours[3][4][[“]][6]Up to 12 hours[2]
Cycloplegic Effect Weaker than atropine[1]Strong[7]Effective cycloplegiaShorter duration of cycloplegia[7]

Note: The data for this compound is based on general pharmacological information, as specific quantitative studies in rabbits are not as readily available as for the other agents. The performance of these agents can be influenced by factors such as the formulation, including pH and the presence of preservatives like benzalkonium chloride (BAK), which can affect bioavailability[8].

Experimental Protocols

The following is a generalized methodology for inducing and measuring cycloplegia in rabbits, based on common practices cited in the literature.

1. Animal Model:

  • Healthy, adult New Zealand White or Dutch Belted rabbits are commonly used[7][8].

  • Animals should be acclimated to the laboratory environment to minimize stress-related physiological changes[9].

  • Rabbits with minimal or no plasma atropinesterase may be selected for studies involving atropine to ensure consistent drug effects[8].

2. Drug Administration:

  • A single drop of the cycloplegic agent is typically administered topically to the test eye[2][[“]].

  • The contralateral eye often serves as a control, receiving a saline solution[10].

  • To prevent systemic absorption, gentle pressure can be applied to the lacrimal sac for a few minutes after instillation.

3. Measurement of Cycloplegia and Mydriasis:

  • Pupil Diameter: Measured using a calibrated instrument such as a pupillometer or calipers at baseline and at specified time intervals post-instillation[2][[“]][8].

  • Refractive Error: Measured using retinoscopy or an autorefractor to quantify the paralysis of accommodation (cycloplegia).

  • Light Reflex: The presence or absence of a pupillary light reflex is noted.

4. Data Collection and Analysis:

  • Measurements are recorded at regular intervals to determine the onset of action, time to maximal effect, and duration of action.

  • Statistical analysis is performed to compare the effects of different agents and to assess the variability of the response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of anticholinergic cycloplegic agents and a typical experimental workflow for their evaluation.

Cycloplegic_Action_Pathway cluster_presynaptic Cholinergic Nerve Terminal cluster_postsynaptic Iris Sphincter & Ciliary Muscle Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to Contraction Muscle Contraction (Miosis & Accommodation) Muscarinic_Receptor->Contraction Activates Blocked_Receptor Blocked Receptor Muscarinic_Receptor->Blocked_Receptor Homatropine This compound (Anticholinergic Agent) Homatropine->Muscarinic_Receptor Blocks Relaxation Muscle Relaxation (Mydriasis & Cycloplegia) Blocked_Receptor->Relaxation Leads to

Caption: Mechanism of this compound action.

Experimental_Workflow Start Start Animal_Selection Rabbit Selection & Acclimation Start->Animal_Selection Baseline_Measurement Baseline Measurements (Pupil Diameter, Refraction) Animal_Selection->Baseline_Measurement Drug_Administration Topical Administration (Test vs. Control Eye) Baseline_Measurement->Drug_Administration Time_Series_Measurements Time-Series Measurements (e.g., 15, 30, 60, 120 min...) Drug_Administration->Time_Series_Measurements Data_Analysis Data Analysis (Onset, Peak, Duration) Time_Series_Measurements->Data_Analysis Comparison Comparison of Agents Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for cycloplegia assessment.

References

Benchmarking a Novel (-)-Homatropine Formulation for Ophthalmic Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking a new (-)-Homatropine formulation against a commercial standard. It outlines the requisite experimental data, detailed protocols for key assays, and visual representations of the underlying biological and experimental processes. The objective is to offer a robust methodology for a thorough and objective comparison of performance.

Quantitative Performance Summary

A direct comparison of the key performance indicators of the new formulation and a commercial standard is crucial for evaluating its potential advantages. The following tables summarize the essential in vitro and in vivo data points that should be generated.

Table 1: In Vitro Receptor Binding and Functional Potency

ParameterNew this compound FormulationCommercial Standard this compoundDescription
Receptor Binding Affinity (Ki in nM)
Muscarinic M1 Receptor[Insert Data]~1.62[1]Affinity for M1 receptors, which are present in the eye.[2]
Muscarinic M2 Receptor[Insert Data]~27.5[1]Affinity for M2 receptors, also found in ocular tissues.[2]
Muscarinic M3 Receptor[Insert Data]~2.63[1]Predominant muscarinic receptor subtype in the iris sphincter and ciliary muscle.[2]
Functional Antagonism (pA2 / IC50 in nM)
Iris Sphincter Muscle (pA2)[Insert Data]~7.13 - 7.21Functional potency in antagonizing acetylcholine-induced contraction of the iris sphincter muscle.
Ciliary Muscle (IC50)[Insert Data]~162.5 - 170.3[1][3]Concentration required to inhibit 50% of the maximal contraction of the ciliary muscle.

Table 2: In Vivo Pharmacokinetic Profile in Rabbit Model

ParameterNew this compound FormulationCommercial Standard this compoundDescription
Aqueous Humor
Cmax (ng/mL)[Insert Data][Insert Data]Maximum concentration of the drug in the aqueous humor.
Tmax (hours)[Insert Data][Insert Data]Time to reach maximum concentration in the aqueous humor.
AUC (ng·h/mL)[Insert Data][Insert Data]Total drug exposure in the aqueous humor over time.
Iris-Ciliary Body
Cmax (ng/g)[Insert Data][Insert Data]Maximum concentration of the drug in the iris-ciliary body.
Tmax (hours)[Insert Data][Insert Data]Time to reach maximum concentration in the iris-ciliary body.
AUC (ng·h/g)[Insert Data][Insert Data]Total drug exposure in the iris-ciliary body over time.

Table 3: In Vivo Pharmacodynamic Profile in Rabbit Model

ParameterNew this compound FormulationCommercial Standard this compoundDescription
Mydriasis (Pupil Dilation)
Onset of Action (minutes)[Insert Data]~10-30[4]Time to initial significant increase in pupil diameter.
Time to Peak Effect (minutes)[Insert Data]~30-90[4]Time to achieve maximum pupil dilation.
Duration of Action (hours)[Insert Data]6-96[4]Total time that the pupil remains significantly dilated.
Cycloplegia (Paralysis of Accommodation)
Onset of Action (minutes)[Insert Data]~30-90[4]Time to initial significant paralysis of the ciliary muscle.
Time to Peak Effect (minutes)[Insert Data]~30-90[4]Time to achieve maximum cycloplegia.
Duration of Action (hours)[Insert Data]10-48[4]Total time that accommodation is significantly impaired.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol determines the binding affinity of the test compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, and M3 muscarinic receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Atropine (B194438) (for non-specific binding determination).

  • Test compounds (New formulation and commercial standard).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and atropine in Assay Buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay for Muscarinic Antagonism (pA2)

This protocol assesses the functional potency of the antagonists in a biologically relevant tissue.

Materials:

  • Rabbit iris sphincter or ciliary body tissue.

  • Krebs-Henseleit solution.

  • Carbachol (B1668302) (a muscarinic agonist).

  • Test compounds (New formulation and commercial standard).

  • Isolated organ bath system with a force transducer.

Procedure:

  • Tissue Preparation: Dissect the iris sphincter or ciliary body from a rabbit eye and mount it in the organ bath containing oxygenated Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a constant tension.

  • Control Response: Generate a cumulative concentration-response curve for carbachol to establish the baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound for a set period.

  • Test Response: Generate a second concentration-response curve for carbachol in the presence of the antagonist.

  • Data Analysis: Plot the log of the agonist concentration versus the response. The rightward shift of the curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

In Vivo Pharmacokinetic Study in Rabbits

This protocol determines the absorption, distribution, and residence time of the formulation in ocular tissues.

Materials:

  • New Zealand White rabbits.

  • Test formulations (New and commercial standard).

  • Anesthetic agents.

  • Microsampling equipment for aqueous humor.

  • Dissection tools for iris-ciliary body.

  • Analytical instrumentation (e.g., LC-MS/MS) for drug quantification.

Procedure:

  • Animal Dosing: Administer a single topical dose of the test formulation to one eye of each rabbit.

  • Sample Collection: At predetermined time points, collect aqueous humor and iris-ciliary body tissue samples from different groups of animals.

  • Sample Processing: Process the collected samples to extract the drug.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration-time profiles for each tissue and calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) using non-compartmental analysis.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the underlying biological mechanism of action.

G cluster_0 In Vitro Analysis cluster_0_1 Receptor Binding Assay cluster_0_2 Functional Assay cluster_1 In Vivo Analysis (Rabbit Model) cluster_1_1 Pharmacokinetics (PK) cluster_1_2 Pharmacodynamics (PD) rb_prep Prepare Cell Membranes (M1, M2, M3 Receptors) rb_assay Perform Radioligand Binding Assay ([3H]-NMS) rb_prep->rb_assay rb_data Calculate Ki Values rb_assay->rb_data compare Comparative Analysis of New Formulation vs. Commercial Standard rb_data->compare fa_prep Isolate Rabbit Iris/Ciliary Tissue fa_assay Perform Isolated Organ Bath Assay (Carbachol Challenge) fa_prep->fa_assay fa_data Calculate pA2/IC50 Values fa_assay->fa_data fa_data->compare iv_dose Topical Ocular Dosing (New Formulation vs. Standard) pk_sample Collect Aqueous Humor & Iris-Ciliary Body Samples iv_dose->pk_sample pd_measure Measure Pupil Diameter & Accommodation iv_dose->pd_measure pk_quant Quantify Drug Concentration (LC-MS/MS) pk_sample->pk_quant pk_data Determine Cmax, Tmax, AUC pk_quant->pk_data pk_data->compare pd_data Determine Onset, Peak, & Duration of Action pd_measure->pd_data pd_data->compare G cluster_pathway Muscarinic M3 Receptor Signaling Pathway in Ocular Muscles acetylcholine Acetylcholine (ACh) m3_receptor Muscarinic M3 Receptor acetylcholine->m3_receptor Binds to g_protein Gq/11 Protein m3_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from Endoplasmic Reticulum ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc contraction Smooth Muscle Contraction (Miosis & Accommodation) ca_release->contraction pkc->contraction homatropine This compound homatropine->m3_receptor block Antagonistic Block

References

Safety Operating Guide

Proper Disposal of (-)-Homatropine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (-)-Homatropine is critical for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with regulatory standards.

Core Principles of this compound Disposal

The primary methods for the disposal of this compound and its associated materials involve thermal destruction and the use of licensed hazardous waste management facilities. It is imperative to avoid discharging this compound into sewer systems or contaminating waterways, soil, or food supplies.[1][2] All disposal procedures must comply with applicable local, state, and federal regulations.[1][3]

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the form of the waste—whether it is the pure substance, a solution, or contaminated laboratory materials.

1. Unused or Expired this compound (Pure Substance or Solutions):

  • Primary Disposal Method: The recommended method for disposing of pure this compound or its solutions is through a licensed chemical destruction plant or by controlled incineration equipped with a flue gas scrubber.[1][2]

  • Packaging for Disposal: Carefully collect the material in a suitable, closed, and properly labeled container for disposal.[1][3]

  • Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to ensure compliance with all regulations.[4][5]

2. Contaminated Materials and Spill Cleanup:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[6] For larger spills or where dust may be generated, a dust respirator may be necessary.[6]

  • Spill Containment: In the event of a spill, prevent the material from entering drains or waterways.[3][7]

  • Cleanup of Solid Spills: For solid this compound, carefully sweep the material to avoid dust formation and place it in a designated, sealed container for disposal.[8]

  • Cleanup of Liquid Spills: For solutions containing this compound, absorb the spill with an inert material such as diatomite or universal binders.[9] Decontaminate the affected surfaces and equipment by scrubbing them with alcohol.[9]

  • Disposal of Cleanup Debris: All contaminated materials from the cleanup, including absorbents and PPE, should be collected in a sealed container and disposed of as hazardous waste.[9]

3. Contaminated Packaging:

  • Empty Containers: Containers that have held this compound can be triple-rinsed with a suitable solvent.[1][2] The rinsate should be collected and disposed of as hazardous chemical waste.

  • Recycling and Disposal of Rinsed Containers: After triple-rinsing, the container can be offered for recycling or reconditioning.[1][2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1][2]

  • Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a possible disposal option.[1][2]

Summary of Disposal Methods

Waste TypeRecommended Disposal MethodKey Considerations
Pure this compound or Solutions Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2]Do not discharge to sewer systems.[1][2] Must be in accordance with local, state, and federal regulations.[1]
Spill Cleanup Debris Collect in a suitable, closed container for disposal as hazardous waste.[1][3]Use appropriate PPE during cleanup.[6] Avoid dust formation.[3]
Contaminated Labware (e.g., glassware) Decontaminate by rinsing, collect rinsate as hazardous waste. Dispose of glassware in appropriate sharps containers.Follow institutional guidelines for sharps disposal.
Empty this compound Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[1][2]Puncture the container to prevent reuse before landfill disposal.[1][2]

Experimental Protocols

Currently, the standard and recommended procedure for the disposal of this compound does not involve chemical neutralization or degradation at the laboratory scale. The widely accepted and regulatory-compliant method is high-temperature incineration by a licensed waste management facility. Therefore, no experimental protocols for laboratory-based degradation are provided. Adherence to the disposal methods outlined above is paramount for safety and compliance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Identify this compound Waste waste_type Determine Waste Type start->waste_type pure_chemical Pure/Expired this compound or Solutions waste_type->pure_chemical  Pure Substance / Solution contaminated_materials Contaminated Materials (Gloves, Bench Paper, etc.) waste_type->contaminated_materials  Contaminated Solid Waste empty_container Empty Container waste_type->empty_container  Empty Packaging collect_hazardous Collect in a Labeled, Sealed Hazardous Waste Container pure_chemical->collect_hazardous contaminated_materials->collect_hazardous triple_rinse Triple-Rinse Container empty_container->triple_rinse EHS_pickup Arrange for Pickup by Environmental Health & Safety (EHS) collect_hazardous->EHS_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Recycle or Landfill) triple_rinse->dispose_container collect_rinsate->collect_hazardous incineration Final Disposal via Controlled Incineration EHS_pickup->incineration

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Handling Protocols for (-)-Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (-)-Homatropine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1][2]
Face ShieldUse in conjunction with goggles if there is a splash hazard.[3]
Hand Protection Chemical-resistant GlovesUse chemical impermeable gloves.[4][5] The specific glove material should be selected based on the solvent used and breakthrough time. Regularly inspect gloves before use and change them frequently (e.g., every 30-60 minutes), or immediately if contaminated or damaged.[6]
Body Protection Laboratory Coat/GownA long-sleeved lab coat is required.[7] For larger quantities, a disposable, low-permeability coverall is recommended.[7] Gowns should close in the back and have tight-fitting cuffs.[8]
Impervious ClothingWear fire/flame-resistant and impervious clothing.[1][2][5]
Respiratory Protection Dust Respirator/MaskUse a dust respirator or an approved/certified respirator if dust or aerosols can be generated.[9][10]
Self-Contained Breathing Apparatus (SCBA)Recommended for firefighting, large spills, or in situations with insufficient ventilation.[4][5]

Operational Plan: Handling this compound in a Laboratory Setting

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_chem Handle this compound (Avoid dust/aerosol generation) don_ppe->handle_chem decontaminate Decontaminate Work Surfaces & Equipment handle_chem->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][9]

  • PPE: Before handling, ensure all necessary PPE is readily available and in good condition. Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with skin and eyes.[4]

    • Minimize the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[4][11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][11]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of PPE in the designated waste containers. Contaminated clothing should be removed and washed before reuse.[4]

Disposal Plan: Waste Management for this compound

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway chem_waste This compound Residue & Unused Product collect Collect in Labeled, Closed Containers chem_waste->collect cont_materials Contaminated Materials (PPE, glassware, etc.) cont_materials->collect dispose Dispose via Licensed Hazardous Waste Contractor collect->dispose incineration Options: Controlled Incineration or Chemical Destruction Plant dispose->incineration

Caption: Disposal plan for this compound waste.

Disposal Protocol:

  • Waste Collection:

    • Collect excess this compound and any contaminated disposable materials (e.g., gloves, bench paper) in a suitable, closed, and clearly labeled hazardous waste container.[4]

  • Disposal Method:

    • All waste must be handled in accordance with local, state, and federal regulations.[7]

    • The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge this compound or its containers into sewer systems or waterways.[4][5]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected as hazardous waste.[4]

    • After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or recycled/reconditioned if permissible.[4][7]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.